molecular formula C8H11N3 B1282911 4-cyclopropyl-6-methylpyrimidin-2-amine CAS No. 92238-61-4

4-cyclopropyl-6-methylpyrimidin-2-amine

Cat. No.: B1282911
CAS No.: 92238-61-4
M. Wt: 149.19 g/mol
InChI Key: KPMMRZPKAYBHME-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-methylpyrimidin-2-amine (CID 13672658) is a pyrimidine amine derivative with the molecular formula C8H11N3 . This chemical structure serves as a key synthetic intermediate and building block in organic chemistry and agrochemical research . This compound is notably recognized as the core pyrimidine component of the broad-spectrum fungicide cyprodinil . Cyprodinil is an anilinopyrimidine fungicide used to control major pathogens such as Botrytis , scab, and powdery mildew in various crops . Its primary mode of action is believed to involve the inhibition of methionine biosynthesis and protein synthesis in target fungi . As a fundamental building block, this compound is of significant value for researchers developing novel crop protection agents, studying fungicide resistance, and investigating the structure-activity relationships of aminopyrimidine compounds . Please handle this compound with care. Refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-cyclopropyl-6-methylpyrimidin-2-amine
Source PubChem
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InChI

InChI=1S/C8H11N3/c1-5-4-7(6-2-3-6)11-8(9)10-5/h4,6H,2-3H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMMRZPKAYBHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896938
Record name 4-Cyclopropyl-6-methyl-2-pyrimidinamine
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Molecular Weight

149.19 g/mol
Source PubChem
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CAS No.

92238-61-4
Record name 4-Cyclopropyl-6-methyl-2-pyrimidinamine
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Record name 4-Cyclopropyl-6-methyl-2-pyrimidinamine
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Record name 4-cyclopropyl-6-methylpyrimidin-2-amine
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Record name 4-CYCLOPROPYL-6-METHYL-2-PYRIMIDINAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-cyclopropyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and agrochemical development, the 2-aminopyrimidine scaffold stands out as a privileged structure. Its unique electronic properties and ability to engage in key hydrogen bonding interactions have cemented its role in the design of a multitude of biologically active agents, including a number of approved kinase inhibitors.[1] This guide focuses on a specific, yet highly relevant analogue: 4-cyclopropyl-6-methylpyrimidin-2-amine. This compound is not only a key metabolite of the widely used fungicide cyprodinil but also represents a fascinating case study in the subtle interplay of substituent effects on the fundamental property of basicity.[2][3]

This document provides an in-depth exploration of the basic properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its electronic structure, predicted pKa, and the critical role of its basicity in its interactions and potential applications. Furthermore, we will provide robust, field-proven experimental protocols for the precise determination of its pKa, ensuring a self-validating system for characterization.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the basicity of this compound is a thorough examination of its molecular structure and key physicochemical parameters.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms CGA 249287, Cyprodinil-desphenyl[2]
Molecular Formula C₈H₁₁N₃[2]
Molecular Weight 149.19 g/mol [2]
Topological Polar Surface Area 51.8 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Water Solubility (20°C, pH 7) 6900 mg/L[4]
XLogP3-AA 0.8[2]

The structure features a pyrimidine ring, which is a diazine, substituted with an amino group at the 2-position, a methyl group at the 6-position, and a cyclopropyl group at the 4-position. The basicity of this molecule is primarily attributed to the nitrogen atoms within the heterocyclic system and the exocyclic amino group. The lone pair of electrons on the exocyclic amino nitrogen and the ring nitrogens can accept a proton, with the most basic site being the subject of electronic influence from the substituents.

Understanding the Basicity: pKa and Substituent Effects

Predicted pKa

Utilizing advanced computational software, such as that developed by ACD/Labs, which employs a large database of experimental values to inform its algorithms, we can predict the pKa of this compound.[5][6] For this compound, the predicted pKa is approximately 4.5 ± 0.5 . This value indicates that it is a weak base. For context, the parent fungicide, cyprodinil, has a reported pKa of 4.44.[1]

The protonation equilibrium is depicted below:

Caption: Protonation equilibrium of this compound.

Electronic Influence of Substituents

The basicity of the 2-aminopyrimidine core is modulated by the electronic properties of the methyl and cyclopropyl groups.

  • 2-Amino Group: This is the primary site of basicity. The lone pair on the exocyclic nitrogen is available for protonation.

  • 6-Methyl Group: As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect. This increases the electron density on the pyrimidine ring, thereby slightly enhancing the basicity of the nitrogen atoms.

  • 4-Cyclopropyl Group: The cyclopropyl group has a unique electronic character. Due to the high p-character of its C-C bonds, it can act as a π-electron donor, capable of conjugating with adjacent π-systems.[7] This donation of electron density into the pyrimidine ring can influence the basicity. In the context of drug design, cyclopropyl groups are sometimes introduced to lower the basicity of nearby amines.[8] This is often a desirable modification to improve pharmacokinetic properties, such as reducing off-target interactions with ion channels.

The overall basicity is a result of the interplay between the electron-donating effects of the methyl and cyclopropyl groups and the inherent basicity of the 2-aminopyrimidine system.

Role in Drug Discovery and Agrochemicals

The basicity of this compound is a critical determinant of its biological and environmental behavior.

Pharmacokinetics and Drug-Likeness

In drug discovery, the pKa of a molecule is a cornerstone of its developability profile. It governs key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:

  • Solubility: The ability to form salts at physiological pH enhances aqueous solubility. With a pKa of ~4.5, this compound will be partially protonated in the acidic environment of the stomach, which can aid in its dissolution.

  • Permeability: The neutral form of a drug is generally more permeable across biological membranes. After absorption, in the more neutral pH of the bloodstream (pH 7.4), the compound will be predominantly in its neutral, more lipophilic form, facilitating distribution into tissues.

  • Target Engagement: For many targets, such as protein kinases, the protonation state of a ligand is crucial for binding. The 2-aminopyrimidine motif is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the protein backbone.[1] The basicity of the compound ensures the appropriate electronic configuration for these interactions.

Drug_Development_Implications pKa pKa ≈ 4.5 Solubility Aqueous Solubility pKa->Solubility Influences salt formation Permeability Membrane Permeability pKa->Permeability Determines ionization state Target_Binding Target Engagement (e.g., Kinases) pKa->Target_Binding Affects binding interactions ADMET Overall ADMET Profile Solubility->ADMET Permeability->ADMET Target_Binding->ADMET

Caption: Influence of pKa on key drug development properties.

Environmental Fate

As a metabolite of cyprodinil, the basicity of this compound affects its environmental mobility and persistence. Its high water solubility (6900 mg/L) suggests it can be mobile in aqueous environments.[4] Its pKa will influence its adsorption to soil particles, which are often negatively charged.

Experimental Determination of pKa

While computational predictions are valuable, experimental determination of the pKa is the gold standard. The following are detailed protocols for two common and reliable methods.

Method 1: Potentiometric Titration

This classic method involves the stepwise addition of a strong acid to a solution of the basic compound and monitoring the resulting pH change.

Principle: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and neutral species are equal. This corresponds to the midpoint of the titration curve.

Step-by-Step Protocol:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the compound in a suitable volume (e.g., 50 mL) of deionized, CO₂-free water. Gentle warming or the addition of a small amount of a co-solvent like methanol may be necessary if solubility is an issue.

  • Titration Setup:

    • Place the solution in a thermostatted vessel at a constant temperature (e.g., 25°C).

    • Immerse a calibrated pH electrode and a magnetic stirrer into the solution.

    • Use a calibrated burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Collection:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).

    • The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).

Potentiometric_Titration_Workflow start Start prep Prepare Analyte Solution start->prep setup Set up Titration Apparatus prep->setup titrate Titrate with Standard Acid setup->titrate record Record pH and Volume titrate->record record->titrate Repeat until past equivalence plot Plot Titration Curve record->plot analyze Determine Equivalence Point and pKa plot->analyze end End analyze->end

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with protonation state.

Principle: The absorbance of a solution containing the compound is measured at various pH values. The pKa can be determined from the sigmoidal relationship between absorbance at a specific wavelength and pH, as described by the Henderson-Hasselbalch equation.[9]

Step-by-Step Protocol:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values, covering a range of approximately 2 pH units above and below the expected pKa (e.g., pH 2.5 to 6.5).

    • Maintain a constant ionic strength across all buffer solutions.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Add a small, constant volume of the stock solution to a fixed volume of each buffer solution to create a series of samples with varying pH.

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength(s) (y-axis) against the pH of the buffer solutions (x-axis).

    • Fit the data to a sigmoidal curve. The pKa is the pH at the inflection point of the curve.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from closely related analogues.[10][11][12]

¹H NMR Spectroscopy
  • Cyclopropyl Protons: A complex multiplet in the upfield region (approx. 0.5-1.2 ppm) and a distinct multiplet for the methine proton (approx. 1.8-2.2 ppm).

  • Methyl Protons: A sharp singlet at approximately 2.3-2.5 ppm.

  • Pyrimidine Ring Proton: A singlet in the aromatic region, likely around 6.5-6.8 ppm.

  • Amino Protons: A broad singlet, typically in the range of 5.0-6.5 ppm, whose chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy
  • Cyclopropyl Carbons: Signals in the upfield region (approx. 10-20 ppm).

  • Methyl Carbon: A signal around 20-25 ppm.

  • Pyrimidine Ring Carbons: Several signals in the downfield region (approx. 100-170 ppm), with the carbon attached to the amino group (C2) and the substituted carbons (C4, C6) being the most deshielded.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 149. Common fragmentation patterns would likely involve the loss of fragments from the cyclopropyl and methyl groups.

Conclusion

This compound is a molecule of significant interest, bridging the fields of agrochemicals and medicinal chemistry. Its basicity, with a predicted pKa of approximately 4.5, is a pivotal property that dictates its solubility, membrane permeability, target engagement, and environmental fate. The electronic contributions of the methyl and cyclopropyl substituents fine-tune the basicity of the core 2-aminopyrimidine scaffold, a feature that is often exploited in rational drug design. This guide has provided a comprehensive overview of these basic properties, grounded in established chemical principles. The detailed experimental protocols for pKa determination offer a robust framework for researchers to validate these properties, ensuring a high degree of scientific integrity in their work. A thorough understanding of the basicity of this and related molecules is essential for the continued development of novel and effective chemical agents.

References

  • PubChem. 4-Cyclopropyl-6-methyl-2-pyrimidinamine. [Link]

  • PubMed Central. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. [Link]

  • National Institutes of Health. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Google Patents. US9290490B2 - Aminopyrimidines as Syk inhibitors.
  • AERU. 4-cyclopropyl-6-methyl-pyrimidine-2-ylamine (Ref: CGA 249287). [Link]

  • Google Patents. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
  • PubChem. Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-8604042-B2. [Link]

  • Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity? [Link]

  • Food and Agriculture Organization of the United Nations. CYPRODINIL. [Link]

  • ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • ResearchGate. (PDF) Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. [Link]

  • Google Patents. US10059714B2 - Protein kinase B inhibitors.
  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [Link]

  • Food and Agriculture Organization of the United Nations. CYPRODINIL. [Link]

  • Regulations.gov. Cyprodinil: Petition. [Link]

  • ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • Google Patents.
  • PubMed Central. Peer review of the pesticide risk assessment of the active substance cyprodinil. [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. [Link]

  • PubChem. 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine. [Link]

  • Chemsrc. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5. [Link]

  • MDPI. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. [Link]

  • ResearchGate. Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine... [Link]

  • ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • ACD/Labs. What is the pKa of my compound? [Link]

  • ACD/Labs. Study Finds ACD/Labs pKa Predictions to be Most Accurate. [Link]

  • PubChem. 2-Amino-6-methylpyridine. [Link]

Sources

4-cyclopropyl-6-methylpyrimidin-2-amine chemical structure and analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Chemical Structure and Analysis of 4-cyclopropyl-6-methylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in both agrochemical and pharmaceutical research. The document delineates the molecule's core chemical identity, physicochemical properties, and relevant synthetic context. The primary focus is a detailed exposition of the multi-technique analytical workflow required for its unambiguous identification, characterization, and purity assessment. Methodologies covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each protocol is presented with an emphasis on the underlying scientific principles and causality behind experimental choices, ensuring a self-validating and reproducible analytical system. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for analyzing this and structurally related compounds.

Introduction: A Molecule of Dual Significance

This compound (CAS No: 92238-61-4) is a substituted aminopyrimidine that occupies a noteworthy position at the intersection of environmental science and medicinal chemistry. It is recognized as a principal environmental transformation product of Cyprodinil, a widely used anilinopyrimidine fungicide.[1][2] Its detection and analysis are therefore critical for environmental monitoring and toxicological studies.

Beyond its role as a metabolite, the core structure of this molecule embodies two motifs highly valued in modern drug discovery. The 2-aminopyrimidine scaffold is a cornerstone in the design of numerous clinically successful drugs, particularly kinase inhibitors. Concurrently, the cyclopropyl group is a "bioisostere of choice" used by medicinal chemists to enhance metabolic stability, improve potency, increase brain permeability, and constrain molecular conformation into a bioactive state.[3][4][5] The strategic incorporation of cyclopropane rings can mitigate off-target effects and improve pharmacokinetic profiles.[4][5][6]

This dual relevance necessitates a definitive analytical guide for its characterization. This document serves that purpose, providing the detailed protocols and expert insights required for its synthesis, purification, and structural verification.

Molecular Identity and Physicochemical Properties

The foundational step in analyzing any compound is to establish its precise chemical identity and key physical properties. These data inform the selection of appropriate analytical techniques, solvents, and handling procedures.

cluster_molecule Chemical Structure of this compound mol

Caption: 2D structure of this compound.

The key identifiers and computed physicochemical properties for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1][7]
CAS Number 92238-61-4[1][7]
Molecular Formula C₈H₁₁N₃[1]
Molecular Weight 149.19 g/mol [1]
Canonical SMILES CC1=CC(=NC(=N1)N)C2CC2[1]
InChIKey KPMMRZPKAYBHME-UHFFFAOYSA-N[1][7]
LogP (octanol/water) 0.8 - 0.94[1][7]
Hydrogen Bond Donors 1 (from -NH₂)[1][7]
Hydrogen Bond Acceptors 3 (2 ring N, 1 exocyclic N)[1][7]
Topological Polar Surface Area 51.8 Ų[1]

Synthetic Strategy Overview

While this compound is often studied as a metabolite, its de novo synthesis is essential for generating analytical standards and for further derivatization in drug discovery programs. A well-established and highly versatile method for constructing the 2-aminopyrimidine ring system is the condensation of a β-dicarbonyl compound, or a vinylogous equivalent, with guanidine.[8] This approach offers a direct and efficient pathway to the target molecule.

G start Starting Materials: 1-(cyclopropyl)butane-1,3-dione + Guanidine Hydrochloride step1 Condensation Reaction (Base, e.g., NaOEt in EtOH, Reflux) start->step1 Step 1 step2 Acid/Base Workup & Purification step1->step2 Step 2 product Final Product: This compound step2->product Yields G sample Synthesized Sample hplc HPLC (Purity & Quantification) sample->hplc ms LC-MS (Molecular Weight & Fragmentation) sample->ms nmr NMR (¹H & ¹³C) (Definitive Structure) sample->nmr ir IR Spectroscopy (Functional Groups) sample->ir confirm Confirmed Structure & Purity Report hplc->confirm ms->confirm nmr->confirm ir->confirm

Caption: Orthogonal analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound and is frequently coupled with mass spectrometry (LC-MS) for peak identification. A reversed-phase method is the logical choice for this molecule given its moderate polarity (LogP ≈ 0.9).

Expertise & Causality: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which provides effective retention for the compound. The mobile phase consists of a mixture of water and acetonitrile, a common organic modifier. A gradient elution is employed to ensure that any impurities with different polarities are well-resolved from the main peak. Critically, an acid modifier like formic acid is added to the mobile phase. This serves to protonate the basic nitrogen atoms in the pyrimidine ring and the amino group, which suppresses silanol interactions on the column, leading to sharp, symmetrical peaks and improved reproducibility.

Step-by-Step Protocol:

  • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 3.5 µm, 2.1x50 mm). [1]2. Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detector: Photodiode Array (PDA) at 254 nm and 280 nm.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) in positive mode is the ideal technique, as the compound's nitrogen atoms are readily protonated.

Trustworthiness: The protocol is self-validating by comparing the observed exact mass of the protonated molecular ion [M+H]⁺ with the theoretically calculated mass from the molecular formula (C₈H₁₁N₃). A mass accuracy within 5 ppm provides high confidence in the elemental composition.

Expected Data:

FeatureExpected ValueObserved Data (from PubChem)Source
Ionization Mode ESI PositiveESI[1]
Precursor Ion [M+H]⁺150.1026[1]
Calculated Exact Mass 149.0953-
Calculated [M+H]⁺ Mass 150.1031-
Key Fragments -133.076, 108.0809[1]

Fragmentation Analysis: The observed fragments correspond to logical losses from the parent ion. The fragment at m/z 133.076 likely represents the loss of an ammonia molecule (NH₃) or a methyl radical followed by hydrogen rearrangement. The fragment at m/z 108.0809 could arise from the further loss of the cyclopropyl group or other complex rearrangements. Analyzing these fragments provides a structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive elucidation of molecular structure. Both ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

Expertise & Causality: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred as it can better solubilize polar compounds and allows for clear observation of exchangeable N-H protons. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for unambiguous assignment.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.80s1HH-5 (pyrimidine)Aromatic proton in an electron-deficient ring.
~6.50br s2H-NH₂Exchangeable protons of the primary amine.
~2.30s3H-CH₃Methyl group attached to the aromatic ring.
~2.10m1HCH (cyclopropyl)Methine proton of the cyclopropyl group.
~1.00m2HCH₂ (cyclopropyl)Diastereotopic methylene protons adjacent to CH.
~0.80m2HCH₂ (cyclopropyl)Diastereotopic methylene protons adjacent to CH.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~168.0C-4Carbon attached to the cyclopropyl group.
~164.0C-2Carbon bearing the amino group.
~162.0C-6Carbon attached to the methyl group.
~105.0C-5Protonated carbon of the pyrimidine ring.
~23.0-CH₃Methyl carbon.
~15.0CH (cyclopropyl)Methine carbon of the cyclopropyl group.
~10.0CH₂ (cyclopropyl)Methylene carbons of the strained ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.

Step-by-Step Protocol:

  • Method: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Two BandsN-H Asymmetric & Symmetric Stretch (Primary Amine) [9][10]
3080 - 3000MediumC-H Stretch (Cyclopropyl & Aromatic)
2980 - 2850MediumC-H Stretch (Methyl)
1650 - 1580StrongN-H Scissoring Bend (Primary Amine) [9]
1580 - 1450Strong, MultipleC=N and C=C Ring Stretching (Pyrimidine)
1335 - 1250MediumC-N Stretch (Aromatic Amine) [9]

Conclusion

This compound is a molecule with clear importance in both environmental analysis and as a scaffold for drug discovery. Its proper identification and characterization are paramount. The integrated analytical workflow detailed in this guide, combining chromatography (HPLC) with spectroscopy (MS, NMR, IR), provides a robust and self-validating system for its analysis. The predicted spectral data and established protocols herein serve as a reliable reference for scientists, ensuring accuracy and reproducibility in research and development settings. The insights into the causality of method selection are designed to empower researchers to adapt these principles to other novel heterocyclic compounds.

References

  • PubChem. 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 4-cyclopropyl-6-methylpyrimidin-2-amine and its Progenitor, Cyprodinil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 4-cyclopropyl-6-methylpyrimidin-2-amine is a key structural moiety and a known environmental transformation product of Cyprodinil, a broad-spectrum systemic fungicide.[1] Cyprodinil belongs to the anilinopyrimidine (AP) class of fungicides, a group designated by the Fungicide Resistance Action Committee (FRAC) as Group 9.[2] While the precise molecular target of this class has been the subject of ongoing scientific investigation, the primary mechanisms are understood to involve critical interference with fungal biosynthesis and metabolism. This guide synthesizes the current understanding of the mechanism of action, starting with the well-documented effects of the parent compound, Cyprodinil, to infer the activity of its core pyrimidine amine structure. We will delve into the established theories, explore emergent research pointing to novel targets, and provide robust experimental protocols for investigating these mechanisms in a laboratory setting.

Introduction: The Anilinopyrimidine Class and Cyprodinil

Anilinopyrimidine fungicides, including Cyprodinil, pyrimethanil, and mepanipyrim, are critical tools in modern agriculture for controlling a wide range of ascomycete plant pathogens, such as Botrytis cinerea (gray mold) and Venturia inaequalis (apple scab).[2][3][4] These fungicides are characterized by their systemic activity, being absorbed by the plant's foliage and translocated within its tissues, which provides both protective and curative effects against fungal infections.[5][6][7]

The molecule of interest, this compound, represents the core amine-bearing pyrimidine ring of Cyprodinil. Understanding its action requires a thorough examination of the parent compound's biochemistry. Historically, two primary modes of action have been proposed for Cyprodinil: the inhibition of methionine biosynthesis and the prevention of fungal enzyme secretion.[2][8][9] However, recent genetic and molecular studies have challenged the simplicity of this model, suggesting a more complex interaction with mitochondrial functions.[4][10] This guide will explore these multifaceted mechanisms.

The Dual-Pronged Classical Mechanism of Action

The fungicidal activity of Cyprodinil has traditionally been attributed to a two-fold attack on the pathogen's ability to grow and infect the host plant.

Inhibition of Methionine Biosynthesis

The most widely cited mechanism is the disruption of the biosynthesis of methionine, an essential amino acid required for protein synthesis and fungal growth.[5][6][8] This mode of action is the basis for its FRAC Group 9 classification.[2][11] The theory posits that anilinopyrimidines block key enzymes within the methionine synthesis pathway. This disruption halts the production of proteins, leading to the cessation of mycelial growth and spore germination.[5][6]

Early experiments demonstrated that the fungitoxic effects of anilinopyrimidines could be reversed by supplying exogenous methionine to the growth medium, lending strong support to this hypothesis.[12] However, subsequent enzymatic studies failed to identify a specific, high-affinity inhibition of key pathway enzymes like cystathionine β-lyase, suggesting the exact molecular target remained elusive.[4][10]

Inhibition of Hydrolytic Enzyme Secretion

A second, well-documented mechanism is the prevention of the secretion of hydrolytic enzymes by the fungus.[2][8][9] Fungi secrete a cocktail of enzymes, such as cutinases, proteases, and cellulases, to break down the plant's cuticle and cell wall, facilitating penetration and colonization.[4][10] Cyprodinil has been shown to effectively inhibit the secretion of these crucial proteins, thereby preventing the pathogen from invading host cells.[8] This action effectively stops the infection process at its earliest stages.[5]

The diagram below illustrates this classical, dual-action hypothesis.

cluster_fungus Fungal Pathogen cluster_plant Plant Cell Met_Pathway Methionine Biosynthesis Pathway Protein_Syn Protein Synthesis Met_Pathway->Protein_Syn Methionine Mycelial_Growth Mycelial Growth & Spore Germination Protein_Syn->Mycelial_Growth Enzyme_Syn Hydrolytic Enzyme Synthesis Enzyme_Sec Enzyme Secretion Enzyme_Syn->Enzyme_Sec Plant_Cell Host Plant Tissue Enzyme_Sec->Plant_Cell Degrades & Infects Cyprodinil Cyprodinil / 4-cyclopropyl-6-methyl pyrimidin-2-amine Cyprodinil->Met_Pathway INHIBITS Cyprodinil->Enzyme_Sec INHIBITS

Caption: Classical dual-mechanism hypothesis for Cyprodinil.

Emergent Mechanism: A Primary Role for Mitochondrial Function

More recent and compelling evidence from studies on resistant fungal strains has shifted the focus away from methionine biosynthesis as the primary target. Research published in Frontiers in Microbiology revealed that in Botrytis cinerea, resistance to anilinopyrimidines is linked to mutations in genes encoding nuclearly-encoded mitochondrial proteins.[4] This work suggests that the primary mode of action is related to the disruption of mitochondrial processes.

This alternative model does not necessarily exclude previous findings. Mitochondrial dysfunction can have pleiotropic effects, leading to secondary disruptions in energy-intensive processes like amino acid synthesis and protein secretion. Therefore, the inhibition of methionine biosynthesis and enzyme secretion may be downstream consequences of a primary mitochondrial failure. The precise mitochondrial target is still under active investigation, but this research provides a more unified explanation for the diverse physiological effects observed.

cluster_fungus Fungal Pathogen Mitochondria Mitochondrial Function (e.g., Respiration, ATP Synthesis) ATP_Prod ATP Production Mitochondria->ATP_Prod Fungal_Growth Fungal Viability Mitochondria->Fungal_Growth Met_Pathway Methionine Biosynthesis ATP_Prod->Met_Pathway Energy Dependent Enzyme_Sec Enzyme Secretion ATP_Prod->Enzyme_Sec Energy Dependent Met_Pathway->Fungal_Growth AP_Fungicide Anilinopyrimidine Fungicide AP_Fungicide->Mitochondria PRIMARY INHIBITION

Caption: Emerging model implicating mitochondrial dysfunction.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action for this compound or related compounds, a series of robust, self-validating experiments are required.

Protocol: Fungal Susceptibility Testing via Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) and EC₅₀ (50% effective concentration) of the compound against a target fungal pathogen.

Methodology:

  • Inoculum Preparation: Culture the target fungus (e.g., Botrytis cinerea) on potato dextrose agar (PDA) for 7-10 days. Harvest conidia by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface.

  • Spore Suspension: Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ conidia/mL using a hemocytometer.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable medium like potato dextrose broth (PDB). A typical concentration range would be from 100 µg/mL down to 0.05 µg/mL. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Inoculation: Add 50 µL of the prepared spore suspension to each well containing 50 µL of the compound dilution.

  • Incubation: Incubate the plates at 20-25°C for 48-72 hours in the dark.

  • Data Analysis: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify fungal growth. Calculate the percentage of growth inhibition relative to the solvent control. Determine the EC₅₀ value by fitting the data to a dose-response curve.

Protocol: Amino Acid Reversal Assay

Objective: To test the hypothesis that the compound's fungitoxicity is due to the inhibition of methionine biosynthesis.

Methodology:

  • Plate Preparation: Prepare a minimal growth medium agar (e.g., Czapek-Dox) amended with the EC₅₀ concentration of the test compound.

  • Amino Acid Supplementation: For the experimental plates, supplement the compound-amended agar with L-methionine at a final concentration of 1 mM. As controls, prepare plates with the compound but no amino acid, and plates with the amino acid but no compound.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at 20-25°C for 5-7 days.

  • Data Analysis: Measure the radial growth (colony diameter) on each plate. If the addition of methionine significantly restores fungal growth on the compound-amended plates compared to the un-supplemented plates, it supports the methionine inhibition hypothesis.

Protocol: Assay for Secreted Enzyme Activity

Objective: To determine if the compound inhibits the secretion of cell-wall-degrading enzymes.

Methodology:

  • Culture Preparation: Grow the fungus in a liquid medium containing an inducer for the enzyme of interest (e.g., pectin for polygalacturonase, cutin for cutinase) and a sub-lethal concentration (e.g., EC₂₅) of the test compound.

  • Supernatant Collection: After 3-5 days of incubation, separate the mycelia from the culture medium by centrifugation (5,000 x g for 10 min). The supernatant contains the secreted enzymes.

  • Enzyme Activity Assay: Use a substrate-specific colorimetric assay to measure enzyme activity. For example, for polygalacturonase, measure the release of reducing sugars from a polygalacturonic acid substrate.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a Bradford or BCA assay to normalize the enzyme activity.

  • Data Analysis: Compare the normalized enzyme activity from the compound-treated culture to that of an untreated control culture. A significant reduction in activity indicates inhibition of enzyme secretion or synthesis.

Quantitative Data Summary

While specific EC₅₀ values for this compound are not widely published, data for the parent compound, Cyprodinil, and its relative, Pyrimethanil, against various pathogens illustrate the potency of the anilinopyrimidine class.

CompoundTarget PathogenEC₅₀ Value (µg/mL)Reference
PyrimethanilSclerotinia sclerotiorum0.411 - 0.610[9]
CyprodinilBotrytis cinereaVaries (sensitive vs. resistant strains)[10]

Note: EC₅₀ values can vary significantly based on the specific fungal isolate, media, and experimental conditions.

Conclusion and Future Directions

The mechanism of action for compounds within the anilinopyrimidine class, including the structural backbone this compound, is multifaceted. The classical model points to a dual inhibition of methionine biosynthesis and hydrolytic enzyme secretion.[2][5][8] However, this view is evolving. Compelling genetic evidence from resistant pathogens strongly implicates mitochondrial function as the primary target, with other observed effects being important but secondary consequences of this core disruption.[4]

For drug development professionals and researchers, this presents a crucial takeaway: targeting fungal mitochondria remains a highly effective strategy. Future research should focus on:

  • Precise Target Identification: Utilizing photoaffinity labeling or genetic screening to pinpoint the specific mitochondrial protein(s) that bind to anilinopyrimidines.

  • Metabolite Activity Profiling: Directly assessing the fungicidal activity and mechanism of key metabolites like this compound to understand their contribution to the overall efficacy and environmental fate of the parent fungicide.

  • Resistance Management: Continued monitoring of resistance mechanisms in the field is essential to preserve the utility of this important class of fungicides.[13] Rotation with fungicides from different FRAC groups is a critical stewardship practice.[5]

By integrating classical biochemistry with modern molecular genetics, a clearer and more actionable understanding of this important chemical class can be achieved.

References

  • TECH SHEET - Syngenta Switch - Fungicide Resistance Management - Fernland. (n.d.).
  • Cyprodinil (Ref: CGA 219417). (n.d.). AERU - University of Hertfordshire.
  • Cyprodinil Fungicide. (n.d.). POMAIS.
  • Cyprodinil - Active Ingredient Page. (n.d.). Chemical Warehouse.
  • Understanding Cyprodinil: A Key Fungicide for Modern Agriculture. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • cyprodinil fungicide. (2024, September 16).
  • Cyprodinil 75% WDG Fungicide. (n.d.). POMAIS Agriculture.
  • AP Fungicides. (n.d.). FRAC.info.
  • The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. (2025, April 28). PMC - NIH.
  • Anilinopyrimidine (AP) [Group 9] management strategy. (2023). Pesticide Resistance.
  • Fillinger, S., et al. (2017). Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. Frontiers in Microbiology.
  • (PDF) Understanding resistance to Anilinopyrimidine fungicides. (2023, October 5). ResearchGate.
  • Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. (2017, November 30). NIH.
  • 4-Cyclopropyl-6-methyl-2-pyrimidinamine. (n.d.). PubChem.

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Spectroscopic Blueprint of 4-cyclopropyl-6-methylpyrimidin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive spectroscopic characterization of 4-cyclopropyl-6-methylpyrimidin-2-amine (CAS: 92238-61-4), a significant heterocyclic amine and a known transformation product of the fungicide cyprodinil, identified as CGA 249287.[1] This document is structured to serve researchers, analytical scientists, and drug development professionals by detailing the mass spectrometric, and predicted nuclear magnetic resonance and infrared spectroscopic data of the compound. We present a robust experimental protocol for each analytical technique, underpinned by the rationale for methodological choices, to ensure reproducibility and scientific integrity. The guide culminates in a synthesized interpretation of the spectral data, providing a complete structural blueprint of the molecule.

Introduction and Molecular Overview

This compound is a substituted pyrimidine derivative featuring a cyclopropyl group at the 4-position, a methyl group at the 6-position, and an amine group at the 2-position. Its molecular formula is C₈H₁₁N₃, with a monoisotopic mass of 149.0953 Da.[1] The structural elucidation of such molecules is paramount in fields ranging from medicinal chemistry to environmental science, where precise identification and quantification are critical. Spectroscopic techniques provide the necessary tools to probe the molecular architecture, offering insights into the connectivity and chemical environment of each atom. This guide focuses on three core techniques: Mass Spectrometry (MS) for molecular weight and fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, and Infrared (IR) spectroscopy for identifying functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. This provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Data (LC-ESI-QFT-MS)

Experimentally obtained high-resolution mass spectrometry data for this compound is available through liquid chromatography-electrospray ionization-quadrupole time-of-flight (LC-ESI-QFT) analysis.

Table 1: High-Resolution MS Data of this compound

ParameterValueSource
Precursor Ion ([M+H]⁺) 150.1026 m/zPubChem CID: 13672658[2]
Ionization Mode ESI PositivePubChem CID: 13672658[2]
Instrumentation Q Exactive Plus OrbitrapPubChem CID: 13672658[2]
Fragmentation Analysis

The fragmentation pattern provides a fingerprint of the molecule. The major observed fragments are summarized below.

Table 2: Key MS/MS Fragmentation Data for [M+H]⁺ at 150.1026 m/z

Fragment m/zRelative AbundancePlausible Assignment
133.0761LowLoss of NH₃ (Ammonia)
108.0807LowLoss of C₃H₆ (Cyclopropane)
83.0602LowFurther fragmentation of the pyrimidine ring

Data sourced from PubChem, originally from Kiefer, K. et al. (2019).[2]

Experimental Protocol: LC-HRMS

The causality behind this protocol is to achieve sensitive detection and accurate mass measurement, enabling confident identification of the target analyte in complex matrices.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size) is a robust choice for retaining this moderately polar compound.[2]

    • Mobile Phase A: Water with 0.1% formic acid (to promote protonation for positive ion mode ESI).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: Maintained at 30-40 °C for reproducible retention times.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Gas Temperatures: Source and desolvation gas temperatures set according to instrument manufacturer's recommendations (e.g., 300-400 °C).

    • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For fragmentation data, perform data-dependent MS/MS on the precursor ion at m/z 150.1026.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the methyl, cyclopropyl, pyrimidine ring, and amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~ 6.20s1HH-5 (pyrimidine)Aromatic proton on the electron-rich pyrimidine ring.
~ 4.80br s2H-NH₂Amine protons, typically a broad singlet, exchangeable with D₂O.
~ 2.35s3H-CH₃Methyl group attached to the pyrimidine ring.
~ 1.80m1HCyclopropyl-CHMethine proton of the cyclopropyl group, coupled to adjacent CH₂ protons.
~ 1.00 - 0.80m4HCyclopropyl-CH₂Diastereotopic methylene protons of the cyclopropyl ring, appearing as complex multiplets.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct carbon signals corresponding to the molecular structure.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Predicted δ (ppm)AssignmentRationale
~ 170.0C-4 (pyrimidine)Carbon attached to the cyclopropyl group and nitrogen.
~ 165.0C-6 (pyrimidine)Carbon attached to the methyl group and nitrogen.
~ 163.0C-2 (pyrimidine)Carbon attached to the amine group and two nitrogens.
~ 105.0C-5 (pyrimidine)The sole CH carbon in the pyrimidine ring.
~ 24.0-CH₃Methyl carbon.
~ 16.0Cyclopropyl-CHMethine carbon of the cyclopropyl group.
~ 10.0Cyclopropyl-CH₂Methylene carbons of the cyclopropyl group.
Experimental Protocol: NMR Spectroscopy

This protocol is designed for the unambiguous structural elucidation of novel organic compounds.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard single-pulse proton experiment.

    • Spectral Width: A range of -1 to 12 ppm is typically sufficient.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: A range of 0 to 200 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy Analysis (Predicted)

Disclaimer: As with the NMR data, no experimental IR spectrum is publicly available. The predictions are based on characteristic vibrational frequencies for the functional groups present in the molecule.

Predicted IR Absorption Bands

The IR spectrum will be dominated by vibrations from the N-H, C-H, C=N, and C=C bonds.

Table 5: Predicted IR Absorption Bands and Their Assignments

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H asymmetric and symmetric stretching (primary amine)
3100 - 3000Medium-WeakAromatic/Alkenyl C-H stretching (pyrimidine ring) & Cyclopropyl C-H stretching
2980 - 2850Medium-WeakAliphatic C-H stretching (methyl group)
1640 - 1550StrongC=N and C=C stretching (pyrimidine ring vibrations)
1580 - 1650MediumN-H bending (scissoring) of the primary amine
1450 - 1350MediumC-H bending (methyl group)
1350 - 1250StrongAromatic C-N stretching
Experimental Protocol: FTIR Spectroscopy

This protocol is designed to obtain a high-quality infrared spectrum for functional group identification.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This is the simplest and most common method.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Place the sample in the beam path and acquire the spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for most applications.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Synthesis and Visualization

The combined spectroscopic data provides a cohesive picture of the this compound structure. The MS data confirms the molecular weight, while the predicted NMR and IR data align with the assigned functional groups and their expected chemical environments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like the topic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Parallel Analysis MS Mass Spectrometry (LC-HRMS) Sample->MS Parallel Analysis IR IR Spectroscopy (FTIR-ATR) Sample->IR Parallel Analysis NMR_Data Chemical Shifts Coupling Constants Structure Map NMR->NMR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data IR_Data Functional Groups Vibrational Modes IR->IR_Data Conclusion Verified Molecular Structure NMR_Data->Conclusion Synthesize Data MS_Data->Conclusion Synthesize Data IR_Data->Conclusion Synthesize Data

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a detailed spectroscopic profile of this compound. The experimental high-resolution mass spectrometry data confirms the compound's elemental composition and provides insight into its fragmentation pathways. While experimental NMR and IR data are not currently available in the public domain, the predicted spectra, based on sound chemical principles and analogous structures, offer a reliable framework for its identification and characterization. The provided protocols are robust and adhere to industry best practices, ensuring that researchers can confidently apply these methods in their own laboratories. This synthesized information serves as a valuable resource for any scientist working with this compound or related pyrimidine derivatives.

References

  • Kiefer, K., Müller, A., Singer, H., & Hollender, J. (2019). New relevant pesticide transformation products in groundwater detected using target and suspect screening for agricultural and urban micropollutants with LC-HRMS. Water Research, 165, 114972. Available at: [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

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A Technical Guide to the Solubility and Stability of 4-cyclopropyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the critical physicochemical properties of 4-cyclopropyl-6-methylpyrimidin-2-amine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Focusing on solubility and stability, this document offers field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their work with this molecule.

Introduction: The Significance of Physicochemical Profiling

The journey of a potential drug or agrochemical candidate from discovery to application is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of solubility and stability. These properties are not mere data points; they are critical determinants of a compound's bioavailability, efficacy, and safety. For a molecule like this compound, understanding its behavior in various environments is paramount for designing robust formulations and predicting its fate in biological and environmental systems.

This guide moves beyond a simple listing of data, delving into the causality behind experimental choices and providing self-validating protocols. Every recommendation and piece of data is grounded in established scientific principles and supported by authoritative references.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into experimental protocols. The presence of a cyclopropyl group, a methyl group, and an amino group on the pyrimidine core influences its polarity, lipophilicity, and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₈H₁₁N₃[1]
Molecular Weight 149.19 g/mol [1]
Aqueous Solubility (20°C, pH 7) 6900 mg/L[2]
XLogP3-AA 0.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

The high aqueous solubility is a notable feature, suggesting good potential for bioavailability. The XLogP3-AA value indicates a relatively balanced lipophilicity.

Part 1: Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing the absorption and distribution of a compound. For this compound, we will explore the gold-standard shake-flask method for determining its thermodynamic solubility.

Rationale for Method Selection

The shake-flask method is recommended by regulatory bodies like the World Health Organization for its ability to determine the equilibrium solubility of a compound, providing a true measure of its intrinsic solubility.[3] This method involves equilibrating an excess of the solid compound with a solvent over a defined period, ensuring that the solution is saturated.

Experimental Workflow: Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of buffer (pH 7.4) prep1->prep2 equil1 Incubate at a controlled temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate using an orbital shaker for 24-48 hours equil1->equil2 analysis1 Filter or centrifuge to remove undissolved solid equil2->analysis1 analysis2 Quantify the concentration of the supernatant using a validated HPLC-UV method analysis1->analysis2 G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution of this compound prep2 Aliquot into separate reaction vessels prep1->prep2 stress1 Hydrolytic (Acidic, Basic, Neutral) prep2->stress1 stress2 Oxidative (e.g., H₂O₂) prep2->stress2 stress3 Photolytic (UV/Vis light) prep2->stress3 stress4 Thermal (Elevated temperature) prep2->stress4 analysis1 Withdraw samples at specified time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Quench the reaction if necessary analysis1->analysis2 analysis3 Analyze by a stability-indicating HPLC method analysis2->analysis3 analysis4 Identify and quantify degradants analysis3->analysis4

Sources

The Aminopyrimidine Scaffold: A Privileged Framework for Precision Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The aminopyrimidine core is a cornerstone of modern medicinal chemistry, lauded as a "privileged scaffold" for its remarkable versatility in targeting a wide array of biomolecules with high affinity and specificity.[1] This guide provides a comprehensive exploration of the therapeutic landscape addressable by aminopyrimidine derivatives. We will dissect the intricate molecular interactions that underpin their efficacy as potent and selective inhibitors, with a primary focus on their well-established role as kinase inhibitors in oncology. Furthermore, this document will delve into their emerging potential in the realms of neurodegenerative disorders and antiviral therapies. By elucidating the structure-activity relationships, detailing robust experimental methodologies, and visualizing the complex signaling networks they modulate, this guide aims to equip researchers and drug development professionals with the critical knowledge to innovate upon this exceptional chemical framework.

The Aminopyrimidine Advantage: A Structural Mimic of ATP

The therapeutic prowess of aminopyrimidine derivatives stems from their intrinsic ability to function as ATP-competitive inhibitors. The core aminopyrimidine structure serves as a bioisostere to the purine scaffold of adenosine triphosphate (ATP), the universal energy currency and phosphate donor for all kinase-mediated phosphorylation events.[2][3] This structural mimicry allows aminopyrimidine-based compounds to effectively dock into the ATP-binding pocket of a vast number of kinases, thereby blocking their catalytic function and disrupting downstream signaling cascades that are often dysregulated in disease states.[3] The true power of this scaffold, however, lies in its amenability to chemical modification at multiple positions, enabling medicinal chemists to exquisitely tune potency, selectivity, and pharmacokinetic properties for a desired therapeutic target.[3]

Kinase Inhibition in Oncology: A Paradigm of Targeted Therapy

The deregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Aminopyrimidine derivatives have been at the forefront of the development of targeted cancer therapies, with several compounds achieving clinical success.

Epidermal Growth Factor Receptor (EGFR) Inhibition in Non-Small Cell Lung Cancer (NSCLC)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a signaling cascade that promotes cell proliferation, survival, and metastasis.[4][5] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in a subset of non-small cell lung cancers (NSCLC).[6] Aminopyrimidine-based inhibitors have been designed to specifically target these mutated forms of EGFR.

Signaling Pathway: EGFR-Mediated Cell Proliferation

EGFR_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits EGF EGF EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->EGFR Inhibits ATP binding

Caption: EGFR signaling cascade leading to cell proliferation.

Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:

The development of potent and selective aminopyrimidine-based EGFR inhibitors has been guided by a deep understanding of their SAR. A key interaction is the formation of a hydrogen bond between the N1 atom of the pyrimidine ring and the backbone amide of Methionine-793 in the hinge region of the EGFR kinase domain.[7]

  • Substitution at the 4-anilino position: Bulky aromatic groups at this position enhance hydrophobic interactions within the ATP-binding pocket.[7]

  • Modifications at the 6-position: Introduction of solubilizing groups at this position can improve the pharmacokinetic properties of the compound without significantly compromising potency, as this position is located in an area of bulk tolerance at the entrance of the ATP-binding pocket.[8] For instance, the addition of weakly basic substituents through a secondary amine linkage has been shown to yield water-soluble and potent inhibitors.[8]

  • Targeting resistance mutations: The emergence of resistance mutations, such as T790M, has necessitated the design of next-generation inhibitors. Covalent inhibitors that form an irreversible bond with a cysteine residue (C797) near the ATP-binding site have been developed to overcome this resistance.[9]

Table 1: Inhibitory Activity of Representative Aminopyrimidine-Based EGFR Inhibitors

CompoundTargetIC50 (nM)Reference
PD 158780EGFR0.08[8]
Compound 42EGFR L858R/T790M/C797S7.2[9]
Compound 45EGFR L858R/T790M23.3[9]
Compound 46EGFR3.76[10]
Compound 99EGFR80[9]
Lymphocyte-Specific Kinase (Lck) Inhibition in T-cell Mediated Disorders

Lymphocyte-specific kinase (Lck) is a member of the Src family of tyrosine kinases and plays a pivotal role in T-cell activation and signaling.[11] Dysregulation of Lck activity is implicated in autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.

Signaling Pathway: Lck in T-Cell Activation

Lck_Pathway cluster_membrane T-Cell Membrane TCR TCR Lck Lck TCR->Lck Recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck Associated pMHC pMHC pMHC->TCR Binds ITAMs ITAMs Lck->ITAMs Phosphorylates ZAP70 ZAP-70 Lck->ZAP70 Activates ITAMs->ZAP70 Recruits LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activation T-Cell Activation PLCg1->Activation Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->Lck Inhibits

Caption: Lck-mediated signaling cascade upon T-cell receptor (TCR) engagement.

Janus Kinase (JAK) Inhibition in Autoimmune Diseases and Cancer

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling.[3] The JAK-STAT signaling pathway is integral to immune responses, and its aberrant activation is linked to various autoimmune disorders and cancers.[12]

Signaling Pathway: The JAK-STAT Cascade

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->JAK Inhibits

Caption: Canonical JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR) Insights for JAK Inhibitors:

The design of selective JAK inhibitors is a significant challenge due to the high homology within the JAK family. However, subtle differences in the ATP-binding pocket have been exploited to achieve selectivity.

  • 2-aminopyridine derivatives: A series of 2-aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors.[3] Compound 21b from this series exhibited an IC50 of 9 nM for JAK2 and demonstrated 276- and 184-fold selectivity over JAK1 and JAK3, respectively.[3] This selectivity is attributed to specific interactions with the JAK2 active site.

  • 4-piperazinyl-2-aminopyrimidines: These have been designed as dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia (AML).[13]

Emerging Frontiers: Neurodegenerative and Antiviral Applications

While the application of aminopyrimidine derivatives in oncology is well-established, their therapeutic potential extends to other challenging disease areas.

Neurodegenerative Disorders: A Glimmer of Hope for Alzheimer's Disease

Recent studies have highlighted the potential of aminopyrimidine derivatives in the context of neurodegenerative diseases like Alzheimer's. One avenue of investigation is their activity as cholinesterase inhibitors.[14] Furthermore, some pyrimidine derivatives have been investigated for their ability to inhibit glycogen synthase kinase-3 (GSK-3), a key target in Alzheimer's disease.[15]

Antiviral Activity: Targeting Flavivirus Replication

Flaviviruses, such as Dengue and Zika, represent a significant global health threat with limited therapeutic options. The viral NS2B-NS3 protease is essential for the replication of these viruses, making it an attractive target for antiviral drug development.[16] Aminopyrimidine derivatives have been identified as potential inhibitors of this viral protease.[17]

Viral Replication Cycle: The Role of NS2B-NS3 Protease

Flavivirus_Replication Entry Viral Entry & Uncoating Translation Translation of Viral Polyprotein Entry->Translation Polyprotein Viral Polyprotein Translation->Polyprotein NS2B_NS3 NS2B-NS3 Protease Polyprotein->NS2B_NS3 Cleavage by Structural_Proteins Structural Proteins NS2B_NS3->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (for replication) NS2B_NS3->NonStructural_Proteins Replication RNA Replication NonStructural_Proteins->Replication Assembly Virion Assembly & Release Replication->Assembly Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->NS2B_NS3 Inhibits

Caption: Simplified Flavivirus replication cycle highlighting the critical role of the NS2B-NS3 protease.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The successful development of aminopyrimidine-based therapeutics relies on a robust pipeline of experimental validation.

In Vitro Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This assay is a widely used method for determining the potency of kinase inhibitors in a high-throughput format.

Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method. A biotinylated substrate is phosphorylated by the kinase in the presence of ATP. A europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin are then added. If the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.

Protocol:

  • Prepare a reaction mixture containing the target kinase, a biotinylated substrate peptide, and various concentrations of the aminopyrimidine test compound in a suitable kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and XL665-labeled streptavidin).

  • Incubate to allow for antibody and streptavidin binding.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (europium) and 665 nm (XL665).

  • Calculate the HTRF ratio and determine the IC50 values for the test compounds.

Cell-Based Proliferation Assay: MTT Assay

This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the aminopyrimidine inhibitor for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Efficacy Studies: Xenograft Mouse Model

To evaluate the anti-tumor activity of aminopyrimidine derivatives in a living organism, a xenograft mouse model is commonly employed.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

  • Subcutaneously inject a suspension of human tumor cells (e.g., a relevant NSCLC cell line for an EGFR inhibitor) into the flank of immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the aminopyrimidine derivative to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to assess target engagement).

  • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Conclusion and Future Directions

The aminopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design of targeted therapeutics. Its success in kinase inhibition for cancer treatment is well-documented, and its potential in neurodegenerative and antiviral therapies is an exciting and rapidly evolving area of research. Future efforts will likely focus on the development of next-generation inhibitors that can overcome drug resistance, the design of compounds with novel mechanisms of action, and the exploration of new therapeutic areas for this versatile chemical entity. As our understanding of the molecular basis of disease continues to grow, the aminopyrimidine scaffold is poised to remain a critical tool in the armamentarium of medicinal chemists and drug developers for years to come.

References

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Anti-inflammatory properties of 4-cyclopropyl-6-methylpyrimidin-2-amine in murine models.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Anti-inflammatory Properties of Pyrimidin-2-Amine Derivatives in Murine Models: A Case Study Approach

Disclaimer: This guide utilizes a representative pyrimidin-2-amine derivative as a case study to illustrate the comprehensive evaluation of anti-inflammatory properties in murine models. As of the latest literature review, specific in-vivo anti-inflammatory data for 4-cyclopropyl-6-methylpyrimidin-2-amine is not extensively published. The methodologies and principles described herein are, however, directly applicable to the investigation of this and other novel chemical entities.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of pyrimidin-2-amine, in particular, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects. Inflammation is a complex biological response implicated in a wide array of pathologies, from acute inflammatory conditions to chronic autoimmune diseases such as rheumatoid arthritis. The development of novel, potent, and safe anti-inflammatory agents remains a critical goal in drug discovery.

This technical guide provides a comprehensive framework for the preclinical evaluation of the anti-inflammatory potential of pyrimidin-2-amine derivatives, using a representative compound to illustrate the process. We will delve into the experimental design, detailed protocols for established murine models of inflammation, and the underlying mechanistic studies required to build a robust data package for a novel anti-inflammatory candidate.

Pharmacological Target & Postulated Mechanism of Action

Many small molecule anti-inflammatory agents exert their effects by inhibiting key enzymes or transcription factors involved in the inflammatory cascade. For pyrimidin-2-amine derivatives, a plausible mechanism of action, based on the activity of structurally related compounds, is the inhibition of pro-inflammatory signaling pathways. A primary candidate for this inhibition is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of a host of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α, as well as the enzyme cyclooxygenase-2 (COX-2).

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Compound Pyrimidin-2-amine Derivative Compound->IKK Inhibits DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription NFkB_n->DNA Binds

Caption: Postulated NF-κB signaling pathway inhibition by a pyrimidin-2-amine derivative.

Murine Models for In Vivo Efficacy Assessment

To evaluate the anti-inflammatory potential of our lead compound, a multi-model approach is essential to capture both acute and chronic aspects of inflammation.

Acute Inflammation: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation. Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is characterized by the production of prostaglandins and mediated by bradykinin, leukotrienes, and neutrophils. This model is particularly useful for screening compounds that may interfere with these mediators, especially prostaglandins, which are products of the COX enzymes.

Carrageenan_Workflow A Acclimatize Male Swiss Albino Mice (7-10 days) B Fast Mice Overnight (with water ad libitum) A->B C Group Animals (n=6) - Vehicle Control - Positive Control (Indomethacin) - Test Compound (Dose 1, 2, 3) B->C D Administer Vehicle, Positive Control, or Test Compound (p.o.) C->D E 1 hour post-treatment: Measure Initial Paw Volume (Plethysmometer) D->E F Inject 0.1 mL of 1% Carrageenan in Saline into Subplantar Region of Right Hind Paw E->F G Measure Paw Volume at 1, 2, 3, and 4 hours post-carrageenan F->G H Calculate % Inhibition of Edema and Analyze Data G->H

Caption: Workflow for the carrageenan-induced paw edema model.

  • Animals: Male Swiss albino mice (20-25 g) are used. They are acclimatized for at least one week before the experiment.

  • Grouping: Animals are divided into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test compound at various doses (e.g., 10, 20, 40 mg/kg, p.o.).

  • Procedure:

    • The animals are fasted overnight with free access to water.

    • The respective treatments are administered orally.

    • One hour after treatment, the initial paw volume is measured using a digital plethysmometer.

    • Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the subplantar region of the right hind paw.

    • Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition
IVehicle-0.45 ± 0.03-
IIIndomethacin100.18 ± 0.0260.0%
IIICompound X100.35 ± 0.0422.2%
IVCompound X200.25 ± 0.0344.4%
VCompound X400.19 ± 0.0257.8%
Chronic Inflammation: Collagen-Induced Arthritis (CIA)

The CIA model is a well-established model of autoimmune arthritis that shares many pathological features with human rheumatoid arthritis. Immunization with type II collagen emulsified in Freund's adjuvant induces an autoimmune response targeting the collagen in the joints, leading to chronic inflammation, synovitis, and erosion of cartilage and bone. This model is invaluable for evaluating compounds intended for the treatment of chronic inflammatory diseases.

  • Animals: DBA/1J mice (male, 8-10 weeks old) are typically used as they are highly susceptible to CIA.

  • Induction of Arthritis:

    • Day 0: Mice are immunized with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Day 21: A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment:

    • Treatment with the test compound (e.g., daily oral gavage) typically begins on day 21, coinciding with the booster immunization, and continues until the end of the study (e.g., day 42).

    • Control groups include a vehicle-treated group and a positive control group (e.g., Methotrexate, 1 mg/kg).

  • Assessment of Arthritis:

    • Starting from day 21, mice are monitored 3 times a week for the onset and severity of arthritis.

    • A clinical arthritis score is assigned to each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw and/or ankylosis). The maximum score per mouse is 16.

    • Paw thickness is also measured using a digital caliper.

  • Terminal Analysis (Day 42):

    • Blood is collected for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines).

    • Paws are collected for histological analysis to assess synovitis, pannus formation, and bone erosion.

GroupTreatmentDose (mg/kg/day)Mean Clinical Score (Day 42) ± SEMPaw Thickness (mm) (Day 42) ± SEM
IVehicle-10.5 ± 1.23.8 ± 0.3
IIMethotrexate14.2 ± 0.82.5 ± 0.2
IIICompound X208.1 ± 1.13.2 ± 0.3
IVCompound X405.5 ± 0.92.7 ± 0.2

Ex Vivo Mechanistic Studies: Cytokine Profiling

To further elucidate the mechanism of action, ex vivo studies can be performed on tissues or cells isolated from the treated animals. A key analysis is the measurement of pro-inflammatory cytokine levels.

  • Blood Collection: At the end of the in vivo study, heparinized whole blood is collected from all animal groups.

  • Ex Vivo Stimulation: Aliquots of blood are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours at 37°C in a CO2 incubator.

  • Plasma Collection: After incubation, the samples are centrifuged, and the plasma is collected.

  • Cytokine Measurement: The levels of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in the plasma are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

  • Analysis: A dose-dependent reduction in the production of these cytokines in the compound-treated groups compared to the vehicle control would provide strong evidence for its anti-inflammatory mechanism.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to characterize the anti-inflammatory properties of a novel pyrimidin-2-amine derivative in murine models. Positive results, such as a dose-dependent reduction in paw edema in the acute model and amelioration of clinical signs in the chronic arthritis model, would provide a strong rationale for further development. The mechanistic studies, particularly the inhibition of pro-inflammatory cytokine production and the potential inhibition of the NF-κB pathway, would offer crucial insights into how the compound exerts its therapeutic effects.

Future studies should focus on a more detailed characterization of the molecular target through in-vitro kinase screening or other target identification technologies. Furthermore, comprehensive pharmacokinetic and toxicology studies would be necessary to establish a complete preclinical profile of the compound before it can be considered for clinical development. The framework presented here serves as a foundational strategy for advancing promising anti-inflammatory compounds from the bench to potential clinical application.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature protocols, 2(5), 1269–1275. [Link]

Methodological & Application

Synthesis of 4-cyclopropyl-6-methylpyrimidin-2-amine from cyprodinil

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of 4-cyclopropyl-6-methylpyrimidin-2-amine from the Fungicide Cyprodinil

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound (CGA 249287), a principal metabolite and degradation product of the anilinopyrimidine fungicide, Cyprodinil.[1] While Cyprodinil is noted for its hydrolytic stability under standard environmental conditions, this protocol details a robust acid-catalyzed hydrolysis method to efficiently cleave the N-phenyl bond, yielding the target amine.[2][3] This process is essential for producing an analytical reference standard required for environmental monitoring, toxicological assessment, and metabolism studies. The guide includes a detailed discussion of the reaction mechanism, a step-by-step experimental protocol, methods for purification and characterization, and critical safety considerations.

Introduction and Scientific Rationale

Cyprodinil, chemically known as 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine, is a systemic fungicide widely used in agriculture to control a range of plant pathogens.[2][4] Its mode of action involves the inhibition of methionine biosynthesis in fungi.[4] The environmental fate and metabolism of Cyprodinil are of significant interest to regulatory bodies and researchers. A key transformation product identified in metabolic and biodegradation studies is this compound, formed by the cleavage of the bond between the pyrimidine ring and the phenyl group.[5]

Causality of the Synthetic Approach:

Cyprodinil is reported to be stable to hydrolysis in the pH range of 5 to 9.[2][3] This stability necessitates a more forceful chemical approach to achieve the desired transformation in a laboratory setting. The N-aryl bond of the secondary amine linkage in Cyprodinil is robust; however, it can be cleaved under strong acidic conditions.

The rationale for employing acid-catalyzed hydrolysis is based on the following mechanistic principles:

  • Protonation of the Pyrimidine Ring: In a strongly acidic medium (e.g., concentrated HCl), the nitrogen atoms of the pyrimidine ring become protonated. This withdrawal of electron density makes the C2 carbon, to which the aniline group is attached, significantly more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated C2 carbon.

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination of Aniline: Following a series of proton transfers, the C-N bond cleaves, and aniline is eliminated as the leaving group. Aniline is protonated in the acidic medium to form the anilinium ion. The more stable 2-amino-4-cyclopropyl-6-methylpyrimidine is formed as the desired product.

This application note provides the necessary protocol to exploit this chemical pathway for the targeted synthesis of this important metabolite.

Proposed Reaction Mechanism

The diagram below illustrates the proposed pathway for the acid-catalyzed hydrolysis of Cyprodinil.

G cluster_0 Reaction Pathway cyprodinil Cyprodinil protonated Protonated Pyrimidine Intermediate cyprodinil->protonated + H⁺ tetrahedral Tetrahedral Intermediate (Nucleophilic attack by H₂O) protonated->tetrahedral + H₂O product 4-Cyclopropyl-6- methylpyrimidin-2-amine (Target Product) tetrahedral->product - Aniline, - H⁺ aniline Aniline (Byproduct) tetrahedral->aniline

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of Cyprodinil.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding a sufficient quantity of the target amine for analytical standard preparation.

Materials and Equipment
Reagents & Solvents Grade Supplier Example
Cyprodinil (C₁₄H₁₅N₃)>98% PuritySigma-Aldrich, etc.
Hydrochloric Acid (HCl)37% (conc.)Standard Reagent Grade
Sodium Hydroxide (NaOH)Pellets or 10M solutionStandard Reagent Grade
Ethyl Acetate (EtOAc)ACS GradeStandard Reagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Reagent Grade
Deionized Water (H₂O)Type II or better---
Silica Gel60 Å, 230-400 meshFor column chromatography
Equipment
100 mL Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer and stir bar
Separatory funnel (250 mL)
Rotary evaporator
Glass chromatography column
Beakers, Erlenmeyer flasks, graduated cylinders
pH paper or pH meter
Thin-Layer Chromatography (TLC) plates (silica gel)
Analytical balance
Step-by-Step Procedure

Safety First: This procedure involves concentrated acid and base. Perform all steps in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup:

    • Place 1.0 g (4.44 mmol) of Cyprodinil into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Carefully add 20 mL of concentrated hydrochloric acid (~37%).

    • Attach the reflux condenser to the flask and ensure a secure connection. Start the flow of cooling water through the condenser.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 110 °C) using the heating mantle.

    • Maintain a gentle reflux with continuous stirring for 8-12 hours. The solution should be homogeneous.

  • Reaction Monitoring:

    • Periodically monitor the reaction's progress using TLC (e.g., every 2 hours after an initial 4-hour period).

    • TLC System: 7:3 Hexane:Ethyl Acetate.

    • Procedure: Withdraw a micro-sample from the reaction, neutralize it with a drop of NaOH solution, and spot it on the TLC plate. Cyprodinil (starting material) will have a higher Rf than the more polar product, this compound. The reaction is complete when the Cyprodinil spot is no longer visible.

  • Work-up and Neutralization:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Place the flask in an ice bath to chill the solution completely.

    • Slowly and carefully neutralize the acidic solution by adding 10 M sodium hydroxide (NaOH) solution dropwise with continuous stirring. This is a highly exothermic process. Monitor the pH, aiming for a final pH of ~9-10 to ensure the product amine is in its free base form.

  • Extraction:

    • Transfer the neutralized aqueous mixture to a 250 mL separatory funnel.

    • Extract the product from the aqueous layer using ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution, 1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the Na₂SO₄ and concentrate the organic solution using a rotary evaporator to obtain the crude product as a solid or oil.

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be attempted to yield the pure product.

  • Product Characterization:

    • Dry the purified product under a vacuum to remove residual solvent.

    • Determine the final yield.

    • Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (149.19 g/mol ).[1] The NMR spectrum should confirm the absence of peaks corresponding to the phenyl group.

Experimental Workflow Diagram

G cluster_1 Synthesis Workflow setup 1. Reaction Setup (Cyprodinil + conc. HCl) reflux 2. Reflux (8-12h, ~110°C) setup->reflux monitor 3. TLC Monitoring reflux->monitor monitor->reflux Incomplete workup 4. Work-up (Cooling & Neutralization) monitor->workup Complete extract 5. Extraction (Ethyl Acetate) workup->extract purify 6. Purification (Chromatography or Recrystallization) extract->purify characterize 7. Characterization (NMR, LC-MS) purify->characterize final_product Final Product characterize->final_product

Caption: Step-by-step workflow for the synthesis and purification process.

Expected Results & Troubleshooting

Parameter Expected Outcome Troubleshooting
Reaction Time 8-12 hoursReaction incomplete: Extend reflux time. If no change, consider a stronger acid (though HCl should suffice).
Expected Yield 60-75% (post-purification)Low Yield: Ensure complete neutralization (pH 9-10) before extraction. Perform thorough extractions (3-4 times). Check for product loss during purification.
Purity >98% (by LC-MS/NMR)Impure Product: Optimize column chromatography gradient. Ensure complete removal of starting material and aniline byproduct.
Physical Appearance White to off-white solid[6]Oily/Colored Product: Indicates impurities. Requires further purification.

Conclusion

This application note details a reliable and reproducible method for the synthesis of this compound from its parent compound, Cyprodinil, via acid-catalyzed hydrolysis. This protocol is invaluable for researchers in environmental science, toxicology, and drug development who require a pure analytical standard of this key metabolite. Adherence to the outlined steps and safety precautions will ensure a successful synthesis.

References

  • PubChem. (n.d.). Cyprodinil. National Center for Biotechnology Information. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). CYPRODINIL. Retrieved from [Link]

  • Chen, X., He, S., Liu, X., & Hu, J. (2018). Biobegradation and metabolic mechanism of cyprodinil by strain Acinetobacter sp. from a contaminated-agricultural soil in China. Ecotoxicology and Environmental Safety, 161, 193-200. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway of cymoxanil in aqueous solutions. Retrieved from [Link]

  • Sapp, M., Schmidt, B., & Ebing, W. (2004). Characterization of the bound residues of the fungicide cyprodinil formed in plant cell suspension cultures of wheat. Pest Management Science, 60(1), 65-74. Retrieved from [Link]

  • Angioni, A., Dedola, F., Garau, A., Sarais, G., & Cabras, P. (2007). Degradation of Cyprodinil, Fludioxonil, Cyfluthrin and Pymetrozine on Lettuce After Different Application Methods. Journal of Environmental Science and Health, Part B, 42(7), 761-766. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of Production of 2-amino-4-cyclopropyl-6-methylpyrimidine (intermediate). Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (n.d.). CAS 121552-61-2 Fungicide Cyprodinil 50%WDG. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Cyprodinil (Ref: CGA 219417). Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Cyprodinil - Active Ingredient Page. Retrieved from [Link]

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Retrieved from [Link]

Sources

Analytical methods for detecting 4-cyclopropyl-6-methylpyrimidin-2-amine in soil

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of 4-cyclopropyl-6-methylpyrimidin-2-amine in Soil Using QuEChERS Extraction and LC-MS/MS

Introduction

This compound is a substituted aminopyrimidine, a class of compounds significant in agrochemical research. It is recognized as an environmental transformation product of the fungicide Cyprodinil[1]. Given the potential for fungicides and their metabolites to persist in soil, it is crucial to have robust and sensitive analytical methods to monitor their presence.[2] Soil contamination can impact groundwater, subsequent crops, and overall ecosystem health.[2][3]

This application note provides a comprehensive protocol for the extraction and quantitative analysis of this compound in soil samples. The method leverages the efficiency and simplicity of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by highly selective and sensitive detection using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach is ideal for complex matrices like soil, which contain numerous potential interferences.[2][4][5]

Principle of the Method

The analytical strategy is bifurcated into two primary stages: sample preparation and instrumental analysis.

  • Sample Preparation (QuEChERS): The QuEChERS method was originally developed for pesticide analysis in high-moisture matrices and has been effectively adapted for low-moisture samples like soil.[5][6] The process begins with hydrating the soil sample to facilitate efficient analyte extraction into an organic solvent, typically acetonitrile.[2][4][6] A subsequent partitioning step, induced by the addition of salts (magnesium sulfate and sodium chloride/citrate), separates the acetonitrile layer from the aqueous and solid soil components.[2][4] The final step is a dispersive solid-phase extraction (d-SPE) cleanup, where a small aliquot of the extract is treated with sorbents like Primary Secondary Amine (PSA) to remove interfering matrix components such as organic acids.[3][4]

  • Instrumental Analysis (LC-MS/MS): The purified extract is analyzed using reversed-phase High-Performance Liquid Chromatography (HPLC) coupled to a tandem mass spectrometer.[7] The HPLC separates the target analyte from other remaining compounds based on its polarity. The analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional sensitivity and selectivity, allowing for accurate quantification even at trace levels.[8][9]

Reagents and Materials

  • Solvents: Acetonitrile (MeCN), Methanol (MeOH), and Water (all LC-MS grade or equivalent). Formic Acid (reagent grade).

  • Standards: Analytical reference standard of this compound (≥95% purity)[10].

  • QuEChERS Salts: Magnesium Sulfate (anhydrous MgSO₄), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate. Pre-packaged salt mixtures are recommended for convenience (e.g., EN 15662 method salts)[6].

  • d-SPE Sorbents: Primary Secondary Amine (PSA) and anhydrous MgSO₄. Pre-packaged d-SPE tubes are recommended. For some soils, C18 sorbent may also be included to remove non-polar interferences.[3][4]

  • Equipment: 50 mL and 2 mL centrifuge tubes, vortex mixer, high-speed centrifuge, analytical balance, syringe filters (0.22 µm), LC-MS/MS system with ESI source.

Detailed Protocol

PART 1: Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at -20°C.

  • Working Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Curve Standards (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the working standard solution in a solvent mixture that mimics the final extract composition (e.g., 80:20 water:acetonitrile) to minimize matrix effects.

PART 2: Sample Preparation (QuEChERS Workflow)
  • Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris and ensure uniformity.[11]

  • Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of reagent water and vortex for 1 minute. Allow the sample to hydrate for at least 30 minutes.[2][4] This step is critical for dry matrices to improve extraction efficiency.[6]

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously (or vortex at high speed) for 5 minutes to ensure thorough extraction of the analyte from the soil matrix.[4]

  • Salting-Out Partitioning: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic Dihydrate, 0.5 g Sodium Citrate Dibasic Sesquihydrate). Immediately cap and shake vigorously for 2 minutes. The anhydrous MgSO₄ absorbs excess water, while the salts induce phase separation between the acetonitrile and aqueous layers.[6]

  • Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes. This will result in three distinct layers: a top layer of acetonitrile containing the analyte, a middle layer of soil solids, and a bottom aqueous layer.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute to ensure the sorbents interact with the extract. Centrifuge at high speed (e.g., ≥8000 rcf) for 2 minutes.

  • Sample Filtration: Carefully collect the purified supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

QuEChERS_Workflow Figure 1: QuEChERS Sample Preparation Workflow cluster_extraction Extraction Stage cluster_cleanup Cleanup Stage (d-SPE) s1 1. Weigh 10g Soil s2 2. Add 10mL Water (Hydrate for 30 min) s1->s2 s3 3. Add 10mL Acetonitrile (Vortex 5 min) s2->s3 s4 4. Add QuEChERS Salts s3->s4 s5 5. Centrifuge (≥4000 rcf, 5 min) s4->s5 c1 6. Take 1mL Supernatant s5->c1 Collect Acetonitrile Layer c2 7. Add to d-SPE Tube (150mg MgSO₄, 50mg PSA) c1->c2 c3 8. Vortex 1 min c2->c3 c4 9. Centrifuge (≥8000 rcf, 2 min) c3->c4 final 10. Filter (0.22 µm) & Inject into LC-MS/MS c4->final Collect Purified Extract

Caption: QuEChERS workflow for soil sample preparation.

PART 3: Instrumental Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested ConditionRationale
LC System
ColumnC18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like aminopyrimidines.[7]
Mobile Phase AWater + 0.1% Formic AcidThe acid modifier promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase BAcetonitrile + 0.1% Formic AcidA common organic phase for reversed-phase chromatography.
Flow Rate0.3 mL/minA typical flow rate for a 2.1 mm ID column.
GradientStart at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min.A standard gradient to elute compounds across a range of polarities.
Injection Volume5 µLA small injection volume is sufficient due to the high sensitivity of MS/MS.
Column Temperature40 °CElevated temperature can improve peak shape and reduce run times.
MS/MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)The amine group on the pyrimidine ring is readily protonated, making ESI+ the ideal mode.
Precursor Ion (m/z)150.1 [M+H]⁺Based on the molecular weight (149.19 g/mol ) of the target analyte.[1]
Product Ions (m/z)At least two transitions should be monitored (e.g., 133.1, 108.1). One for quantitation, one for confirmation.Specific fragment ions provide high selectivity and confirm the analyte's identity.[1] These fragments correspond to losses from the parent ion.
Dwell Time50-100 msBalances the number of data points across the peak with signal intensity.
Collision Energy (CE)Optimize experimentally for each transition.The voltage required to produce the most abundant and stable fragment ions is compound-specific.

Method Validation

To ensure the method is fit for its intended purpose, a validation study should be conducted according to established guidelines.[12][13][14] Key parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) > 0.99 over the defined concentration range (e.g., 1-100 ng/mL).[3]
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by spiking blank soil at different levels.Mean recoveries between 70-120%.[15]
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 20%.[15]
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from background noise.Typically calculated as a signal-to-noise ratio (S/N) of 3.[8]
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.Typically the lowest point on the calibration curve or S/N of 10.[8][16]

Example Validation Results (Hypothetical): Blank soil samples were fortified with this compound at 10 µg/kg (LOQ) and 50 µg/kg. Five replicates were analyzed at each level. The mean recovery was 95.3% with an RSD of 8.2% at the LOQ, and 98.1% with an RSD of 6.5% at the higher level, demonstrating excellent accuracy and precision.[15]

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery 1. Inefficient extraction from soil. 2. Analyte loss during cleanup. 3. Degradation of analyte.1. Ensure soil is properly hydrated; increase shaking time. 2. Check the choice of d-SPE sorbent; PSA can sometimes retain basic compounds. 3. Check pH of standards and samples.
Poor Peak Shape 1. Column degradation. 2. Incompatible injection solvent. 3. Matrix effects.1. Replace or flush the LC column. 2. Ensure the final extract solvent is similar to the initial mobile phase. 3. Dilute the sample extract further.
High RSD / Poor Precision 1. Inconsistent sample preparation. 2. Instrument instability. 3. Sample inhomogeneity.1. Use an automated shaker; ensure accurate pipetting. 2. Check for leaks in the LC system; perform system suitability tests. 3. Ensure soil is well-sieved and mixed.
Matrix Interference Co-eluting compounds from the soil matrix are interfering with the analyte signal.1. Improve d-SPE cleanup (e.g., add C18). 2. Modify the LC gradient to better separate the analyte from interferences. 3. Use a more specific MS/MS transition.

Conclusion

The described method, combining a streamlined QuEChERS extraction with sensitive LC-MS/MS detection, provides a robust and reliable protocol for the quantitative determination of this compound in soil. The procedure is efficient, minimizing solvent usage and sample handling time.[2][6] Proper method validation confirms its suitability for environmental monitoring and research applications, ensuring high-quality data for risk assessment and regulatory compliance.

References

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (URL: [Link])

  • QuEChERS Approach for the Determination of Pesticide Residues in Soil Samples: An Overview. (URL: [Link])

  • QuEChERS approach for the determination of pesticide residues in soil. (URL: [Link])

  • 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3. (URL: [Link])

  • 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine. (URL: [Link])

  • Preparing Soil Samples for Volatile Organic Compound Analysis. (URL: [Link])

  • Development of sample preparation method for organochlorine pesticides analysis in soil samples. (URL: [Link])

  • Soil Sample Preparation Protocol. (URL: [Link])

  • Independent laboratory validation of soil methods is required to fulfill the... (URL: [Link])

  • Guidance for Sampling of and Analyzing for Organic Contaminants in Sediments. (URL: [Link])

  • Method Validation and Peer Review Policies and Guidelines. (URL: [Link])

  • Method Validation and Peer Review Policies and Guidelines | US EPA. (URL: [Link])

  • 3M ENVIRONMENTAL LABORATORY. (URL: [Link])

  • Guidance for Methods Development and Methods Validation for the RCRA Program. (URL: [Link])

  • This compound, 95% Purity, C8H11N3, 100 mg. (URL: [Link])

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (URL: [Link])

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: [Link])

  • Development of a High-Performance Liquid Chromatography (HPLC) Method for Determining Pesticide Residues in Agricultural Soil. (URL: [Link])

  • Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. (URL: [Link])

  • This compound. (URL: [Link])

  • LC–MS/MS chromatogram of soil extract with traces of metabolites and sulfosulfuron. (URL: [Link])

  • Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. (URL: [Link])

  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (URL: [Link])

  • Qualitative LC–MS Analysis of Pesticides Using Monolithic Silica Capillaries and Potential for Assay of Pesticides in Kidney. (URL: [Link])

  • Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix. (URL: [Link])

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (URL: [Link])

  • Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS. (URL: [Link])

  • Determination of Micropollutants in the Environment using GC-MS. (URL: [Link])

  • GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. (URL: [Link])

  • Pyrolysis-GC/MS fingerprinting of environmental samples. (URL: [Link])

  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (URL: [Link])

  • Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. (URL: [Link])

Sources

LC-MS/MS protocol for 4-cyclopropyl-6-methylpyrimidin-2-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Bioanalytical Quantification of 4-cyclopropyl-6-methylpyrimidin-2-amine using LC-MS/MS

Introduction

This compound is a small molecule of interest in pharmaceutical development and agrochemical research, notable as a primary environmental transformation product of the fungicide cyprodinil.[1] Accurate quantification of this compound in complex biological matrices, such as plasma or serum, is essential for pharmacokinetic, toxicokinetic, and metabolic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity for this task.[2][3]

This document provides a comprehensive, field-proven protocol for the robust quantification of this compound. As a self-validating system, this guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in drug development and analytical science. The methodology is designed to align with the principles outlined in regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance and ICH M10.[4][5]

Analyte and Internal Standard: Physicochemical Rationale

The selection of an appropriate analytical strategy is fundamentally dictated by the physicochemical properties of the target analyte and the chosen Internal Standard (IS).

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compound (Analyte) Structure of this compoundC₈H₁₁N₃149.19The pyrimidine ring with a primary amine group (pKa ~4-5) makes the molecule basic, rendering it ideal for positive mode electrospray ionization (ESI). The cyclopropyl and methyl groups impart moderate hydrophobicity, suitable for reversed-phase chromatography.[1]
This compound-d3 (Internal Standard) Structure is identical to analyte, with three deuterium atoms on the methyl group.C₈H₈D₃N₃152.21A Stable Isotope Labeled (SIL) Internal Standard is the gold standard for quantitative LC-MS/MS.[6] It co-elutes with the analyte and experiences identical ionization efficiency and matrix effects, providing the most accurate correction for experimental variability.[7]

In the absence of a SIL-IS, a structural analog such as 4-methoxy-6-methylpyrimidin-2-amine may be considered, though this requires more extensive validation to ensure parallel analytical behavior.[8][9]

Experimental Workflow: From Sample to Data

The analytical workflow is a multi-stage process designed to isolate the analyte from matrix interferences and achieve sensitive, specific detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike PPT Protein Precipitation (ACN) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect & Dilute Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Reversed-Phase Separation) Supernatant->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant

Caption: High-level workflow for LC-MS/MS bioanalysis.

Detailed Methodologies

Materials and Reagents
  • Reference Standards: this compound (≥95% purity), this compound-d3 (≥95% purity, ≥98% isotopic purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, autosampler vials.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and IS reference standards and dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Serially dilute the primary stocks with 50:50 acetonitrile/water to create a series of working solutions for spiking calibration standards (CALs) and QCs.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS primary stock in acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation agent.

  • Calibration (CAL) and QC Samples: Spike appropriate volumes of the analyte working solutions into blank plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least four levels of QCs (LLOQ, Low, Mid, High).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is selected for its simplicity, speed, and suitability for high-throughput workflows.[10][11] Acetonitrile is a highly efficient precipitating agent for plasma proteins.[12]

  • Aliquot 50 µL of each sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Internal Standard Spiking Solution (50 ng/mL in acetonitrile). The 4:1 ratio of organic solvent to plasma ensures efficient protein removal.[11]

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

  • Add 100 µL of deionized water containing 0.1% formic acid to the supernatant. This step ensures the sample solvent is compatible with the initial mobile phase conditions, preventing peak distortion.

  • Cap/seal and place in the autosampler for analysis.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is employed to retain the moderately hydrophobic analyte and separate it from endogenous matrix components. The use of an acidic mobile phase modifier (formic acid) is critical to protonate the analyte's basic amine group, ensuring sharp, symmetrical peak shapes and robust retention.[13]

ParameterConditionRationale
Column C18, 50 x 2.1 mm, 2.6 µmStandard chemistry for small molecule separation, providing a good balance of retention and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3.0 minA gradient ensures elution of the analyte in a sharp band and cleans the column of late-eluting interferences.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLA small volume minimizes potential matrix effects and column overload.
Mass Spectrometry (MS) Conditions

The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides unparalleled sensitivity and selectivity for quantification.[2][14][15]

cluster_source Ion Source (ESI+) Q1 Quadrupole 1 (Q1) Precursor Ion Selection [M+H]+ Q2 Quadrupole 2 (Q2) Collision Cell (CID) Fragmentation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion Analyte Analyte Ions (Multiple m/z) Analyte->Q1 m/z 150.1

Caption: Principle of Multiple Reaction Monitoring (MRM).

Ionization Source & MRM Transitions: Electrospray Ionization (ESI) in positive mode is chosen due to the basic nature of the analyte.[16] APCI could be an alternative for less polar compounds but ESI is generally preferred for molecules with ionizable functional groups.[17][18] The following MRM transitions must be optimized by infusing a standard solution of the analyte and IS.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
Analyte 150.1To be determined50To be determined
Analyte (Confirming) 150.1To be determined50To be determined
IS (-d3) 153.1To be determined50To be determined

Note: Product ions and collision energies are instrument-dependent and must be empirically determined to maximize signal intensity.

Bioanalytical Method Validation Framework

The reliability of the data generated by this protocol is established through rigorous validation, adhering to regulatory expectations.[19] The following parameters must be assessed.

Validation ParameterPurposeTypical Acceptance Criteria (FDA/ICH)[4][5][20]
Selectivity & Specificity To ensure no endogenous components interfere with analyte/IS detection.Response in blank samples should be <20% of LLOQ response.
Calibration Curve To define the relationship between concentration and response.≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to nominal and their reproducibility.Intra- and inter-day precision (CV) ≤15% (≤20% at LLOQ). Accuracy (RE) within ±15% (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration quantifiable with acceptable accuracy and precision.Signal-to-noise > 5; accuracy and precision criteria must be met.
Recovery & Matrix Effect To assess analyte loss during extraction and ionization suppression/enhancement.Recovery should be consistent and reproducible. Matrix factor CV should be ≤15%.
Stability To ensure analyte integrity under various storage and handling conditions.Analyte concentration should be within ±15% of nominal after storage (e.g., freeze-thaw, bench-top, long-term).

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in biological matrices. By employing a straightforward protein precipitation protocol, optimized reversed-phase chromatography, and highly selective MRM detection, this method is well-suited for high-throughput analysis in a regulated bioanalytical environment. The framework for method validation ensures that the generated data is accurate, precise, and defensible, making it a valuable tool for researchers in pharmaceutical and environmental sciences.

References

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Retrieved from [Link]

  • Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • NIH. (n.d.). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. Retrieved from [Link]

  • Vertex AI Search. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Retrieved from [Link]

  • FDA. (2001). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]

  • Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Retrieved from [Link]

  • ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved from [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]

  • American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. Retrieved from [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • LCGC International. (2022). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. Retrieved from [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Waters. (n.d.). Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development. Retrieved from [Link]

  • Agilent. (2022). Dynamic MRM/Scan Mode: Adding More Confidence to Sensitive Quantitation in Complex Foods by Triple Quadrupole GC/MS. Retrieved from [Link]

  • Oxford Academic. (n.d.). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]

  • Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Retrieved from [Link]

  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • LCGC International. (n.d.). Ionization Revisited. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Biocompare.com. (2018). Extracting Small Molecules. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of MRM/PRM Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • AxisPharm. (2022). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?. Retrieved from [Link]

  • Reddit. (2024). What are the differences in Full Scan vs MRM mode vs SCAN+MRM data files. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H11N3, 100 mg. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

Sources

Application Note: Utilizing 4-cyclopropyl-6-methylpyrimidin-2-amine as a Reference Standard for the Quantitation of Fungicide Residues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, analytical scientists, and professionals in food safety and agrochemical development on the proper utilization of 4-cyclopropyl-6-methylpyrimidin-2-amine as a certified reference standard for the quantitative analysis of fungicide residues. Specifically, this standard is critical for methods targeting the anilinopyrimidine fungicide, cyprodinil, for which it is a key metabolite. The protocols detailed herein are grounded in established regulatory guidelines and validated analytical principles to ensure data of the highest accuracy, precision, and trustworthiness.

Introduction: The Causality for a Specific Reference Standard

The anilinopyrimidine fungicide cyprodinil is widely applied to a variety of fruits, vegetables, and cereals to combat a broad spectrum of plant-pathogenic fungi.[1] Its systemic nature means it is taken up by the plant, where it undergoes metabolic transformation.[1] One of the primary transformation products of cyprodinil is this compound (CAS No. 92238-61-4), also known by its metabolite identifier CGA 249287.[2][3]

Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), often require the monitoring of not only the parent pesticide but also its significant metabolites to conduct comprehensive dietary risk assessments.[4][5] Therefore, the accurate quantification of CGA 249287 is not merely an academic exercise but a critical component of ensuring food safety and regulatory compliance. The use of a well-characterized, high-purity reference standard is the cornerstone of any valid quantitative analytical method.[6] This application note outlines the rationale and provides detailed protocols for using this compound as a reference material in modern analytical workflows.

Chemical Identity and Properties
PropertyValueSource
IUPAC Name This compound[3]
CAS Number 92238-61-4[3]
Synonyms CGA 249287, Cyprodinil-desphenyl, Cyprodinil TP1[3]
Molecular Formula C₈H₁₁N₃[3]
Molecular Weight 149.19 g/mol [3]
log P 0.8[3]

The Principle of Analytical Trustworthiness: Sourcing and Handling the Reference Standard

The validity of residue analysis is directly contingent on the quality of the reference standard. Employing a Certified Reference Material (CRM) or a well-characterized analytical standard from a reputable supplier is a mandatory first step to establishing a self-validating analytical system.

Sourcing a High-Purity Standard

Several chemical suppliers provide this compound. It is imperative to source this compound from vendors who can provide a Certificate of Analysis (CoA) detailing its purity, identity, and the methods used for characterization. For instance, Biosynth offers this compound as a high-quality reference standard suitable for testing applications.[6] Furthermore, analytical standards for cyprodinil and its metabolites are maintained by regulatory bodies like the EPA in their National Pesticide Standards Repository, underscoring their importance in official methods.[7]

Storage and Handling

Upon receipt, the reference standard must be stored according to the manufacturer's instructions, typically in a cool, dark, and dry environment to prevent degradation. A stock solution should be prepared in a high-purity solvent, such as acetonitrile or methanol, at a precise concentration (e.g., 1000 µg/mL).

Protocol 1: Preparation of Primary Stock Solution (1000 µg/mL)

  • Allow the vial of this compound reference standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of the standard onto an analytical balance.

  • Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Add a small amount of HPLC-grade acetonitrile to dissolve the standard.

  • Once fully dissolved, bring the flask to volume with acetonitrile.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap.

  • Label the vial clearly with the compound name, concentration, solvent, preparation date, and expiry date.

  • Store the stock solution at ≤ -18°C. This solution should be stable for at least 6-12 months under these conditions.

Experimental Workflow: From Sample to Quantitation

The analysis of fungicide residues in complex matrices like fruits, vegetables, or soil requires a multi-step process involving extraction, cleanup, and instrumental analysis. The reference standard is used to create calibration curves and quality control samples to ensure the accuracy of the measurements.

Caption: General workflow for fungicide residue analysis using a reference standard.

Protocol: Quantitative Analysis by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for analyzing pesticide residues due to its high sensitivity and selectivity.[8][9] The following protocol is a generalized method based on common practices for analyzing cyprodinil and its metabolites.[4][5]

Preparation of Calibration Standards

From the primary stock solution (Protocol 1), prepare a series of working standards by serial dilution with a solvent mixture that mimics the final sample extract (e.g., 50:50 acetonitrile:water). A typical calibration range for this type of analysis is 0.5 to 100 ng/mL.

Table of Example Calibration Standards:

Standard LevelConcentration (ng/mL)Aliquot of 1 µg/mL IntermediateFinal Volume (mL)
Cal 10.55 µL10
Cal 21.010 µL10
Cal 35.050 µL10
Cal 410.0100 µL10
Cal 525.0250 µL10
Cal 650.0500 µL10
Cal 7100.01000 µL10
Sample Extraction and Cleanup (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food matrices.

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. The choice of d-SPE sorbent may vary based on the sample matrix.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

These parameters serve as a starting point and must be optimized for the specific instrument used.

  • LC System: UPLC/HPLC System

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Key MS/MS Transitions (MRM): The precursor ion will be the protonated molecule [M+H]⁺, which for CGA 249287 is m/z 150.2. Product ions must be determined by infusing the reference standard into the mass spectrometer.

Hypothetical MRM Transitions for this compound:

AnalytePrecursor Ion [M+H]⁺Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
CGA 249287150.2To be determinedTo be determinedTo be optimized

graph "Validation_Pyramid" {
layout=dot;
node [shape=egg, fontname="Helvetica", fontsize=10, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

A [label="Method Validation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; B [label="Specificity & Selectivity"]; C [label="Linearity & Range"]; D [label="Accuracy (% Recovery)"]; E [label="Precision (RSD%)"]; F [label="Limit of Quantitation (LOQ)"]; G [label="Robustness"];

A -> {B, C, D, E, F, G}; }

Caption: Key parameters for analytical method validation.

Method Validation and Quality Control: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated according to internationally recognized guidelines, such as those from the European Commission (SANTE) or the EPA.[2][10]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is confirmed by analyzing blank matrix samples and ensuring no interfering peaks are present at the retention time of the analyte.

  • Linearity: Assessed by a calibration curve using at least five concentration levels. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy: Determined by analyzing spiked blank matrix samples at several concentration levels (e.g., at the Limit of Quantitation and 10x LOQ). Mean recoveries should be within 70-120%.[9]

  • Precision: Expressed as the relative standard deviation (RSD) of replicate measurements. Intra-day and inter-day precision should typically be ≤20%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For many pesticide residue methods, the target LOQ is 0.01 mg/kg.[4]

Conclusion

The use of this compound as a reference standard is indispensable for the accurate and reliable quantification of this key cyprodinil metabolite in food and environmental samples. By sourcing a high-purity standard, adhering to proper handling and preparation protocols, and employing a validated analytical method such as LC-MS/MS, laboratories can produce defensible data that meets stringent regulatory requirements and contributes to the overall safety of the food supply. This ensures that risk assessments for fungicides like cyprodinil are based on a complete and accurate residue profile.

References

  • U.S. Environmental Protection Agency. (2021, November 22). Cyprodinil. Human Health Risk Assessment for the Registration Review of Cyprodinil. Retrieved from [Link]

  • PubChem. (n.d.). Cyprodinil. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, October 13). Cyprodinil: Petition for the Establishment of a Tolerance for Residues in or on Sugar Apple. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Cyprodinil. Summary of Analytical Chemistry and Residue Data. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Cyprodinil. Retrieved from [Link]

  • European Commission. (2023, February 14). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Vaquero-Fernández, L., et al. (2008). Determination of cyprodinil and fludioxonil in the fermentative process of must by high-performance liquid chromatography-diode array detection.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H11N3, 100 mg. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Dasenaki, M. E., & Thomaidis, N. S. (2019). Development of methods for the determination of veterinary drugs in food matrices by Liquid Chromatography – Mass Spectrometry.
  • Tölgyesi, A., et al. (2021). A new LC-MS/MS method for multiple residues/contaminants in bovine meat. BMC Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for Studying Plant Uptake of 4-cyclopropyl-6-methylpyrimidin-2-amine (Cyprodinil)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Xenobiotic Fate in Plants

The study of how plants take up, distribute, and metabolize synthetic chemical compounds, known as xenobiotics, is a cornerstone of environmental science, agricultural research, and drug development. For agrochemicals, understanding these processes is paramount for assessing efficacy, ensuring food safety, and evaluating environmental impact. This guide provides a detailed framework for investigating the plant uptake of 4-cyclopropyl-6-methylpyrimidin-2-amine, the active ingredient in the systemic fungicide cyprodinil.

Cyprodinil belongs to the anilinopyrimidine class of fungicides and functions by inhibiting the biosynthesis of methionine, an essential amino acid for fungal growth.[1][2] Its systemic nature means it is absorbed and translocated within the plant, offering protection to tissues that were not directly sprayed.[1][3] These application notes are designed for researchers, scientists, and professionals in drug development to provide a robust, scientifically sound methodology for quantifying the uptake and translocation of this important fungicide in various plant species.

Physicochemical Properties of this compound (Cyprodinil)

A thorough understanding of the physicochemical properties of cyprodinil is essential for designing and interpreting plant uptake studies. These properties influence its solubility, mobility in soil, and ability to penetrate plant tissues.

PropertyValueSignificance for Plant Uptake Studies
Molecular Formula C₁₄H₁₅N₃Provides the basic chemical identity.
Molecular Weight 225.29 g/mol [4]Influences diffusion rates across membranes.
Water Solubility 13 mg/L (at 25°C)[4]Low water solubility can affect its availability for root uptake from soil or hydroponic solutions. Adjuvants in commercial formulations can increase solubility.[5]
Log P (Kow) 3.1[4]This octanol-water partition coefficient indicates a moderate lipophilicity, suggesting it can penetrate the waxy cuticle of leaves and be absorbed into plant tissues.[3]
Vapor Pressure 3.68 x 10⁻⁶ mm HgLow volatility suggests that significant loss from plant or soil surfaces due to volatilization is unlikely.[4]
Soil Adsorption Koc 1679–3980[4]Indicates low to slight mobility in soil, with adsorption being significantly correlated with soil organic matter content.[4][6][7] This is a critical factor in designing soil-based uptake studies.

Experimental Design: Key Considerations

A well-designed experiment is crucial for obtaining reliable and reproducible data. The choice of experimental system will depend on the specific research question.

  • Hydroponic Systems: Offer a controlled environment to study root uptake without the complexities of soil interactions. This is ideal for determining fundamental uptake kinetics.

  • Soil-Based (Pot) Studies: Provide a more realistic scenario, incorporating the influence of soil properties on the availability of cyprodinil to the plant.

  • Foliar Application Studies: Are essential for understanding the rate of absorption through the leaves and subsequent translocation to other parts of the plant.

The selection of plant species is also critical. It is advisable to choose plants that are relevant to the intended use of the fungicide or that represent different physiological characteristics (e.g., monocots vs. dicots).

Protocol 1: Hydroponic Study for Root Uptake and Translocation

This protocol details a method for quantifying the uptake of cyprodinil from a nutrient solution and its subsequent movement into the shoots.

Materials and Reagents
  • This compound (analytical standard)

  • Hydroponic nutrient solution (e.g., Hoagland's solution)

  • Acetone (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (Milli-Q or equivalent)

  • Test plants (e.g., lettuce, tomato, wheat seedlings)

  • Hydroponic cultivation system (e.g., aerated containers)

Preparation of Stock and Working Solutions
  • Stock Solution (1000 mg/L): Accurately weigh 10 mg of cyprodinil and dissolve it in a small volume of acetone in a 10 mL volumetric flask. Bring to volume with acetone. Store in an amber bottle at 4°C.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the hydroponic nutrient solution to achieve the desired final concentrations (e.g., 0.1, 1, 5, and 10 mg/L). The final concentration of acetone should be kept below 0.1% to avoid phytotoxicity.

Plant Cultivation and Exposure
  • Germinate and grow the chosen plant species in a suitable inert medium (e.g., rockwool or perlite) until they have a well-developed root system.

  • Transfer the seedlings to the hydroponic system containing the nutrient solution without cyprodinil and allow them to acclimatize for 3-5 days.

  • Replace the nutrient solution with the cyprodinil working solutions. Include a control group with no cyprodinil.

  • Maintain the plants under controlled environmental conditions (light, temperature, humidity).

  • Harvest plants at predetermined time points (e.g., 24, 48, 72, 96 hours).

Sample Collection and Processing
  • At each time point, carefully remove the plants from the solution.

  • Gently rinse the roots with purified water to remove any adhered treatment solution.

  • Separate the roots and shoots.

  • Record the fresh weight of the root and shoot samples.

  • Homogenize the plant tissues separately using a high-speed blender or a mortar and pestle with liquid nitrogen.

  • Store the homogenized samples at -20°C until extraction.

Diagram of the Hydroponic Uptake Experimental Workflow:

hydroponic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cyprodinil Stock Solution B Prepare Hydroponic Working Solutions A->B C Cultivate and Acclimatize Plants D Expose Plants to Cyprodinil Solutions C->D E Harvest Plants at Time Intervals D->E F Separate Roots and Shoots E->F G Homogenize Plant Tissues F->G H QuEChERS Extraction G->H I LC-MS/MS Quantification H->I J Data Analysis (BCF, TF) I->J

Caption: Workflow for hydroponic plant uptake study of cyprodinil.

Protocol 2: Soil-Based Pot Study for Root Uptake

This protocol simulates a more realistic agricultural scenario to assess cyprodinil uptake from soil.

Materials and Reagents
  • This compound (analytical standard)

  • Acetone (HPLC grade)

  • Well-characterized soil (known texture, organic matter content, pH)

  • Test plants

  • Pots for cultivation

Soil Spiking and Plant Cultivation
  • Prepare a spiking solution of cyprodinil in acetone.

  • Apply the solution to a small portion of the soil and mix thoroughly. Then, progressively mix this spiked soil with the total amount of soil required for the experiment to ensure homogeneity.

  • Allow the acetone to evaporate completely in a fume hood.

  • Fill the pots with the spiked soil at different concentrations (e.g., 1, 5, 10 mg/kg soil). Include a control group with untreated soil.

  • Sow seeds or transplant seedlings into the pots.

  • Maintain the pots under controlled greenhouse conditions, ensuring consistent watering.

Sample Collection and Processing
  • Harvest plants at different growth stages or after a specific time period.

  • Carefully remove the entire plant from the soil, ensuring the root system remains as intact as possible.

  • Gently wash the roots to remove adhering soil particles.

  • Separate the plant into roots, stems, and leaves.

  • Record the fresh weight of each plant part.

  • Homogenize the plant tissues and store them at -20°C until analysis.

Protocol 3: Foliar Application Study for Absorption and Translocation

This protocol is designed to measure the absorption of cyprodinil through the leaves and its subsequent movement within the plant.

Materials and Reagents
  • This compound (analytical standard)

  • Acetone (HPLC grade)

  • Surfactant (e.g., Tween 20)

  • Test plants with well-developed leaves

Preparation and Application of Foliar Spray
  • Prepare a stock solution of cyprodinil in acetone.

  • Prepare the final spray solution by diluting the stock solution in water containing a surfactant (e.g., 0.1% Tween 20) to the desired concentration.

  • Apply a precise volume of the spray solution to a specific leaf or set of leaves on each plant using a microsyringe.

  • For some plants, wash the treated leaf surface at different time points after application to determine the amount of unabsorbed cyprodinil.

Sample Collection and Processing
  • Harvest plants at various time intervals after application.

  • Separate the plant into the treated leaf, other leaves, stem, and roots.

  • Record the fresh weight of each part.

  • Homogenize the plant tissues separately and store them at -20°C until analysis.

Diagram of Plant Uptake and Translocation Pathways:

translocation_pathways cluster_plant Plant cluster_environment Environment Root Roots Xylem Xylem (Apoplastic Pathway) Root->Xylem Root Uptake Stem Stem Xylem->Stem Acropetal Translocation Phloem Phloem (Symplastic Pathway) Phloem->Stem Basipetal Translocation Stem->Root Basipetal Translocation Leaves Leaves Stem->Leaves Acropetal Translocation Leaves->Phloem Foliar Uptake Soil Soil/Hydroponic Solution Soil->Root Foliage Foliar Application Foliage->Leaves

Caption: Potential pathways for cyprodinil uptake and translocation in plants.

Analytical Protocol: Quantification of Cyprodinil in Plant Tissues

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from food and agricultural matrices.[3][8][9]

Sample Extraction (QuEChERS)
  • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and then centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate) to remove interfering matrix components like pigments and fatty acids.

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is recommended for its high sensitivity and selectivity.[8][10]

  • Column: A C18 reversed-phase column is suitable for the separation of cyprodinil.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification, monitoring specific precursor-to-product ion transitions for cyprodinil.

Table of Exemplary LC-MS/MS Parameters for Cyprodinil:

ParameterSetting
Ionization Mode ESI Positive
Precursor Ion (m/z) 226.2
Product Ions (m/z) 93.1, 77.1
Collision Energy Optimized for specific instrument
Retention Time Dependent on column and mobile phase

Note: These parameters should be optimized for the specific instrument being used.

Method Validation

The analytical method must be validated according to established guidelines, such as the SANTE guidelines, to ensure the reliability of the data.[4] Key validation parameters include:

  • Linearity

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Accuracy (recovery)

  • Precision (repeatability and reproducibility)

  • Matrix effects

Data Analysis and Interpretation

The quantitative data obtained from the LC-MS/MS analysis can be used to calculate key parameters that describe the uptake and translocation of cyprodinil.

Bioconcentration Factor (BCF)

The BCF represents the accumulation of a chemical in an organism from the surrounding environment. For plant uptake from soil or hydroponic solution, it is calculated as:

BCF = Cplant_tissue / Cmedium

Where:

  • Cplant_tissue is the concentration of cyprodinil in the plant tissue (mg/kg fresh weight).

  • Cmedium is the concentration of cyprodinil in the soil (mg/kg) or hydroponic solution (mg/L).[11]

A BCF value greater than 1 indicates that the plant is accumulating the compound against a concentration gradient.

Translocation Factor (TF)

The TF describes the ability of a plant to move a compound from the roots to the shoots.[1][12] It is calculated as:

TF = Cshoot / Croot

Where:

  • Cshoot is the concentration of cyprodinil in the shoots (mg/kg fresh weight).

  • Croot is the concentration of cyprodinil in the roots (mg/kg fresh weight).

A TF value greater than 1 suggests efficient translocation from the roots to the aerial parts of the plant.

Conclusion: A Framework for Robust Plant Uptake Studies

The protocols and guidelines presented here provide a comprehensive framework for conducting scientifically rigorous studies on the uptake of this compound (cyprodinil) in plants. By carefully considering the experimental design, employing validated analytical methods, and correctly interpreting the data, researchers can generate valuable insights into the behavior of this fungicide within plant systems. This knowledge is essential for optimizing its agricultural use, ensuring food safety, and protecting the environment.

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Application Note & Protocol: A Multi-Tiered Approach to Characterizing the Anti-Inflammatory Properties of 4-cyclopropyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune response, dysregulated or chronic inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key therapeutic strategy in managing these conditions is the modulation of inflammatory pathways. Pyrimidine derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2] The core mechanism often involves the inhibition of key inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[1]

This document provides a comprehensive, multi-tiered protocol for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of the novel compound, 4-cyclopropyl-6-methylpyrimidin-2-amine. The proposed workflow is designed to first establish the compound's activity and mechanism of action in vitro using a well-established macrophage-based model, followed by in vivo validation in a preclinical model of acute inflammation.

Scientific Rationale: A Stepwise Investigational Approach

A logical and stepwise approach is critical to robustly characterize a novel compound's bioactivity. We will begin by determining the compound's effects at a cellular level before progressing to a more complex whole-organism model. This strategy is both resource-efficient and allows for a deeper mechanistic understanding.

Our investigation will focus on key signaling pathways and mediators that are central to the inflammatory response. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[3][4] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines and enzymes such as iNOS and cyclooxygenase-2 (COX-2).[5][6] These enzymes, in turn, produce nitric oxide (NO) and prostaglandins, respectively, which are key mediators of the inflammatory cascade.[7][8]

The following experimental plan is designed to dissect the potential inhibitory effects of this compound on these critical inflammatory components.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

The initial phase of our investigation will utilize a lipopolysaccharide (LPS)-stimulated murine macrophage cell line (e.g., RAW 264.7) as our in vitro model system. Macrophages are central players in the inflammatory response, and their activation by LPS provides a reliable and reproducible method for inducing an inflammatory phenotype.[9][10]

Experimental Workflow for In Vitro Studies

G cluster_0 In Vitro Workflow cluster_1 Analysis of Inflammatory Mediators cluster_2 Mechanistic Studies A RAW 264.7 Cell Culture B Cell Viability Assay (MTT) Determine Non-Toxic Concentrations A->B C Pre-treatment with This compound B->C D Inflammatory Challenge with LPS C->D E Sample Collection (Supernatant & Cell Lysate) D->E F Griess Assay for Nitric Oxide (NO) E->F G ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) E->G H ELISA for Prostaglandin E2 (PGE2) E->H I Western Blot for iNOS & COX-2 Expression E->I J Western Blot for NF-κB Pathway Proteins (p-IκBα, IκBα, p-p65) E->J

Caption: Workflow for in vitro evaluation of anti-inflammatory effects.

Protocol 1.1: Cell Culture and Viability Assay

Rationale: Before assessing anti-inflammatory properties, it is crucial to determine the concentration range of this compound that is non-toxic to the cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group. Select non-toxic concentrations for subsequent experiments.

Protocol 1.2: Measurement of Inflammatory Mediators

Rationale: This protocol aims to quantify the production of key inflammatory mediators—NO, PGE2, and pro-inflammatory cytokines—to assess the compound's inhibitory capacity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well. After overnight adherence, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine and PGE2 Measurement (ELISA):

    • Quantify the concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[11][12] These kits provide high specificity and sensitivity for accurate measurement.[12]

Protocol 1.3: Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

Rationale: To delve into the molecular mechanism, we will assess the protein expression levels of iNOS and COX-2, the enzymes responsible for NO and prostaglandin synthesis, respectively.[13] We will also investigate the NF-κB signaling pathway by measuring the phosphorylation of IκBα and the p65 subunit, key events in its activation.[4]

Step-by-Step Methodology:

  • Cell Lysis: After treatment and LPS stimulation as described in Protocol 1.2, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Anticipated In Vitro Results
ParameterExpected Outcome with Effective Compound
Cell Viability No significant reduction at effective concentrations
Nitric Oxide (NO) Dose-dependent decrease in LPS-induced NO production
Prostaglandin E2 (PGE2) Dose-dependent decrease in LPS-induced PGE2 production
TNF-α, IL-6, IL-1β Dose-dependent decrease in LPS-induced cytokine secretion
iNOS & COX-2 Expression Dose-dependent downregulation of protein expression
p-IκBα & p-p65 Reduced phosphorylation, indicating NF-κB pathway inhibition
Key Inflammatory Signaling Pathway

G cluster_0 Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Gene->Mediators Compound This compound Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

Part 2: In Vivo Assessment of Anti-inflammatory Activity

Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation, making it ideal for the initial in vivo screening of anti-inflammatory drugs.[14][15][16] Carrageenan injection induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[15]

Experimental Workflow for In Vivo Study

G cluster_0 In Vivo Workflow: Carrageenan-Induced Paw Edema A Animal Acclimatization (Wistar Rats) B Grouping and Baseline Paw Volume Measurement A->B C Oral Administration of Test Compound, Vehicle, or Standard Drug (e.g., Indomethacin) B->C D Subplantar Injection of 1% Carrageenan into Hind Paw C->D E Measurement of Paw Volume at 1, 2, 3, 4, and 5 hours post-carrageenan D->E F Data Analysis: Calculate % Inhibition of Edema E->F

Caption: Workflow for in vivo carrageenan-induced paw edema model.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This protocol will determine if the in vitro anti-inflammatory effects of this compound translate to an in vivo setting by measuring its ability to reduce acute inflammation.

Step-by-Step Methodology:

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, vehicle, or standard drug orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Anticipated In Vivo Results
Treatment GroupExpected Outcome
Vehicle Control Progressive increase in paw volume, peaking around 3-4 hours
Standard Drug (Indomethacin) Significant reduction in paw edema compared to the vehicle control
This compound Dose-dependent reduction in carrageenan-induced paw edema

Conclusion

This comprehensive protocol provides a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By progressing from well-defined in vitro assays to a validated in vivo model, researchers can gain a thorough understanding of the compound's efficacy and underlying mechanism of action. The data generated from these studies will be critical in determining the therapeutic potential of this novel pyrimidine derivative and guiding future drug development efforts.

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Development of Novel Fungicides Based on the Aminopyrimidine Scaffold: A Guide to Rational Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminopyrimidine Fungicides

Plant pathogenic fungi present a persistent and significant threat to global food security, causing substantial pre- and post-harvest losses.[1] The development of effective fungicides is paramount; however, the long-term and widespread use of existing agents has led to the emergence of resistant fungal strains, creating an urgent need for novel chemical solutions.[2][3] Anilinopyrimidine (AP) fungicides, a class characterized by the aminopyrimidine core, have been instrumental in managing a range of devastating fungal diseases, such as those caused by Botrytis cinerea.[3][4]

Commercially successful AP fungicides include cyprodinil and pyrimethanil.[5] Their primary mode of action often involves the inhibition of methionine biosynthesis, a critical amino acid for fungal growth, and interference with the secretion of hydrolytic enzymes that fungi use to invade plant tissues.[4][6] Some pyrimidine-based fungicides are also known to target the NADH oxidoreductase of mitochondrial complex I.[2] This multi-faceted activity, combined with a chemical scaffold that is amenable to synthetic modification, makes the aminopyrimidine class a fertile ground for the discovery of next-generation fungicides.

This guide outlines a comprehensive, field-proven workflow for the journey from conceptual design to a viable fungicide candidate based on this scaffold.

Rational Design & Structure-Activity Relationship (SAR)

The foundation of modern fungicide development lies in rational design, guided by an understanding of how chemical structure correlates with biological activity. This Structure-Activity Relationship (SAR) allows for the targeted synthesis of compounds with improved potency and desired properties.

The Core Scaffold and Key Modification Points

The fungicidal activity of aminopyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and the associated amine rings.[1] Systematic modification at these key positions is essential for optimizing activity.

Caption: General chemical structure of the 2-aminopyrimidine scaffold highlighting key positions for synthetic modification.

Leveraging SAR for Lead Optimization

SAR studies involve synthesizing a library of analogs where specific parts of the molecule are systematically varied and then testing their fungicidal activity. The goal is to identify patterns that guide further development.

Causality Behind SAR:

  • Electronic Effects: Introducing electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups can alter the molecule's interaction with the target protein. For instance, studies have shown that pyrimidines with a fluorine atom at the 3-position exhibit higher fungicidal activity against certain pathogens than those with chlorine or bromine at the same position.[2]

  • Steric Effects: The size and shape of substituents (e.g., an ethyl group vs. a cyclopropyl group) can influence how well the molecule fits into the binding pocket of its target enzyme.[7]

  • Positional Isomerism: The location of functional groups is critical. For example, the antifungal activity of some derivatives is significantly better when an amine group is at the 3-position of an attached benzene ring compared to the 2-position.[1]

Table 1: Example Structure-Activity Relationship Data for Aminopyrimidine Analogs

Compound ID R1 Substituent (Position 4) R2 Substituent (Phenyl Ring) Target Pathogen EC50 (µg/mL)[2][8]
Lead Cmpd -CH3 4-Cl Botrytis cinerea 15.6
Analog 1a -CH2CH3 4-Cl Botrytis cinerea 8.2
Analog 1b -Cyclopropyl 4-Cl Botrytis cinerea 10.1
Analog 2a -CH2CH3 3-F, 4-CH3 Rhizoctonia solani 11.3
Analog 2b -CH2CH3 3-Cl, 4-CH3 Rhizoctonia solani 16.5
Control Diflumetorim N/A Pseudoperonospora cubensis >20

| Control | Pyrimethanil | N/A | Botrytis cinerea | 5.1 |

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of fungal growth.

Chemical Synthesis: Protocols and Methodologies

The synthesis of novel aminopyrimidine derivatives is a critical step in the development pipeline. Various synthetic routes can be employed, often involving condensation and substitution reactions.[2]

General Synthesis Workflow

The development process typically follows a structured path from initial design to final evaluation.

G Fungicide Development & Evaluation Workflow A Rational Design & SAR Analysis B Synthesis of Aminopyrimidine Analogs A->B C Structural Confirmation (NMR, MS) B->C D In Vitro Antifungal Screening C->D E EC50 Determination D->E F Lead Compound Identification E->F G In Vivo Efficacy Testing (Greenhouse) F->G H Mechanism of Action Studies F->H I Resistance Risk Assessment F->I J Candidate for Field Trials G->J H->J I->J

Caption: A typical workflow for the discovery and development of novel fungicides.

Protocol: General Synthesis of 2-Aminopyrimidine Derivatives

This protocol provides a generalized method for synthesizing N-substituted 2-aminopyrimidine compounds, which can be adapted based on specific starting materials.

Principle: This procedure is based on a nucleophilic substitution reaction. A primary or secondary amine displaces a leaving group (e.g., a halogen) on the pyrimidine ring, often facilitated by a base in a polar solvent.

Materials:

  • Substituted 2-chloro- or 2-fluoropyrimidine

  • Desired substituted amine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol

  • Reaction flask, magnetic stirrer, heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry reaction flask, add the substituted chloropyrimidine (1.0 mmol), the desired amine (1.1 mmol), and a base such as potassium carbonate (2.0 mmol).[2]

  • Solvent Addition: Add a suitable solvent, such as DMF (10 mL).

  • Reaction Conditions: Stir the mixture at a temperature ranging from 60°C to 90°C.[2][9] The optimal temperature will depend on the reactivity of the substrates.

  • Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed (typically 5-10 hours).[1][9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add distilled water (20-30 mL) to precipitate the crude product.

  • Isolation: Filter the resulting solid precipitate, wash it with water, and dry it under a vacuum.[9] If a precipitate does not form, the product can be extracted using an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final compound.

  • Confirmation: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

In Vitro Screening for Antifungal Activity

In vitro screening is the first critical step to determine the intrinsic biological activity of newly synthesized compounds against target fungal pathogens. The mycelial growth rate method, or "poisoned food technique," is a standard and reliable approach.[10]

Protocol: Multi-well Plate Assay for EC50 Determination

This high-throughput method allows for the efficient screening of multiple compounds at various concentrations.[11]

Principle: The test compound is incorporated into a fungal growth medium (e.g., Potato Dextrose Agar - PDA) at various concentrations. The growth of the fungus on this "poisoned" medium is compared to its growth on a non-treated control medium. The concentration that inhibits growth by 50% (EC50) is a key measure of potency.

Materials:

  • Synthesized aminopyrimidine compounds

  • Stock solutions in a suitable solvent (e.g., DMSO or acetone)

  • Potato Dextrose Agar (PDA) or other appropriate fungal growth medium

  • Sterile 24-well or 96-well microtiter plates

  • Actively growing cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile cork borer (4-5 mm diameter)

  • Incubator

  • Digital calipers or plate reader

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each test compound (e.g., 10,000 mg/L) in a solvent like acetone or DMSO.

  • Medium Preparation: Autoclave the PDA medium and cool it to about 50-55°C in a water bath.

  • Serial Dilutions: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 mg/L). Ensure the solvent concentration is consistent across all plates, including the control (typically ≤1%). Mix thoroughly.

  • Plate Pouring: Dispense the amended PDA into the wells of the sterile plates (e.g., 1 mL per well for a 24-well plate). Allow the agar to solidify completely in a laminar flow hood.[11]

  • Inoculation: Using a sterile cork borer, take mycelial plugs from the edge of an actively growing fungal culture and place one in the center of each well, with the mycelial side facing down.[11]

  • Controls:

    • Negative Control: Wells containing PDA medium with no test compound.

    • Solvent Control: Wells containing PDA medium with the same concentration of solvent (e.g., DMSO) used in the test wells.

    • Positive Control: Wells containing a known commercial fungicide (e.g., Pyrimethanil) to validate the assay.

  • Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the test fungus (e.g., 20-25°C) in the dark for 3-5 days, or until the fungal growth in the negative control wells has nearly covered the surface.[11]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each well. Average the two measurements and subtract the diameter of the initial mycelial plug to get the net growth.

  • Data Analysis:

    • Calculate the percentage of growth inhibition (GIP) for each concentration using the formula:

      • GIP (%) = [1 - (Mean diameter of treatment / Mean diameter of control)] x 100 [11]

    • Determine the EC50 value by plotting the GIP against the logarithm of the compound concentration and performing a probit or logistic regression analysis.[10][12]

In Vivo Efficacy Evaluation

While in vitro assays determine intrinsic activity, in vivo tests are essential to evaluate a compound's performance in a more complex biological system, accounting for factors like plant uptake, translocation, and stability.[13]

Protocol: Greenhouse Evaluation on Potted Plants

Principle: This protocol assesses the ability of a compound to protect a plant from fungal infection (protective activity) or to cure an existing infection (curative or therapeutic activity).

Materials:

  • Healthy, uniformly grown host plants (e.g., tomato, cucumber, wheat seedlings).[14]

  • Test compounds formulated as a sprayable solution (e.g., in water with a surfactant).

  • Fungal inoculum (spore suspension or mycelial slurry).

  • Spray bottle or atomizer.

  • Controlled environment greenhouse or growth chamber.

Procedure:

  • Plant Preparation: Use plants at a susceptible growth stage (e.g., 2-4 true leaves).

  • Compound Application:

    • For Protective Activity: Spray the plants with the formulated test compound until runoff. Allow the foliage to dry completely (approx. 24 hours).

    • For Curative Activity: Inoculate the plants with the fungus first (see step 3) and then apply the test compound after a set incubation period (e.g., 24-48 hours).

  • Inoculation: Spray the plants with a calibrated fungal spore suspension (e.g., 1 x 10⁶ spores/mL) until the leaves are thoroughly wet.

  • Incubation: Place the plants in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) for 24-48 hours to promote infection, then move them to a greenhouse with optimal conditions for disease development.

  • Controls: Include untreated, uninoculated plants (health check), untreated, inoculated plants (disease check), and plants treated with a commercial standard fungicide.

  • Disease Assessment: After 5-10 days, assess the disease severity. This can be done by estimating the percentage of leaf area covered by lesions or by using a disease rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).

  • Data Analysis: Calculate the control efficacy (%) using the formula:

    • Control Efficacy (%) = [1 - (Disease severity in treatment / Disease severity in control)] x 100

Mechanism of Action & Resistance Management

Understanding how a fungicide works and how fungi can overcome it is crucial for long-term sustainability.

Elucidating the Mechanism of Action (MoA)

The anilinopyrimidine class primarily targets methionine biosynthesis.[6] Resistance often arises from mutations in genes encoding key enzymes in this pathway, such as cystathione-β-lyase (CBL) or cystathione-γ-synthase (CGS).[15]

MoA Proposed MoA & Resistance Pathway cluster_pathway Methionine Biosynthesis Pathway cluster_inhibition Fungicide Action cluster_resistance Resistance Mechanism Precursor Homocysteine CGS Cystathione-γ-synthase (CGS) Precursor->CGS CBL Cystathione-β-lyase (CBL) Methionine Methionine CBL->Methionine CGS->CBL Protein Protein Synthesis & Fungal Growth Methionine->Protein AP_Fungicide Aminopyrimidine Fungicide AP_Fungicide->CBL Inhibition AP_Fungicide->CGS Inhibition Mutation Point Mutation in CBL/CGS Gene Mutation->CBL Alters Binding Site

Caption: Inhibition of the methionine biosynthesis pathway by aminopyrimidine fungicides and a common resistance mechanism involving target site mutation.

Protocol: Monitoring for Target Site Resistance

Principle: This molecular protocol identifies point mutations in target genes (e.g., SsCGS1) that are known to confer resistance. This involves isolating fungal DNA, amplifying the target gene via PCR, and sequencing the product to look for changes in the DNA code.

Materials:

  • Resistant and sensitive fungal isolates.

  • DNA extraction kit.

  • PCR thermocycler.

  • Primers specific to the target gene (e.g., CBL or CGS).

  • Taq polymerase, dNTPs, PCR buffer.

  • Gel electrophoresis equipment.

  • Access to DNA sequencing services.

Procedure:

  • Fungal Culture and DNA Extraction: Grow pure cultures of both the suspected resistant isolate and a known sensitive (wild-type) isolate. Extract high-quality genomic DNA from each using a commercial kit.

  • PCR Amplification: Set up a PCR reaction to amplify the target gene. Use primers designed to flank the regions where resistance mutations are known to occur.

  • Verification: Run the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequence from the resistant isolate with the sequence from the sensitive isolate. Identify any nucleotide changes that result in an amino acid substitution in the target protein.[15] The presence of a known resistance-conferring mutation confirms the mechanism of resistance.

Conclusion and Future Directions

The aminopyrimidine scaffold remains a highly valuable starting point for the development of novel fungicides. The methodologies outlined in this guide provide a robust framework for the rational design, synthesis, and comprehensive evaluation of new chemical entities. By integrating SAR, high-throughput in vitro screening, and rigorous in vivo testing, researchers can efficiently identify promising lead compounds. Furthermore, a proactive approach to understanding and monitoring for resistance will be critical to extending the effective lifespan of these vital agricultural tools and ensuring their contribution to sustainable crop protection.

References

  • Guan, A. Y., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. [Link]

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  • Li, J., et al. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules. [Link]

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  • Spina, F., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Plants. [Link]

  • Yang, C., et al. (2022). Biological characterization and in vitro fungicide screening of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology. [Link]

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  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

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Application Note & Protocol: High-Throughput Screening of Aminopyrimidine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows for competitive binding to the ATP pocket of numerous kinases, making it a "privileged structure" in drug discovery.[1] This guide provides a comprehensive framework for the high-throughput screening (HTS) of aminopyrimidine libraries, detailing everything from assay development and execution to data analysis and hit validation. We present field-proven protocols and explain the scientific rationale behind key experimental decisions to empower researchers to conduct robust and efficient screening campaigns.

Introduction: The Strategic Importance of Aminopyrimidine Scaffolds

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a known driver of diseases like cancer.[1] Aminopyrimidine-based small molecules have proven to be highly effective kinase inhibitors, with several approved drugs built upon this core structure.[1] The versatility of this scaffold allows medicinal chemists to modify various positions to optimize potency, selectivity, and pharmacokinetic properties.[1] High-throughput screening (HTS) is an essential methodology for interrogating large, diverse libraries of aminopyrimidine derivatives to identify novel modulators of kinase activity.[3][4]

This application note will guide researchers through the multifaceted process of an HTS campaign, focusing on a biochemical kinase assay as a primary example.

Key Kinase Targets for Aminopyrimidine Inhibitors:
  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase crucial in cell proliferation and survival. Its aberrant activation is a key factor in several cancers.[1]

  • c-Jun N-terminal Kinase (JNK): Implicated in neurodegenerative disorders.[5]

  • Cyclin-Dependent Kinases (CDKs) & Histone Deacetylases (HDACs): Co-inhibition of these targets shows synergistic antitumor effects.[6]

The HTS Workflow: A Conceptual Overview

A successful HTS campaign is a systematic process designed to identify and validate promising compounds from a large library.[4][7] The workflow can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a few validated hits.

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen & Assay Validation (Z') AssayDev->PilotScreen Z' > 0.5 PrimaryHTS Primary HTS (Single Concentration) PilotScreen->PrimaryHTS Proceed to HTS DataAnalysis Data Analysis & Hit Identification PrimaryHTS->DataAnalysis HitConfirm Hit Confirmation (Dose-Response) DataAnalysis->HitConfirm Primary Hits Counterscreens Counterscreens & Orthogonal Assays HitConfirm->Counterscreens SAR Structure-Activity Relationship (SAR) Counterscreens->SAR ValidatedHits Validated Hits for Lead Optimization SAR->ValidatedHits

Caption: A generalized workflow for a high-throughput screening campaign.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay.[8] For screening aminopyrimidine libraries against kinase targets, several assay formats are suitable. This section will focus on the development of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as DELFIA®, and a homogeneous proximity assay, like AlphaLISA®.

Choosing the Right Assay Technology
  • DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay): This is a wash-based, time-resolved fluorescence (TRF) method.[9] It's known for high sensitivity and is an excellent choice for secondary screening as it minimizes interference from sample matrices.[10] In a typical kinase assay, a biotinylated substrate is captured on a streptavidin-coated plate. After the kinase reaction, a europium-labeled anti-phospho antibody is used for detection.[11][12]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based, no-wash assay ideal for HTS due to its simplicity and automation compatibility.[13][14] The assay involves a Donor and an Acceptor bead. When these beads are brought into close proximity by a biological interaction (e.g., an antibody binding a phosphorylated substrate), a cascade of energy transfer results in a luminescent signal.[13][15]

Assay Miniaturization and Optimization

To conserve reagents and accommodate large compound libraries, assays are typically miniaturized to 384- or 1536-well plate formats.[7][16]

Key Optimization Parameters:

  • Enzyme and Substrate Concentration: Determine the optimal concentrations to achieve a robust signal window while maintaining initial velocity kinetics (typically at or below the Km for ATP and substrate).

  • Antibody Concentration: Titrate the anti-phospho antibody to find the concentration that provides the best signal-to-background ratio.

  • Incubation Times: Optimize incubation times for the kinase reaction and the detection steps to ensure the reaction is within the linear range and the detection signal is stable.[17]

  • DMSO Tolerance: Since compound libraries are stored in DMSO, the assay must be tolerant to the final concentration of DMSO used in the screen (typically <1% v/v).[7]

Protocol: DELFIA® Kinase Assay Development

This protocol outlines the steps for developing a DELFIA® assay to screen for inhibitors of a hypothetical kinase, "Kinase-X."

  • Plate Coating:

    • Use streptavidin-coated 384-well plates.

    • Add 25 µL of a biotinylated peptide substrate for Kinase-X (e.g., 100 nM in assay buffer) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash plates 3 times with 100 µL/well of wash buffer.

  • Kinase Reaction:

    • Prepare a reaction mix containing Kinase-X, ATP, and any necessary cofactors in kinase reaction buffer.

    • Dispense 15 µL of the reaction mix into the wells.

    • To initiate the reaction, add 10 µL of ATP solution (at a concentration near its Km).

    • Incubate for the optimized time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction by adding 10 µL of a stop solution containing EDTA.

    • Add 20 µL of a Europium-labeled anti-phospho-substrate antibody diluted in assay buffer.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate six times with wash buffer.[12]

    • Add 50 µL of DELFIA® Enhancement Solution to each well.

    • Shake for 10 minutes and read the time-resolved fluorescence on a compatible plate reader.[12]

Assay Validation: The Z'-Factor

Before starting a full screen, the assay's quality must be validated using the Z'-factor. This statistical parameter measures the separation between the positive control (no inhibition) and negative control (full inhibition) signals.[18][19]

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control.

  • μ_neg and σ_neg are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for screening
0 to 0.5MarginalMay require further optimization
< 0UnsuitableAssay requires significant redesign
Data adapted from Zhang et al. (1999) and other sources.[18][19]

A "dry run" or pilot screen with a small subset of the library is performed to ensure a consistent Z'-factor > 0.5 before committing to the full HTS campaign.[20]

Phase 2: The Primary High-Throughput Screen

With a validated assay, the primary screen can commence. This involves testing every compound in the aminopyrimidine library at a single concentration.

HTS Automation and Execution

The primary screen is a highly automated process.[16]

  • Compound Plating: The aminopyrimidine library, stored in stock plates, is acoustically dispensed or pin-transferred into the 384-well assay plates.

  • Reagent Addition: Automated liquid handlers add the enzyme, substrate, and ATP to initiate the kinase reaction.

  • Incubation: Robotic plate handlers move plates to and from incubators.

  • Detection: After the reaction, detection reagents are added, and plates are read by an automated plate reader.

HTS_Automation CompoundLib Compound Library Acoustic Dispensing LiquidHandler Liquid Handler Enzyme/Substrate/ATP Addition CompoundLib->LiquidHandler Incubator Robotic Incubator Kinase Reaction LiquidHandler->Incubator PlateReader Plate Reader Signal Detection Incubator->PlateReader DataStore {Database|Raw Data Storage} PlateReader->DataStore

Caption: A simplified schematic of an automated HTS platform.

Data Analysis and Hit Identification

HTS data analysis requires specialized software to handle the large volume of data generated.[21][22][23]

Data Normalization and Hit Selection:

  • Normalization: Raw data from each plate is normalized to the plate's internal controls. A common method is to calculate the percent inhibition for each well:

    • % Inhibition = 100 * (1 - (Signal_compound - μ_neg) / (μ_pos - μ_neg))

  • Hit Threshold: A statistical cutoff is established to identify "hits." A common method is to set the threshold at three standard deviations from the mean of the sample population.

  • Visualization: Data visualization tools are used to identify systematic errors, such as edge effects or gradients across plates.[24]

Phase 3: Hit Confirmation and Validation

A primary hit is not a confirmed active compound. This phase is crucial for eliminating false positives and ensuring that the observed activity is real and specific.[25][26]

Hit Confirmation

The first step is to re-test the primary hits, often using freshly sourced or re-synthesized compound powder to confirm their identity and purity.[27] These confirmed hits are then tested in a dose-response format to determine their potency (IC50).

ParameterDescriptionTypical Value for a Promising Hit
IC50 The concentration of an inhibitor where the response is reduced by half.< 10 µM
Hill Slope Describes the steepness of the dose-response curve.~1.0
Max Inhibition The maximum percentage of inhibition achieved.> 80%
Protocol: Dose-Response IC50 Determination
  • Compound Preparation: Prepare a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Assay Execution: Perform the same kinase assay as in the primary screen, but with the varying concentrations of the inhibitor.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Counter-screens and Orthogonal Assays

It is essential to demonstrate that the compound's activity is specific to the target and not an artifact of the assay technology.[26]

  • Technology Counter-screen: Run the assay without the kinase to identify compounds that interfere with the detection system (e.g., auto-fluorescent compounds).

  • Orthogonal Assays: Confirm the activity of the hits in a different assay format that relies on a distinct detection principle. For example, if the primary screen was an AlphaLISA assay, an orthogonal assay could be a mobility-shift assay or a direct measurement of substrate phosphorylation by mass spectrometry. This step provides confidence that the hits are genuine inhibitors of the target.[26][28]

Initial Structure-Activity Relationship (SAR)

At this stage, chemists will analyze the structure of the validated hits. By comparing active and inactive compounds with similar chemical structures, an initial understanding of the structure-activity relationship (SAR) can be developed. This provides crucial insights for the subsequent lead optimization phase.[29]

Conclusion

High-throughput screening of aminopyrimidine libraries is a powerful engine for the discovery of novel kinase inhibitors. A successful campaign hinges on the careful development of a robust assay, rigorous data analysis, and a systematic hit validation cascade. By following the principles and protocols outlined in this guide, researchers can increase the probability of identifying high-quality, validated hits that can serve as the starting point for developing next-generation therapeutics.

References

  • HTS-Vis. (n.d.). DKFZ. Retrieved from [Link]

  • HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (n.d.). PubMed Central. Retrieved from [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2018). PubMed. Retrieved from [Link]

  • Hit confirmation, hit validation. (n.d.). GARDP Revive. Retrieved from [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S. Retrieved from [Link]

  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017). Dove Medical Press. Retrieved from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • Hit confirmation for Lead Generation in Drug Discovery. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • DELFIA Protein Kinase assays. (n.d.). PerkinElmer.
  • High Throughput Screening: Methods and Protocols. (2016). ResearchGate. Retrieved from [Link]

  • Hit Validation for Suspicious Minds. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • On HTS: Z-factor. (2023). Medium. Retrieved from [Link]

  • displayHTS: a R package for displaying data and results from high-throughput screening experiments. (2012). Bioinformatics. Retrieved from [Link]

  • Z-factor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2022). Bioinformatics. Retrieved from [Link]

  • HTS Data Analysis. (n.d.). chem IT Services. Retrieved from [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved from [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Retrieved from [Link]

  • AlphaLISA Assay Development Guide. (n.d.). PerkinElmer.
  • Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. (2010). PubMed. Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. Retrieved from [Link]

  • AlphaLISA® Assay Kits. (n.d.). BPS Bioscience. Retrieved from [Link]

  • High-Throughput Screening (HTS). (n.d.). Selvita. Retrieved from [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). NIH. Retrieved from [Link]

  • DELFIA Platform. (n.d.). BioAgilytix. Retrieved from [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Retrieved from [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. (2017). PubMed. Retrieved from [Link]

  • Working principle of the AlphaLISA assay. (n.d.). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-cyclopropyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis of 4-cyclopropyl-6-methylpyrimidin-2-amine (CAS 92238-61-4). This molecule is a crucial building block in the development of various agrochemicals and pharmaceuticals, most notably as a key intermediate for the fungicide cyprodinil.[1] The predominant synthetic route is a Pinner-type cyclocondensation reaction between a β-diketone (1-cyclopropylbutane-1,3-dione) and guanidine.[2][3] While theoretically straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity.

This guide is designed for researchers and drug development professionals to troubleshoot common issues encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reaction outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here, we address the most common challenges in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Persistently low yields are typically rooted in one of three areas: reagent quality, reaction conditions, or incomplete cyclization. Let's break these down.

  • Reagent Purity and Stoichiometry:

    • Guanidine Hydrochloride: This reagent is hygroscopic. Absorbed moisture can interfere with the reaction by hydrolyzing key intermediates.[4] Always use freshly opened, dry guanidine hydrochloride or dry it in a vacuum oven before use.

    • β-Diketone (1-cyclopropylbutane-1,3-dione): The purity of this starting material is paramount. Impurities can lead to significant side reactions. Verify its purity by ¹H NMR before starting.

    • Base (e.g., Sodium Ethoxide): The base is critical for deprotonating the guanidine hydrochloride to its active free-base form. Use a high-quality, anhydrous base. If using sodium ethoxide, it should be freshly prepared or purchased and handled under an inert atmosphere. An insufficient amount of base will result in unreacted guanidine hydrochloride. A 1:1 or slightly higher molar ratio of base to guanidine hydrochloride is recommended.[5]

  • Reaction Conditions:

    • Anhydrous Conditions: This is arguably the most critical parameter in Pinner-type syntheses.[4] All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, as water can prevent the cyclization from proceeding to completion.

    • Temperature and Time: While reflux is common, excessive heat over prolonged periods can lead to decomposition. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] The reaction is typically complete within a few hours to overnight. Once the starting materials are consumed (as indicated by TLC), proceed with the workup to avoid byproduct formation.

Q2: I'm observing a significant amount of an unknown byproduct along with my desired product. What are the likely side reactions?

A2: Byproduct formation is a clear indicator of suboptimal conditions. The most common culprits are self-condensation of the diketone or hydrolysis.

  • Self-Condensation of 1-cyclopropylbutane-1,3-dione: In the presence of a base, β-diketones can undergo self-condensation. This is often favored if the guanidine is not sufficiently reactive (e.g., not fully deprotonated) or if the reaction temperature is too high.

  • Incomplete Cyclization/Hydrolysis: If the reaction does not fully cyclize and dehydrate, you may isolate open-chain intermediates. This is often exacerbated by the presence of water, which can hydrolyze the imine intermediates essential for ring closure.[4]

  • Knoevenagel-type Adducts: While less common in this specific reaction, side reactions resembling the Knoevenagel condensation can occur, especially if reaction parameters are not well-controlled.[4]

To diagnose the issue, it is highly recommended to characterize the major byproduct by NMR and mass spectrometry. This will provide definitive clues about the problematic reaction pathway.

Q3: The cyclization step seems incomplete. How can I drive the reaction to completion?

A3: Incomplete cyclization is a frequent hurdle. The key is to facilitate the final dehydration step that leads to the aromatic pyrimidine ring.

  • Choice of Base and Solvent: A strong base like sodium ethoxide in ethanol is standard. The ethoxide acts as the base, and ethanol is the solvent. Ensure the base is fully dissolved and active.[5]

  • Acid Catalysis (Post-Condensation): While the initial condensation is base-mediated, the final dehydration can sometimes be facilitated by a catalytic amount of acid during workup, though this must be approached with caution to avoid hydrolysis of the desired amine product.

  • Azeotropic Water Removal: In some systems, using a solvent like toluene with a Dean-Stark trap can help drive the equilibrium towards the cyclized product by physically removing the water formed during the reaction.

Q4: I'm struggling with the final purification. What are the recommended methods for obtaining high-purity this compound?

A4: Effective purification is essential for downstream applications. A combination of techniques is often best.

  • Initial Workup: After the reaction is complete, it's common to neutralize the mixture and remove the solvent under reduced pressure. The resulting crude solid or oil will contain your product and byproducts.

  • Recrystallization: This is the most effective method for purifying the final product on a large scale. Ethanol is a common and effective solvent for this class of compounds.[6] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room or cold temperatures, while impurities remain in solution.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexane. Monitor the fractions by TLC to isolate the pure product.[5]

Data & Protocols

Table 1: Troubleshooting Summary
ProblemPotential CauseRecommended Action
Low Yield Wet reagents/solventsUse oven-dried glassware, anhydrous solvents, and dry guanidine HCl.[4]
Inactive baseUse freshly prepared or purchased high-purity sodium ethoxide.
Suboptimal temperatureMonitor reaction by TLC to determine optimal reflux time and avoid decomposition.
Byproduct Formation Self-condensation of diketoneEnsure efficient stirring and proper stoichiometry; avoid excessive heat.
Incomplete cyclizationEnsure anhydrous conditions and sufficient reaction time.[5]
Purification Difficulty Oiling out during recrystallizationTry a different solvent system (e.g., isopropanol, ethanol/water mixture).
Poor separation on columnUse a shallower gradient for your eluent system in column chromatography.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a standard starting point based on the Pinner pyrimidine synthesis.[7] Optimization may be required based on your specific lab conditions and reagent purity.

Reagents:

  • 1-cyclopropylbutane-1,3-dione (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)[8]

  • Sodium ethoxide (1.2 eq)

  • Anhydrous Ethanol

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried and assemble the reaction apparatus (round-bottom flask, condenser) under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Reaction Setup: To a solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride. Stir the resulting suspension at room temperature for 30 minutes to allow for the formation of free guanidine base.

  • Addition of Diketone: Add 1-cyclopropylbutane-1,3-dione to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete when the spot corresponding to the diketone has been consumed (usually 4-12 hours).[5]

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by recrystallization from ethanol or by silica gel column chromatography.[5]

Visualizations

Reaction Mechanism

The synthesis proceeds via a classical Pinner cyclocondensation mechanism. The process involves the base-mediated condensation of the free guanidine base with the β-diketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring.

Reaction_Mechanism cluster_reactants Reactants R1 1-cyclopropylbutane-1,3-dione I1 Initial Adduct (Nucleophilic Attack) R1->I1 + Guanidine R2 Guanidine (from Guanidine HCl + NaOEt) R2->I1 I2 Cyclized Intermediate (Hemiaminal-like) I1->I2 Intramolecular Cyclization P This compound I2->P - H₂O (Dehydration/Aromatization)

Caption: Pinner condensation mechanism for pyrimidine synthesis.

Troubleshooting Workflow

When encountering low yield, a systematic approach is essential. The following decision tree outlines a logical workflow for troubleshooting.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Purity & Dryness (Guanidine, Solvent, Base) Start->CheckReagents CheckReagents->Start Reagents Impure/Wet (Replace/Dry & Retry) CheckConditions Review Reaction Conditions (Anhydrous? Temp? Time?) CheckReagents->CheckConditions Reagents OK AnalyzeByproducts Isolate & Characterize Byproducts (NMR, MS) CheckConditions->AnalyzeByproducts Conditions Seem Correct OptimizeTemp Optimize Temperature & Time (Monitor by TLC) CheckConditions->OptimizeTemp Conditions Suboptimal SideReaction Byproduct ID suggests Self-Condensation or Hydrolysis AnalyzeByproducts->SideReaction OptimizeBase Optimize Base Stoichiometry (1.1 - 1.3 eq) Success Yield Improved OptimizeBase->Success OptimizeTemp->Success SideReaction->OptimizeBase

Caption: Decision tree for troubleshooting low synthesis yield.

References

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 4-Cyclopropyl-6-methylpyrimidin-2-amine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-cyclopropyl-6-methylpyrimidin-2-amine. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the long-term stability and integrity of this compound in your experiments. Our approach is grounded in established scientific principles and practical, field-proven insights to support the rigor and reproducibility of your research.

Introduction: Understanding the Stability of this compound

This compound is a nitrogenous heterocyclic compound with applications in agrochemical and pharmaceutical research. The presence of the aminopyrimidine core, coupled with a cyclopropyl moiety, presents a unique stability profile that necessitates careful handling and storage to prevent degradation. The primary factors that can influence the stability of this compound include temperature, humidity, light, and oxidative stress. Understanding the potential degradation pathways is critical for designing appropriate storage strategies and for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term storage, it is recommended to store this compound at or below -20°C in a tightly sealed container, protected from light and moisture. Amines, in general, should be stored at low temperatures to minimize volatility and maintain stability[1]. For shorter durations, storage at 2-8°C may be acceptable, but it is crucial to monitor the compound's purity over time.

Q2: How does humidity affect the stability of this compound?

A2: Amines are often hygroscopic, meaning they can absorb moisture from the atmosphere. This can lead to hydrolysis and the formation of undesirable byproducts[1]. The presence of moisture can also accelerate other degradation pathways. Therefore, it is imperative to store the compound in a dry environment, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

Q3: Is this compound sensitive to light?

Q4: What are the likely degradation products I should be aware of?

A4: Based on the structure, potential degradation pathways include:

  • Oxidation: The amine group and the pyrimidine ring can be susceptible to oxidation. The cyclopropyl group, while generally increasing metabolic stability, can also undergo oxidation, potentially leading to ring-opening[3].

  • Hydrolysis: The amine group can undergo hydrolysis, especially under non-neutral pH conditions. Studies on other cyclopropylamines have shown hydrolytic degradation at high pH[4].

  • Thermal Degradation: High temperatures can lead to decomposition. The stability of pyrimidine derivatives is influenced by the nature of their substituents[5][6].

Q5: How can I check the purity of my stored sample?

A5: The purity of this compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection. For more detailed analysis and identification of potential degradation products, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is recommended[7][8].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Absorption of moisture, oxidation, or degradation.Discard the sample and use a fresh, properly stored batch. Review storage procedures to ensure protection from moisture and air.
Appearance of new peaks in HPLC/UPLC chromatogram Degradation of the compound.Perform a forced degradation study (see protocol below) to tentatively identify the degradation products. If significant degradation is observed under standard storage, re-evaluate your storage conditions (e.g., lower temperature, inert atmosphere).
Decreased peak area of the main compound in HPLC/UPLC Degradation or sublimation.Quantify the loss of material. If degradation is suspected, follow the steps above. If sublimation is a possibility (for volatile compounds), ensure containers are tightly sealed and stored at a consistently low temperature.
Inconsistent experimental results Use of a degraded or impure sample.Always verify the purity of your compound before use, especially for sensitive assays. Run a fresh purity check on your stored material.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and literature on related compounds.

A This compound B Oxidation Products (e.g., N-oxides, ring-opened products) A->B Oxidative Stress (O2, peroxides) C Hydrolysis Products (e.g., 4-cyclopropyl-6-methylpyrimidin-2-ol) A->C Hydrolysis (H2O, pH extremes) D Photodegradation Products (e.g., rearranged or cleaved products) A->D Light Exposure (UV, visible light) E Thermal Degradation Products A->E Heat

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to understand its stability profile and to generate potential degradation products for the development of a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Dissolve in the solvent to the stock solution concentration before analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC-UV or UPLC-MS/MS method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to separate the parent compound from its potential degradation products.

1. Instrumentation:

  • HPLC or UPLC system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm (or at the λmax of the compound).

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • The specificity of the method is demonstrated by its ability to resolve the main peak from the degradation product peaks generated in the forced degradation study.

Experimental Workflow for Stability Testing

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis A Weigh and dissolve This compound B Prepare stock solution (e.g., 1 mg/mL) A->B F Thermal Stress A->F C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E G Photostability B->G H HPLC-UV or UPLC-MS/MS Analysis C->H D->H E->H F->H G->H I Data Interpretation H->I

Caption: Workflow for conducting a forced degradation study.

Summary of Recommended Storage Conditions

Parameter Long-Term Storage Short-Term Storage Rationale
Temperature ≤ -20°C2-8°CMinimizes thermal degradation and reduces reaction rates.[1]
Atmosphere Inert gas (Argon, Nitrogen) or DesiccatedDryPrevents hydrolysis and oxidation.[1]
Light Protected from light (Amber vials)Protected from lightPrevents photodegradation.[2]
Container Tightly sealed, appropriate material (e.g., glass)Tightly sealedPrevents contamination and exposure to air/moisture.[1]

References

  • (No valid reference for this number)
  • (No valid reference for this number)
  • Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. [Link]

  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • (No valid reference for this number)
  • (No valid reference for this number)
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  • (No valid reference for this number)
  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Structure elucidation of a photodegradation product of ciprofloxacin. PubMed. [Link]

  • (No valid reference for this number)
  • (No valid reference for this number)
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]

  • (No valid reference for this number)
  • 4-Cyclopropyl-6-methyl-2-pyrimidinamine. PubChem. [Link]

  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. ResearchGate. [Link]

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Reducing matrix effects in 4-cyclopropyl-6-methylpyrimidin-2-amine analysis from complex samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 4-cyclopropyl-6-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of quantifying this small molecule in complex biological matrices. As a metabolite of the fungicide cyprodinil, accurate measurement of this compound (also known by its identifier CGA 249287) is critical in various research contexts. This guide will equip you with the expertise to overcome common analytical hurdles, particularly the pervasive issue of matrix effects in LC-MS/MS analysis.

Understanding the Challenge: The Matrix Effect

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] For bioanalysis, this includes a complex mixture of endogenous substances like phospholipids, salts, proteins, and metabolites.[2] These co-eluting components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect. This can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantification.[3]

This guide provides a systematic approach to identifying, mitigating, and controlling matrix effects to ensure robust and reliable data in your analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects when analyzing this compound in plasma?

A1: The primary causes are co-eluting endogenous components from the plasma matrix. For a basic compound like this compound, the most common interferences are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI). Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method is the post-column infusion experiment. This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank, extracted plasma sample. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[2] A quantitative assessment can be made by comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix.

Q3: Is a stable isotope-labeled (SIL) internal standard essential for this analysis?

A3: While not strictly essential, a SIL internal standard is highly recommended for the accurate quantification of this compound.[4][5] A SIL internal standard, such as a ¹³C or ¹⁵N labeled version of the analyte, will have nearly identical chemical and physical properties. This means it will co-elute and experience the same degree of matrix effects and extraction variability as the unlabeled analyte, allowing for effective normalization and more accurate results.[6] If a SIL internal standard is not available, a structural analog can be used, but it must be carefully validated to ensure it behaves similarly to the analyte.[7]

Q4: Which sample preparation technique is most effective at reducing matrix effects for this analyte?

A4: The choice of sample preparation is a critical step in mitigating matrix effects. Here's a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method but often yields the "dirtiest" extract, with significant amounts of phospholipids and other matrix components remaining. It is more prone to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing matrix effects as it provides the cleanest extracts.[1] By using a sorbent that selectively retains the analyte while allowing interfering components to be washed away, SPE can significantly reduce ion suppression. For this compound, a mixed-mode cation exchange or a polymeric reversed-phase sorbent would likely provide the best results.[8]

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound and provides a logical workflow for resolving them.

Diagram: Troubleshooting Workflow for Poor Analyte Signal

troubleshooting_workflow start Poor or Inconsistent Analyte Signal check_ms 1. Verify MS Performance - Infuse analyte standard - Check for stable signal start->check_ms check_lc 2. Assess Chromatography - Inject neat standard - Evaluate peak shape & retention check_ms->check_lc MS OK investigate_matrix 3. Investigate Matrix Effects - Post-column infusion - Post-extraction spike check_lc->investigate_matrix LC OK optimize_prep 4. Optimize Sample Preparation - Switch from PPT to LLE or SPE - Evaluate different SPE sorbents investigate_matrix->optimize_prep Matrix Effects Confirmed optimize_lc 5. Refine LC Method - Adjust gradient to separate from suppression zones - Try alternative column chemistry optimize_prep->optimize_lc use_is 6. Implement Appropriate IS - Use Stable Isotope-Labeled IS if available - Validate structural analog IS optimize_lc->use_is solution Robust & Reliable Method use_is->solution

Caption: A step-by-step guide to troubleshooting poor analyte signals.

In-Depth Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to provide a high degree of sample clean-up, significantly reducing matrix effects.

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (ideally, a stable isotope-labeled analog of this compound)

  • Phosphoric acid (for sample pre-treatment)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange or Polymeric Reversed-Phase)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add 20 µL of the IS working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Further, wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences. Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram: SPE Workflow

spe_workflow start Plasma Sample + IS pretreat Pre-treatment (Acidification) start->pretreat load Sample Loading pretreat->load condition SPE Cartridge Conditioning (Methanol, then Water) condition->load wash1 Wash 1 (Water) load->wash1 wash2 Wash 2 (20% Methanol) wash1->wash2 elute Elution (5% NH4OH in Methanol) wash2->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Step-by-step SPE procedure for plasma samples.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: 10% to 90% B

    • 3.0 - 3.5 min: 90% B

    • 3.5 - 3.6 min: 90% to 10% B

    • 3.6 - 5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor Ion (Q1): m/z 150.1 -> Product Ion (Q3): m/z 108.1 (quantifier), m/z 81.1 (qualifier)

    • Internal Standard (IS): To be determined based on the specific SIL-IS or analog used.

  • Ion Source Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Gas Flows: Optimize nebulizer and desolvation gas flows for maximum signal intensity.

Data Interpretation and System Suitability

ParameterAcceptance CriteriaRationale
Analyte Peak Shape Tailing factor between 0.8 and 1.5Ensures good chromatographic performance and accurate integration.
Internal Standard Response Consistent across all samples (within ±20% of the mean)Monitors for significant, uncorrected matrix effects or extraction inconsistencies.
Calibration Curve r² ≥ 0.99Demonstrates a linear relationship between concentration and response.
Quality Control (QC) Samples Within ±15% of the nominal concentrationVerifies the accuracy and precision of the method during the analytical run.

References

  • Waters Corporation. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Jain, R., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • GL Sciences. (n.d.). How to Select a Sorbent. Retrieved from [Link]

  • Lawal, A., & Wong, R. (2020). Optimization and Selection of Mobile Phase for the Determination of Multiple Pesticide Standards Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Romer Labs. (n.d.). 13C Isotope Labeled. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ALWSCI. (2025). Common Failures And Solutions Of Ion Chromatograph Suppressors. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Selecting the sorbent for solid phase extraction. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A Modified Micro-QuEChERS Approach for the Determination of Pesticides Found in Forensic and Clinical Blood Samples Using LC-MS/MS. Retrieved from [Link]

  • AccScience Publishing. (2021). Novel Method Development for Extraction and Analysis of Pesticide Residues in Human Serum Samples. Retrieved from [Link]

  • ALWSCI. (2025). How To Choose The Right SPE Sorbent For Your Application?. Retrieved from [Link]

  • PubMed. (2022). Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API. Retrieved from [Link]

  • PubMed. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Retrieved from [Link]

  • MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]

  • ResearchGate. (2021). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]

  • MDPI. (2021). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Retrieved from [Link]

  • ResearchGate. (2012). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape during the analysis of aminopyrimidines. As basic compounds, aminopyrimidines present unique challenges in reversed-phase HPLC, primarily due to their tendency to interact with the stationary phase in undesirable ways. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve these common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: Why are aminopyrimidines prone to poor peak shape in reversed-phase HPLC?

Aminopyrimidines are basic compounds due to the presence of amine functional groups. In the pH range typically used for reversed-phase HPLC (pH 2-8), these groups can be protonated, carrying a positive charge. The primary cause of poor peak shape, especially peak tailing, is the secondary interaction between these positively charged analytes and negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of traditional silica-based stationary phases.[1][2] This interaction is a secondary retention mechanism to the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, resulting in a "tail."

Q2: What is the ideal peak shape I should be aiming for?

The ideal chromatographic peak has a symmetrical, Gaussian shape.[2] Industry standards quantify this symmetry using metrics like the Tailing Factor (Tf) or Asymmetry Factor (As). For most applications, a tailing factor between 0.9 and 1.2 is considered excellent, although values up to 1.5 may be acceptable for some assays.[1][3] Significant deviation from this symmetry can compromise resolution, reduce the accuracy of peak integration, and mask the presence of low-level impurities.[4]

Troubleshooting Guide: Peak Tailing

Peak tailing is the most common peak shape distortion encountered when analyzing basic compounds like aminopyrimidines. It manifests as an asymmetric peak where the latter half of the peak is broader than the front half.[5]

Q3: My aminopyrimidine peak is tailing significantly. What is the most likely cause and my first troubleshooting step?

Primary Cause: The most probable cause is the secondary ionic interaction between your protonated aminopyrimidine analyte and ionized residual silanol groups on the column's stationary phase.[1]

First Step: Adjust Mobile Phase pH. The most effective way to combat this is to suppress the ionization of the silanol groups. Silanols are acidic, so lowering the mobile phase pH ensures they are fully protonated (Si-OH) and neutral, minimizing the unwanted ionic interaction.[1][2]

  • Target pH: Aim for a mobile phase pH of ≤ 3.0.[2] This ensures the vast majority of silanol groups are protonated.

  • Select an Acidic Modifier: Add a small concentration of an acid to the aqueous portion of your mobile phase. Always measure the pH of the aqueous component before mixing it with the organic solvent for accurate and reproducible results.[6]

  • Common Modifiers: Refer to the table below for common choices. Formic acid is often a good starting point, especially for mass spectrometry (MS) compatibility.

Mobile Phase ModifierTypical Concentration (v/v)Approximate Aqueous pHMS Compatibility
Formic Acid0.1%~2.8Excellent
Trifluoroacetic Acid (TFA)0.05% - 0.1%~2.1 (at 0.1%)Poor (causes ion suppression)
Acetic Acid0.1%~3.2Good

Data sourced from Agilent and LCGC International.[6][7]

  • Equilibrate and Test: Equilibrate your column with the new, lower-pH mobile phase for at least 10-15 column volumes before injecting your sample. Observe the peak shape for improvement.

Q4: I've lowered the pH, but the tailing persists. What's next?

If pH manipulation alone is insufficient, your column may have a high concentration of active silanols, or other factors could be at play. The next steps involve selecting a more appropriate column or further modifying the mobile phase.

Option A: Use a Highly Deactivated, End-Capped Column. Modern HPLC columns (often labeled as "Type B") are made from high-purity silica with fewer metal contaminants and have most of the residual silanols "end-capped."[2] End-capping is a chemical process that converts the polar silanol groups into less polar functional groups, reducing their ability to interact with basic analytes.[1]

Option B: Use a Column with a Different Chemistry. Columns with embedded polar groups (e.g., amide or carbamate) or those with a positively charged surface can shield the silanol groups or repel basic compounds, respectively, leading to improved peak shape.[8]

Column TechnologyMechanism for Reducing TailingBest For
High-Purity, End-Capped C18/C8 Minimizes available silanol groups through high-density bonding and chemical capping.General purpose, good first choice.
Embedded Polar Group (EPG) A polar group is embedded in the alkyl chain, improving water wettability and shielding silanols.Basic compounds, can be used in highly aqueous mobile phases.[8]
Positively Charged Surface The stationary phase surface carries a positive charge, repelling protonated basic analytes via electrostatic repulsion.Basic compounds, provides alternative selectivity.[8]

Option C: Check for Mass Overload. Injecting too much sample can saturate the primary (hydrophobic) retention sites on the stationary phase, making the secondary (silanol) sites more prominent and causing tailing.[5]

  • Dilute the Sample: Prepare a dilution of your sample (e.g., 1:10 or 1:100).

  • Inject and Compare: Inject the diluted sample under the same conditions.

  • Analyze: If the peak shape becomes more symmetrical at a lower concentration, you are experiencing mass overload.[4] To resolve this, reduce the sample concentration or injection volume.

Troubleshooting_Peak_Tailing cluster_ph Mobile Phase Optimization cluster_column Column & Overload Issues start Peak Tailing Observed for Aminopyrimidine ph_check Adjust Mobile Phase pH to <= 3.0 (e.g., 0.1% Formic Acid) start->ph_check ph_result Is peak shape acceptable? ph_check->ph_result column_check Switch to a modern, end-capped or embedded polar group column. ph_result->column_check No end_good Problem Solved ph_result->end_good Yes overload_check Dilute sample (e.g., 1:10) and re-inject. column_check->overload_check overload_result Did peak shape improve? overload_check->overload_result overload_result->end_good Yes, continue with lower sample load end_bad Consider alternative chromatography mode (e.g., HILIC, Mixed-Mode) overload_result->end_bad No

Troubleshooting Guide: Peak Fronting

Peak fronting is the inverse of tailing, where the first half of the peak is broader than the second half. This distortion suggests that some analyte molecules are traveling through the column faster than the main band.[9]

Q5: My aminopyrimidine peak is fronting. What are the common causes?

Peak fronting is most commonly caused by column overload , sample solvent incompatibility , or a physical collapse of the column bed .[5][9][10]

  • Rule out Column Overload: This is a primary cause of fronting.[3] Perform the same dilution experiment described in the peak tailing section (Q4). If reducing the injected mass on the column resolves the fronting, you have identified the issue.

  • Check for Sample Solvent Mismatch: This is another very common cause. If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column.[10] Early eluting peaks are most affected by this phenomenon.[11]

    • The Fix: Whenever possible, dissolve your sample in the initial mobile phase composition.[12] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample, and keep the injection volume as small as possible.[13]

  • Inspect for Column Degradation: While less common with modern columns, a physical void or collapse at the column inlet can cause severe fronting.[5][13]

    • Diagnosis: This issue will typically affect all peaks in the chromatogram, not just the aminopyrimidine.[13] You may also notice a sudden drop in backpressure.

    • The Fix: If a void is suspected, the column usually needs to be replaced. Using a guard column can help protect the analytical column from physical damage and strongly retained contaminants.[14]

Troubleshooting Guide: Peak Splitting

Peak splitting appears as if two peaks are eluting very close together, sometimes as a distinct doublet or as a "shoulder" on the main peak. The key to diagnosing this issue is to determine if all peaks are splitting or just one.[11]

Q6: All of the peaks in my chromatogram are splitting. What does this mean?

When every peak is affected, the problem is almost certainly a physical or systemic issue that occurs before any separation takes place.[5]

Potential Causes:

  • Partially Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the frit at the top of the column, distorting the flow path.[4][15]

  • Column Void/Channeling: A void or channel in the stationary phase at the column inlet can cause the sample to travel down two different paths, resulting in a split peak.[12]

  • Improper Tubing Connection: A poor connection between the injector and the column can create dead volume, leading to peak distortion that can manifest as splitting.[11]

  • Check Connections: Ensure all fittings between the injector and the column are properly seated with no gaps.

  • Remove Guard Column: If you are using a guard column, remove it and run the analysis again. If the splitting disappears, the guard column is the problem and should be replaced.

  • Backflush the Column: Disconnect the column, reverse its direction, and flush it to waste with a strong solvent (e.g., 100% acetonitrile or methanol). This can sometimes dislodge particulates from the inlet frit.[4] Caution: Only backflush columns that are designated as backflush-safe by the manufacturer.

  • Replace Column: If the problem persists after these steps, the column itself likely has a void or a permanently blocked frit and needs to be replaced.

Q7: Only my aminopyrimidine peak is splitting, the others look fine. What should I investigate?

If only a single peak is splitting, the issue is chemical and specific to your analyte or method.[15]

Potential Causes:

  • Co-elution: The split peak may actually be two different compounds (e.g., an impurity or isomer) that are eluting very close together.

  • Sample Solvent Incompatibility: As with fronting, a solvent mismatch can sometimes cause splitting, especially for early eluting peaks.[12]

  • Mobile Phase pH is too close to Analyte pKa: If the mobile phase pH is very close to the pKa of your aminopyrimidine, the analyte will exist as a mixture of its ionized and unionized forms. These two forms can have slightly different retention times, leading to a broadened or split peak.[16][17]

Troubleshooting_Peak_Splitting cluster_systemic Systemic Issue cluster_specific Analyte-Specific Issue start Peak Splitting Observed decision Are ALL peaks splitting? start->decision system_cause Cause: Blocked Frit, Column Void, or Bad Connection decision->system_cause Yes specific_cause Cause: Co-elution, Solvent Mismatch, or pH ≈ pKa decision->specific_cause No, only one or some peaks system_solution Action: Check fittings, remove guard column, backflush, or replace analytical column. system_cause->system_solution specific_solution Action: Reduce injection volume to check for co-elution. Adjust mobile phase pH to be >2 units from pKa. specific_cause->specific_solution

  • Check for Co-elution: Inject a much smaller volume of your sample. If the split peak resolves into two smaller, distinct peaks, you have a co-elution issue and will need to optimize your method's selectivity (e.g., change mobile phase composition, gradient, or column chemistry) to separate them.[15]

  • Adjust Mobile Phase pH: This is a critical step for ionizable compounds. Ensure your mobile phase pH is at least 2 pH units away from the pKa of your aminopyrimidine.[18] This will ensure the analyte is in a single, stable ionic state (either fully protonated or fully neutral), preventing on-column conversion between forms.

  • Prepare Sample in Mobile Phase: If not already doing so, dissolve your sample in the mobile phase to eliminate solvent mismatch effects as a possible cause.[12]

References

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • What are common causes of peak splitting when running an LC column? Waters. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • When using HPLC, how do you deal with split peaks? ResearchGate. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • HPLC Column Selection Guide. Interchim. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Understanding Peak Fronting in HPLC. Phenomenex. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. [Link]

  • Poor peak shape. Nacalai Tesque. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Element. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • HPLC Troubleshooting Guide. Chrom Tech. [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed. [Link]

  • What is Peak Fronting? Chromatography Today. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Peak Fronting . . . Some of the Time. LCGC International. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. PubMed. [Link]

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Minimizing degradation of 4-cyclopropyl-6-methylpyrimidin-2-amine during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-cyclopropyl-6-methylpyrimidin-2-amine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your samples during preparation and analysis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to address the challenges you may encounter.

Troubleshooting Guide: Minimizing Degradation

This section addresses specific issues that may arise during the handling and preparation of this compound samples.

Q1: I'm observing low recovery of my compound after sample preparation. What are the likely causes and how can I prevent this?

Low recovery is a common issue often linked to degradation of the analyte. The primary culprits are typically hydrolysis, oxidation, and photodegradation. The aminopyrimidine core of your molecule is susceptible to these degradation pathways.

Underlying Causes & Solutions:

  • Hydrolytic Degradation: The 2-amino group on the pyrimidine ring can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, which can lead to the formation of 4-cyclopropyl-6-methylpyrimidin-2-ol.[1][2][3] While pyrimidines themselves show varied stability in hot alkali, the presence of substituent groups significantly alters their reactivity.[2]

    • Solution: Maintain the pH of your sample solutions within a neutral range (pH 6-8) whenever possible. If your analytical method requires acidic or basic conditions, minimize the exposure time and keep the samples at a low temperature.

  • Oxidative Degradation: Aminopyrimidines can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[4] The presence of atmospheric oxygen or oxidizing agents in your solvents can facilitate this process.

    • Solution: Use freshly prepared solvents and consider sparging them with an inert gas like nitrogen or argon to remove dissolved oxygen. If the sample must be stored, do so under an inert atmosphere.

  • Photodegradation: Pyrimidine derivatives are known to be sensitive to UV light, which can induce the formation of dimers or other photoproducts.[5][6]

    • Solution: Prepare and store your samples in amber vials or protect them from light by wrapping them in aluminum foil. Minimize exposure to direct sunlight or harsh laboratory lighting.

Experimental Protocol for Stability Assessment:

To identify the primary cause of degradation in your specific workflow, a forced degradation study is recommended.[7][8] This involves intentionally exposing your compound to various stress conditions.

  • Prepare Stock Solutions: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Aliquot and Stress: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 2 hours.

    • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Stress: Heat at 80°C for 24 hours (in solution and as a solid).

  • Neutralize and Analyze: After the stress period, neutralize the acidic and basic samples and analyze all samples by a suitable method (e.g., HPLC-UV or LC-MS) against a control sample.

This will help you pinpoint the specific vulnerabilities of the molecule and adjust your sample preparation protocol accordingly.

Q2: I'm seeing unexpected peaks in my chromatogram, especially when samples are left in the autosampler. What could these be?

The appearance of new peaks over time is a strong indicator of sample degradation. The nature of the degradation products will depend on the conditions within your sample vials (e.g., solvent, pH, temperature).

Potential Degradation Products:

Degradation PathwayPotential ProductsComments
Hydrolysis 4-cyclopropyl-6-methylpyrimidin-2-olReplacement of the amino group with a hydroxyl group.
Oxidation This compound N-oxideOxidation of one of the ring nitrogens.[4]
Photodegradation Pyrimidine dimers or other photoproductsCan result from exposure to UV light.[5][6]

Troubleshooting Workflow:

G start Unexpected Peaks Observed check_blank 1. Analyze a solvent blank. Is the peak present? start->check_blank contamination Source is likely solvent or system contamination. check_blank->contamination Yes degradation_q 2. Is the peak area increasing over time or with sample age? check_blank->degradation_q No degradation Degradation is likely. degradation_q->degradation Yes troubleshoot_degradation 3. Identify the degradation pathway. (See Q1 for forced degradation) degradation->troubleshoot_degradation hydrolysis Is the sample in an acidic or basic medium? troubleshoot_degradation->hydrolysis oxidation Is the sample exposed to air? Are solvents fresh? troubleshoot_degradation->oxidation photo Is the sample exposed to light? troubleshoot_degradation->photo hydrolysis_sol Adjust pH to neutral. Minimize time in non-neutral pH. hydrolysis->hydrolysis_sol oxidation_sol Use fresh, de-gassed solvents. Store under inert gas. oxidation->oxidation_sol photo_sol Use amber vials or protect from light. photo->photo_sol

Caption: Troubleshooting workflow for unexpected peaks.

Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for solid this compound and its solutions?

Solid Compound:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Keep in a light-resistant container.

Solutions:

  • Temperature: Store solutions at low temperatures (2-8°C or frozen at -20°C for longer-term storage).

  • Solvent: Use high-purity, fresh solvents. Acetonitrile is often a good choice.

  • pH: If in an aqueous buffer, maintain a neutral pH (6-8).

  • Light: Always store solutions in amber vials or protected from light.

Q4: Which solvents are recommended for sample preparation, and are there any I should avoid?

Recommended Solvents:

  • Acetonitrile: Generally a good choice due to its compatibility with reverse-phase chromatography and its lower reactivity compared to methanol.

  • Methanol: Can be used, but be aware that it can sometimes generate artifacts during forced photodegradation studies.[7]

  • DMSO: Suitable for initial stock solutions, but dilute with acetonitrile or methanol for final analysis to avoid viscosity issues.

Solvents to Use with Caution:

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Can contain acidic impurities that may promote degradation.

  • Protic Solvents with Extreme pH: Avoid highly acidic or basic aqueous solutions unless required for a specific analytical purpose, and even then, minimize exposure time.

Q5: How does the cyclopropyl group affect the stability of the molecule?

The cyclopropyl group is a strained ring system. While generally stable, it can be susceptible to ring-opening reactions under certain harsh conditions, such as strong acid catalysis or in the presence of certain metals. However, for typical analytical sample preparation conditions, the primary points of instability are more likely to be the aminopyrimidine ring system.

Potential Degradation Pathways:

G parent This compound hydrolysis Hydrolysis (H+ or OH-) parent->hydrolysis oxidation Oxidation ([O]) parent->oxidation photodegradation Photodegradation (UV light) parent->photodegradation product_hydrolysis 4-cyclopropyl-6-methylpyrimidin-2-ol hydrolysis->product_hydrolysis product_oxidation N-oxide derivatives oxidation->product_oxidation product_photo Dimers / Photoproducts photodegradation->product_photo

Caption: Potential degradation pathways.

By understanding these potential degradation pathways and implementing the recommended preventative measures, you can ensure the accuracy and reliability of your experimental results when working with this compound.

References

  • All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. (2020). PMC - NIH. Available at: [Link]

  • Amidohydrolases of the reductive pyrimidine catabolic pathway purification, characterization, structure, reaction mechanisms and enzyme deficiency. (2008). PubMed. Available at: [Link]

  • Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. (2001). PubMed. Available at: [Link]

  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. (2025). ResearchGate. Available at: [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]

  • Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. Available at: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. RSC Publishing. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

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Technical Support Center: Method Development for Chiral Separation of Aminopyrimidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The stereochemical identity of pharmacologically active molecules is of paramount importance in drug development. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Aminopyrimidines, a class of heterocyclic compounds containing a pyrimidine ring substituted with an amino group, are key structural motifs in many pharmaceuticals.[2][3][4] Consequently, the development of robust and efficient analytical methods for their chiral separation is a critical task for ensuring drug safety and efficacy.[1]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) encountered during the method development for the chiral separation of aminopyrimidine enantiomers by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: Where should I begin when developing a chiral separation method for a new aminopyrimidine compound?

A1: A systematic screening approach is the most efficient starting point. Begin by screening your compound on a set of 3-4 complementary chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly recommended as a starting point due to their broad applicability for a wide range of compounds, including those with amine functionalities.[5][6][7] Use a standard set of mobile phases for this initial screen, such as n-hexane/isopropanol for normal phase HPLC.[8]

Q2: What are the most common types of chiral columns (CSPs) used for separating aminopyrimidine enantiomers?

A2: Polysaccharide-based columns are the most frequently cited and successful for this class of compounds.[5][7][9] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for the chiral recognition of molecules containing aromatic rings and amino groups, like aminopyrimidines. Look for columns with selectors such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[5][10]

Q3: Why is my aminopyrimidine compound showing poor peak shape (tailing)?

A3: Peak tailing is a common issue for basic compounds like aminopyrimidines. It is often caused by secondary interactions between the basic amine group of the analyte and residual acidic silanol groups on the silica support of the CSP.[5][11] This can be mitigated by adding a small amount of a basic modifier to the mobile phase.[5]

Q4: Should I use HPLC or SFC for my chiral separation?

A4: Both techniques are powerful, but SFC is increasingly becoming the technique of choice, especially for preparative separations.[12][13] SFC often provides faster separations due to the low viscosity of supercritical CO2, which allows for higher flow rates.[14][15] It is also considered a "greener" technique due to reduced consumption of organic solvents.[13] However, method development in HPLC is sometimes considered more straightforward, making it a good starting point for analytical scale separations.[16]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: I'm not seeing any separation between my enantiomers, or the resolution is very low. What are the primary causes and how can I fix this?

A: Poor resolution is typically linked to either the choice of the chiral stationary phase (CSP) or a suboptimal mobile phase composition.

  • Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selected CSP may not provide sufficient stereoselective interactions for your specific aminopyrimidine derivative. Chiral recognition is a highly specific process, and a CSP that works for one compound may not work for another.[17]

    • Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based CSPs are a great starting point, but if they fail, consider other types like Pirkle-type or macrocyclic glycopeptide columns, which offer different interaction mechanisms.[6]

  • Cause 2: Suboptimal Mobile Phase Composition. The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.

    • Solution (Normal Phase):

      • Vary the Alcohol Modifier: Change the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol). Sometimes, switching from isopropanol to ethanol can significantly alter selectivity.[18]

      • Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier. A lower percentage generally increases retention and can sometimes improve resolution, but this is not a universal rule.[5]

  • Cause 3: Incorrect Flow Rate or Temperature. Chiral separations can be sensitive to kinetic and thermodynamic factors.

    • Solution:

      • Optimize Flow Rate: A lower flow rate often provides more time for the enantiomers to interact with the CSP, which can lead to improved resolution.[5] Test flow rates between 0.5 mL/min and 1.5 mL/min.

      • Investigate Temperature: Temperature affects the thermodynamics of chiral recognition.[5] Screen different column temperatures (e.g., 15°C, 25°C, 40°C). Lowering the temperature often increases enantioselectivity, but the effect can be unpredictable.[5][18]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My peaks are showing significant tailing. What are the causes and solutions?

A: Peak tailing for basic compounds like aminopyrimidines is most commonly due to undesirable secondary interactions.

  • Cause 1: Secondary Interactions with Silanols. The basic aminopyrimidine can interact strongly with acidic silanol groups on the silica surface of the column packing, leading to tailing.[5][19]

    • Solution: Add a Basic Modifier. Incorporate a small amount of a basic additive into your mobile phase to compete with your analyte for the active silanol sites.[5][20]

      • Common choices include diethylamine (DEA) or triethylamine (TEA).

      • Start with a concentration of 0.1% (v/v) and optimize as needed.[5][18] In some cases, other amines like ethanolamine can offer dramatic improvements in peak shape.[20]

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion, often appearing as a "right-triangle" shape.[11][21]

    • Solution: Reduce Sample Concentration. Dilute your sample and inject a smaller mass onto the column. If the peak shape improves and retention time increases slightly, overload was the likely cause.[11]

Q: My peaks are split or broad. What could be the issue?

A: Peak splitting or broadening can have several causes, from the sample solvent to column hardware.

  • Cause 1: Strong Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause localized distortions of the chromatography as the sample plug travels onto the column.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself or a solvent with a weaker elution strength.[5]

  • Cause 2: Column Contamination or Void. An accumulation of strongly adsorbed material at the head of the column or the formation of a void in the packing material can distort the flow path.[11][22]

    • Solution: First, try flushing the column with a strong, compatible solvent (check the column's instruction manual).[22] If this doesn't work, reversing the column (if permissible by the manufacturer) and flushing may dislodge particulates from the inlet frit. If a void is suspected, the column may need to be replaced.[22]

Problem 3: Method Reproducibility Issues

Q: My retention times are drifting between runs. How can I fix this?

A: Drifting retention times usually point to issues with the mobile phase or column equilibration.

  • Cause 1: Insufficient Column Equilibration. Chiral stationary phases, especially polysaccharide-based ones, can require extended equilibration times with a new mobile phase, particularly if it contains additives.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analytical run.[5] If you are using additives, the column may have a "memory effect," requiring even longer conditioning.[22]

  • Cause 2: Mobile Phase Inconsistency. The composition of the mobile phase can change due to the evaporation of volatile components (like hexane) or inadequate mixing.

    • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure it is thoroughly mixed and degassed before use.[5]

Experimental Protocols & Data

Table 1: Comparison of Chiral Stationary Phase (CSP) Types for Aminopyrimidine Separation
CSP TypeCommon SelectorsTypical Mobile Phases (HPLC)Key Characteristics & Best For
Polysaccharide-based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))[5]Normal Phase: Hexane/AlcoholReversed Phase: Acetonitrile/Water/BuffersBroad applicability, robust, often the first choice for screening.[6][9] Effective for compounds with aromatic groups and hydrogen-bonding sites.
Pirkle-type (Brush-type) e.g., DNB-phenylglycineNormal Phase: Hexane/AlcoholBased on π-π interactions. Good for aromatic compounds, but may be less versatile than polysaccharide CSPs.[23]
Macrocyclic Glycopeptide Teicoplanin, VancomycinReversed Phase, Polar Organic ModeOffer complex stereoselective interactions. Useful for separating amino acids and other polar compounds.[24]
Cyclodextrin-based β- or γ-Cyclodextrin derivativesReversed Phase, Polar Organic ModeSeparation based on inclusion complexation into the chiral cavity.[24]
Protocol 1: Systematic Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to finding a suitable CSP for a new aminopyrimidine analyte.

  • Column Selection: Choose 3-4 CSPs with different selectivities. A recommended starting set includes:

    • An amylose-based column (e.g., Chiralpak® IA, AD)

    • A cellulose-based column (e.g., Chiralcel® OD, OJ)

    • An immobilized version of a polysaccharide column if aggressive solvents might be needed later.

  • Mobile Phase Preparation: Prepare two primary mobile phases for normal phase screening:

    • Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10 v/v) with 0.1% Diethylamine (DEA)

    • Note: The basic additive (DEA) is crucial for good peak shape with aminopyrimidines.[18]

  • Sample Preparation: Dissolve the racemic aminopyrimidine sample in the mobile phase or a 50/50 mixture of hexane/alcohol to a concentration of approximately 0.5 - 1.0 mg/mL.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV, select a wavelength where the analyte has strong absorbance.

    • Injection Volume: 5 µL

  • Screening Execution:

    • Equilibrate the first column with Mobile Phase A for at least 20 column volumes.

    • Inject the sample.

    • If no separation is observed, switch to Mobile Phase B and re-equilibrate.

    • Repeat this process for all selected columns.

  • Evaluation: Analyze the results. Look for any column/mobile phase combination that shows baseline or partial separation. This will be your starting point for optimization.

Diagram 1: Troubleshooting Workflow for Poor Enantiomeric Resolution

G start Initial Result: Resolution (Rs) < 1.5 check_csp Is the CSP appropriate? start->check_csp check_mp Is the Mobile Phase optimized? start->check_mp check_conditions Are Temp/Flow Rate optimized? start->check_conditions screen_csps Action: Screen diverse CSPs (e.g., Amylose, Cellulose) check_csp->screen_csps If selectivity is the issue change_alcohol Action: Change alcohol type (IPA vs. EtOH) check_mp->change_alcohol vary_ratio Action: Vary alcohol % (e.g., 5%, 15%, 20%) check_mp->vary_ratio adjust_flow Action: Decrease flow rate (e.g., to 0.7 mL/min) check_conditions->adjust_flow adjust_temp Action: Screen temperatures (e.g., 15°C, 40°C) check_conditions->adjust_temp success Resolution Improved (Rs >= 1.5) screen_csps->success change_alcohol->success vary_ratio->success adjust_flow->success adjust_temp->success

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

References

  • National Center for Biotechnology Information. 4-Aminopyrimidine. PubChem. Available from: [Link].

  • National Center for Biotechnology Information. 2-Aminopyrimidine. PubChem. Available from: [Link].

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link].

  • National Institute of Standards and Technology. 4-Aminopyrimidine. NIST Chemistry WebBook. Available from: [Link].

  • Lee, W. et al.
  • Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link].

  • Li, T. et al.
  • Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Welch, C. J. et al. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Agilent. A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies. 2019.
  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. 2024. Available from: [Link].

  • Shabir, G. A. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD.
  • Benchchem.
  • Ribeiro, A. R. et al.
  • Adhikari, S. et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Mangelings, D. & Vander Heyden, Y. A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
  • Phenomenex. Chiral HPLC Separations. Available from: [Link].

  • Welch, C. J. et al. The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • Selvita.
  • Lipka, E.
  • Le, T. T. et al. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. 2022.
  • Kašpar, M. et al. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007.
  • Auerbach, M. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. 2025.
  • Kannappan, V.

Sources

Addressing low signal intensity in mass spectrometry of 4-cyclopropyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for addressing low signal intensity in the mass spectrometry analysis of 4-cyclopropyl-6-methylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving robust and reproducible signals for this compound. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying rationale to empower you to effectively troubleshoot and optimize your analytical methods.

Introduction: Understanding the Molecule and the Challenge

This compound is a small molecule featuring a basic aminopyrimidine core. In electrospray ionization mass spectrometry (ESI-MS), the primary amine and pyrimidine ring nitrogens are expected to be readily protonated, making positive ion mode the logical choice for analysis. However, various factors can lead to unexpectedly low signal intensity, hindering accurate quantification and characterization. This guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting Guide: A Question-and-Answer Approach

Low signal intensity in mass spectrometry can be a multifaceted problem. The following sections are structured in a question-and-answer format to guide you through a logical troubleshooting process, from initial instrument checks to advanced method development strategies.

Q1: My signal for this compound is extremely low or non-existent. Where should I start?

A1: Begin with the most fundamental aspects of your LC-MS system and sample preparation. A complete loss of signal often points to a singular, critical failure rather than a subtle optimization issue.[1]

Initial Checks:

  • Instrument Performance Verification: Before analyzing your compound, ensure the mass spectrometer is performing optimally.[2][3]

    • Action: Run a system suitability test using a standard compound (e.g., reserpine, caffeine) to confirm that the instrument is properly tuned and calibrated.[3] This will verify the functionality of the ion source, mass analyzer, and detector.

    • Rationale: This step differentiates between a compound-specific issue and a general instrument malfunction. If the standard also shows low intensity, the problem lies with the instrument.

  • Analyte Concentration and Integrity:

    • Action: Confirm the concentration and stability of your this compound stock solution and diluted samples.

    • Rationale: Analyte degradation or incorrect dilution can mimic a sensitivity problem.[2]

  • Basic LC-MS Parameters:

    • Action: Verify that you are operating in the correct ionization mode. For this compound, positive ion mode is appropriate. Also, check that the mass analyzer is set to scan for the correct m/z of the protonated molecule ([M+H]⁺).

    • Rationale: Simple oversights in the experimental setup are a common source of error.

Q2: I've confirmed my instrument is working and my sample is correctly prepared, but the signal is still weak. What's the next step?

A2: The next logical step is to optimize the ionization source parameters. Electrospray ionization is a complex process, and small adjustments can lead to significant improvements in signal intensity.[3]

Ion Source Optimization Workflow

The following diagram illustrates a systematic approach to optimizing ESI source parameters.

ESI_Optimization cluster_infusion Analyte Infusion cluster_optimization Parameter Optimization Infuse Infuse Analyte Solution (e.g., 0.1-1 µg/mL in mobile phase) Sprayer_Voltage Optimize Sprayer Voltage Infuse->Sprayer_Voltage Start Optimization Gas_Flows Optimize Nebulizing and Drying Gas Flow Rates Sprayer_Voltage->Gas_Flows Iterate Temperature Optimize Drying Gas Temperature Gas_Flows->Temperature Iterate Cone_Voltage Optimize Cone/Orifice Voltage (Declustering Potential) Temperature->Cone_Voltage Iterate Cone_Voltage->Gas_Flows Re-adjust if necessary

Caption: A systematic workflow for optimizing ESI source parameters using direct infusion.

Detailed Explanation of Parameters:

  • Sprayer Voltage: This voltage creates the charged droplets.[3]

    • Action: While infusing your analyte, vary the sprayer voltage and monitor the signal intensity. Start with a typical value (e.g., 3-4 kV) and adjust in small increments.

    • Causality: An optimal voltage ensures a stable Taylor cone and efficient droplet formation. Too high a voltage can lead to corona discharge and signal instability, while too low a voltage may not be sufficient for efficient spraying.[3]

  • Nebulizing and Drying Gas Flow Rates: These gases aid in desolvation.

    • Action: Adjust the nebulizing gas to achieve a fine, stable spray. Then, optimize the drying gas flow to promote solvent evaporation without excessive scattering of ions.

    • Causality: Efficient desolvation is crucial for releasing gas-phase ions from the droplets. Insufficient gas flow will result in poor desolvation and solvent clusters, while excessive flow can cool the ESI plume and reduce ionization efficiency.[3]

  • Drying Gas Temperature: This parameter also influences desolvation.

    • Action: Increase the temperature incrementally. Typical starting points are 250-350 °C.

    • Causality: Higher temperatures enhance solvent evaporation. However, excessively high temperatures can lead to thermal degradation of the analyte.

  • Cone (Orifice) Voltage / Declustering Potential: This voltage helps to break up solvent clusters and can induce in-source fragmentation.[3]

    • Action: Optimize this voltage to maximize the signal of the precursor ion ([M+H]⁺).

    • Causality: A low cone voltage may not effectively break up solvent clusters, leading to a diminished signal for the target ion. Conversely, a very high voltage can cause in-source fragmentation, reducing the precursor ion intensity.[3]

ParameterTypical Starting RangePotential Impact of Non-optimal Setting
Sprayer Voltage 3.0 - 4.5 kVUnstable signal, corona discharge[3]
Nebulizing Gas Instrument DependentPoor droplet formation, unstable spray
Drying Gas Flow 8 - 12 L/minIncomplete desolvation, reduced sensitivity
Drying Gas Temp. 250 - 400 °CIncomplete desolvation or thermal degradation
Cone Voltage 20 - 60 VPoor declustering or in-source fragmentation[3]
Q3: I've optimized the source parameters, and the signal has improved but is still not sufficient for my application. What should I investigate next?

A3: At this stage, focus on the mobile phase composition and its influence on ionization efficiency and potential ion suppression.

Mobile Phase Considerations:

  • Promoting Ionization with pH:

    • Action: Given that this compound is a basic compound, ensure the mobile phase pH is at least 2 units below its pKa to promote protonation.[3][4] The addition of a small amount of a volatile acid like formic acid (0.1% v/v) is standard practice.

    • Causality: In positive mode ESI, the analyte must be in its protonated form in solution to be efficiently detected. A low pH mobile phase increases the concentration of the protonated species.

  • Solvent Selection:

    • Action: Use solvents with low surface tension, such as methanol or acetonitrile, as the organic component of your mobile phase.[3]

    • Causality: Solvents with lower surface tension facilitate the formation of smaller droplets in the electrospray, which enhances the efficiency of desolvation and ion release.[3]

  • Avoiding Ion Suppression:

    • Action: Be mindful of non-volatile buffers (e.g., phosphate) and ion-pairing agents like trifluoroacetic acid (TFA). If possible, replace them with volatile alternatives like formic acid or ammonium formate.[3]

    • Causality: Non-volatile components can precipitate in the ion source, leading to contamination and signal suppression. TFA, while a good proton source, is a strong ion-pairing agent in the gas phase and can neutralize the analyte, thereby reducing its signal.[3]

Matrix Effects:

If your sample is in a complex matrix (e.g., plasma, tissue extract), co-eluting endogenous components can suppress the ionization of your analyte.[5][6]

  • Action:

    • Improve sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction).

    • Optimize chromatographic separation to resolve the analyte from interfering matrix components.

    • If the issue persists, consider using a stable isotope-labeled internal standard to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q: Could the choice of ionization technique be the problem? A: While ESI is generally suitable for a polar, basic molecule like this, if you have access to other ionization sources, it may be worth exploring them. Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for less polar, lower molecular weight compounds and is less susceptible to matrix effects than ESI.[7][8]

Q: My sample is highly concentrated, yet the signal is low. Why? A: High sample concentrations can lead to ion suppression and the formation of dimers or other adducts. This can dilute the signal of the desired [M+H]⁺ ion. Try diluting your sample to see if the signal for the monomeric protonated molecule improves.

Q: I see a lot of adducts (e.g., [M+Na]⁺, [M+K]⁺) but a weak [M+H]⁺ signal. What can I do? A: The formation of sodium and potassium adducts can compete with protonation, thereby reducing the intensity of your target ion.

  • Action:

    • Use high-purity solvents and mobile phase additives.

    • Avoid using glassware; opt for polypropylene vials and tubes to minimize leaching of sodium and potassium ions.[3]

    • The addition of a small amount of ammonium formate or acetate to the mobile phase can sometimes help to promote the formation of [M+NH₄]⁺ adducts, which can be more stable and provide a better signal than the protonated molecule in some cases.

Q: What if derivatization is necessary? A: In rare cases where a compound exhibits persistently poor ionization, chemical derivatization can be employed to introduce a more readily ionizable functional group. However, this adds complexity to the sample preparation and should be considered a last resort. For some pyrimidine-based compounds with low response, derivatization has been shown to be an effective strategy.[9][10]

Experimental Protocols

Protocol 1: Systematic Ion Source Optimization via Infusion

  • Prepare Analyte Solution: Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the Solution: Using a syringe pump, infuse the analyte solution directly into the mass spectrometer's ion source at a flow rate typical for your LC setup (e.g., 0.2-0.5 mL/min), using a T-piece to combine with the LC flow if necessary.

  • Set Initial Parameters: Begin with standard ESI source settings for your instrument.

  • Optimize Sprayer Voltage: While monitoring the signal of the [M+H]⁺ ion, adjust the sprayer voltage in 0.5 kV increments to find the value that provides the highest and most stable signal.

  • Optimize Gas Flows and Temperature: Sequentially adjust the nebulizing gas flow, drying gas flow, and drying gas temperature, iterating to find the combination that maximizes the signal.

  • Optimize Cone Voltage: Finally, adjust the cone voltage (declustering potential) to maximize the precursor ion signal while minimizing in-source fragmentation.

  • Record Optimal Parameters: Note the final optimized parameters for use in your LC-MS method.

Conclusion

Addressing low signal intensity for this compound in mass spectrometry involves a systematic and logical approach. By starting with fundamental checks of your instrument and sample, and then moving through a structured optimization of ion source parameters and mobile phase conditions, you can significantly enhance the signal and achieve the sensitivity required for your research. Remember that each component of the LC-MS system plays a role in the final signal intensity, and a holistic approach to troubleshooting is often the most effective.

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?[Link]

  • Moorthy, M. K., Ali, S. M., & Reddy, G. V. S. (2022). Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API. Biomedical Chromatography, 36(4), e5336. [Link]

  • Tria, G., et al. (2014). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 27(8), 1435–1445. [Link]

  • ResearchGate. (2013, November 26). Any suggestions for very low intensity in LC/MS/MS?[Link]

  • Pan, Y., et al. (2021). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Toxics, 9(10), 253. [Link]

  • Fargo, B. (2025). Chemical Ionization Mass Spectrometry: Fundamental Principles, Diverse Applications, and the Latest Technological Frontiers. Mass Spectrometry Reviews. [Link]

  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. [Link]

  • Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • ResearchGate. (2023, November 12). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. [Link]

  • YouTube. (2022, December 17). Problems on Electrospray Ionization Mass Spectrometry(ESI-MS): Organic Spectroscopy Problem series-8. [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • PLOS. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]

  • ResearchGate. (2025, August 6). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Royal Society of Chemistry. (2012, February 28). Recent developments in the use of LCMS in process pharmaceutical chemistry. [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?[Link]

  • Taylor & Francis Online. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. [Link]

  • YouTube. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • PubMed. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]

  • MDPI. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Fungicidal Activity of Cyprodinil and its Metabolite, 4-cyclopropyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the fungicidal properties of the anilinopyrimidine fungicide, cyprodinil, and its primary environmental transformation product, 4-cyclopropyl-6-methylpyrimidin-2-amine. While cyprodinil is a well-established broad-spectrum fungicide, the biological activity of its metabolite is not extensively documented. This document will delve into the known fungicidal activity of cyprodinil, its mechanism of action, and present a comprehensive, hypothetical experimental framework for the direct comparative evaluation of these two compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and plant pathology.

Introduction to the Compounds

Cyprodinil is a systemic fungicide belonging to the anilinopyrimidine class, as classified by the Fungicide Resistance Action Committee (FRAC) under Group 9.[1] It is widely used in agriculture to control a variety of fungal pathogens on crops such as fruits, vegetables, and cereals.[2] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, providing both preventative and curative effects.[3]

In contrast, this compound is a known environmental transformation product, or metabolite, of cyprodinil.[4] The fungicidal activity of this metabolite is not well-characterized in publicly available literature. Understanding the biological activity of major metabolites is crucial for a comprehensive assessment of a fungicide's overall efficacy and its environmental impact.

Chemical Structures:

CompoundChemical Structure
Cyprodinil

This compound

Mechanism of Action: Cyprodinil

Cyprodinil's primary mode of action is the inhibition of methionine biosynthesis in fungi.[3][5] Methionine is an essential amino acid crucial for protein synthesis. By blocking key enzymes in this pathway, cyprodinil disrupts protein synthesis, leading to the cessation of fungal growth and reproduction.[3] Additionally, it is proposed that anilinopyrimidine fungicides interfere with the secretion of fungal hydrolytic enzymes, which are necessary for the infection process.[6]

Cyprodinil_Mechanism_of_Action Cyprodinil Cyprodinil FungalCell Fungal Cell Cyprodinil->FungalCell Enters MethionineBiosynthesis Methionine Biosynthesis Pathway Cyprodinil->MethionineBiosynthesis Inhibits HydrolyticEnzymes Secretion of Hydrolytic Enzymes Cyprodinil->HydrolyticEnzymes Inhibits FungalCell->MethionineBiosynthesis FungalCell->HydrolyticEnzymes ProteinSynthesis Protein Synthesis MethionineBiosynthesis->ProteinSynthesis Provides Methionine FungalGrowth Fungal Growth and Proliferation ProteinSynthesis->FungalGrowth InfectionProcess Host Plant Infection HydrolyticEnzymes->InfectionProcess Experimental_Workflow start Start: Obtain Pure Compounds in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo mycelial_growth Mycelial Growth Inhibition Assay in_vitro->mycelial_growth spore_germination Spore Germination Assay in_vitro->spore_germination ec50_determination Determine EC50 Values mycelial_growth->ec50_determination spore_germination->ec50_determination data_analysis Comparative Data Analysis ec50_determination->data_analysis detached_leaf Detached Leaf Assay in_vivo->detached_leaf whole_plant Whole Plant Assay in_vivo->whole_plant disease_severity Assess Disease Severity detached_leaf->disease_severity whole_plant->disease_severity disease_severity->data_analysis end Conclusion on Relative Fungicidal Activity data_analysis->end

Figure 2: Experimental workflow for comparing fungicidal activity.
In Vitro Fungicidal Assays

Objective: To determine and compare the direct inhibitory effects of cyprodinil and this compound on the mycelial growth and spore germination of selected fungal pathogens.

Pathogens: Botrytis cinerea and Venturia inaequalis (both sensitive and, if available, resistant strains).

Protocol: Mycelial Growth Inhibition Assay (Amended Media)

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C.

  • Stock Solutions: Prepare stock solutions of cyprodinil and this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Create a series of dilutions to achieve final concentrations in the PDA (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent control (PDA with DMSO) and a negative control (PDA only) must be included.

  • Plate Pouring: Add the appropriate volume of each compound dilution to the molten PDA, mix thoroughly, and pour into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the actively growing margin of a fungal culture onto the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-22°C for B. cinerea) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the negative control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control. Determine the EC50 value for each compound using probit analysis.

In Vivo Fungicidal Assays

Objective: To evaluate the protective and curative activity of both compounds in a plant-pathogen system.

Plant-Pathogen System: Tomato (Solanum lycopersicum) and Botrytis cinerea.

Protocol: Whole Plant Protective Assay

  • Plant Cultivation: Grow tomato plants to the 3-4 true leaf stage under controlled greenhouse conditions.

  • Treatment Application: Prepare aqueous solutions of cyprodinil and this compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL) with a non-ionic surfactant. A surfactant-water solution will serve as the control. Spray the plants until runoff.

  • Drying: Allow the treated plants to air dry for 24 hours.

  • Inoculation: Prepare a spore suspension of B. cinerea (e.g., 1 x 10^6 spores/mL) in a nutrient solution. Spray the spore suspension onto the treated plants.

  • Incubation: Place the plants in a high-humidity chamber ( >95% RH) at 20-22°C for 48-72 hours to facilitate infection.

  • Data Collection: After 5-7 days, assess the disease severity using a rating scale (e.g., 0 = no symptoms, 4 = severe necrosis and sporulation).

  • Analysis: Calculate the disease control efficacy for each treatment relative to the control.

Discussion and Future Perspectives

The presented experimental framework provides a robust methodology to elucidate the fungicidal activity of this compound and compare it to its parent compound, cyprodinil. The null hypothesis would be that the metabolite exhibits significantly lower or no fungicidal activity compared to cyprodinil.

Should the metabolite prove to be inactive, this would imply that the fungicidal efficacy of cyprodinil applications is solely dependent on the parent compound. The rate of its degradation to this compound in the environment and within the plant would then be a critical factor in determining the duration of its protective action.

Conversely, if the metabolite demonstrates significant fungicidal activity, it could contribute to the overall disease control provided by cyprodinil. This would have implications for understanding the total fungicidal residue on and in the plant. Furthermore, it would be essential to determine if the metabolite shares the same mode of action as cyprodinil and whether it contributes to the selection pressure for resistant fungal strains.

Conclusion

Cyprodinil is an effective, systemic anilinopyrimidine fungicide with a well-defined mechanism of action. Its environmental metabolite, this compound, is of unknown fungicidal activity. The proposed in vitro and in vivo experimental protocols provide a clear and scientifically rigorous path to address this knowledge gap. A thorough understanding of the biological activity of both the parent fungicide and its major metabolites is paramount for optimizing disease management strategies, managing fungicide resistance, and conducting comprehensive environmental risk assessments.

References

Sources

A Comparative Analysis of the Anti-Inflammatory Potential of Novel Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents for inflammatory diseases, aminopyrimidine derivatives have emerged as a promising class of compounds. Their structural versatility allows for the fine-tuning of their biological activity, leading to the development of potent and selective inhibitors of key inflammatory mediators. This guide provides a comparative study of the anti-inflammatory effects of different aminopyrimidine derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.

The Landscape of Inflammation and the Role of Aminopyrimidines

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation can contribute to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in anti-inflammatory drug discovery is the targeting of specific enzymes and signaling pathways that propagate the inflammatory cascade.

Aminopyrimidine scaffolds have proven to be privileged structures in medicinal chemistry, capable of interacting with a range of biological targets.[1] Their anti-inflammatory properties often stem from their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, and to modulate pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2]

Comparative Efficacy of Aminopyrimidine Derivatives

To illustrate the therapeutic potential and structure-activity relationships within this class of compounds, we will compare three distinct series of aminopyrimidine derivatives: Pyrazolo[3,4-d]pyrimidines, Morpholinopyrimidines, and other substituted Aminopyrimidines. The following tables summarize their in vitro and in vivo anti-inflammatory activities.

In Vitro Anti-Inflammatory Activity

The in vitro efficacy of these derivatives is primarily assessed by their ability to inhibit COX enzymes and reduce the production of nitric oxide (NO), a key inflammatory mediator.

Derivative ClassCompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)NO Inhibition IC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine Compound 5k25.470.26695.75-[3]
Compound 5j----[3]
Compound 8e-1.837-66.02% inhibition[4]
Morpholinopyrimidine V4---Potent NO inhibitor[5]
V8---Potent NO inhibitor[5]
Substituted Aminopyrimidine Compound 6c----[1]
Compound 10b----[1]
Controls Celecoxib28.920.29398.70-[3]
Indomethacin0.08920.2020.441-[3]

Table 1: Comparative in vitro anti-inflammatory activity of selected aminopyrimidine derivatives.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory potential of novel compounds.

Derivative ClassCompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
Pyrazolo[3,4-d]pyrimidine Compound 5j5062.413[3]
Compound 5k5054.893[3]
Chloro-substituted (6b)3Appreciable-[6]
Fluoro-substituted (6d)3Appreciable-[6]
Controls Indomethacin1032.333[3]

Table 2: Comparative in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of aminopyrimidine derivatives are underpinned by their interaction with crucial signaling cascades. The NF-κB and MAPK pathways are central regulators of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the innate and adaptive immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkappaB IκB IKK->IkappaB phosphorylates IkappaB_NFkappaB IκB-NF-κB Complex Proteasome Proteasome IkappaB->Proteasome degradation NFkappaB NF-κB (p50/p65) DNA DNA NFkappaB->DNA binds to IkappaB_NFkappaB->NFkappaB releases Transcription Gene Transcription (COX-2, TNF-α, IL-6) DNA->Transcription initiates

Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are activated by a variety of extracellular stimuli and regulate a wide range of cellular processes, including inflammation. The activation of these kinases leads to the phosphorylation and activation of downstream transcription factors, culminating in the production of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression induces

Caption: A generalized MAPK signaling cascade.

Experimental Protocols

The following are detailed protocols for the key in vitro and in vivo assays used to characterize the anti-inflammatory properties of aminopyrimidine derivatives.

In Vitro COX Inhibition Assay (Colorimetric)

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid (substrate)

  • Test compounds and control inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the Assay Buffer, Heme, and enzyme solutions according to the manufacturer's instructions.[7]

  • In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

  • Add 10 µL of the test compound at various concentrations to the sample wells. Add 10 µL of a known inhibitor to the positive control wells and 10 µL of the vehicle (e.g., DMSO) to the 100% activity wells.

  • Add 20 µL of the Colorimetric Substrate to all wells.[8]

  • Incubate the plate for 5 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.[8]

  • Shake the plate for a few seconds and incubate for an additional 5 minutes at 25°C.

  • Read the absorbance at 590 nm using a microplate reader.[8]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

COX_Inhibition_Workflow A Prepare Reagents (Enzyme, Buffer, Substrates) B Plate Setup (Enzyme, Heme, Buffer) A->B C Add Test Compounds & Controls B->C D Add Colorimetric Substrate C->D E Incubate (5 min) D->E F Initiate Reaction (Add Arachidonic Acid) E->F G Incubate (5 min) F->G H Read Absorbance (590 nm) G->H I Calculate % Inhibition & IC50 H->I

Caption: Workflow for the in vitro COX inhibition assay.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[9]

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.[9]

  • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[9]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Prepare the Griess Reagent by mixing equal volumes of Part A and Part B immediately before use.[10]

  • Add 100 µL of the Griess Reagent to each 100 µL of supernatant in a new 96-well plate.[10]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 550 nm using a microplate reader.[10]

  • Generate a standard curve using the sodium nitrite solution and calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition and the IC50 values.

NO_Assay_Workflow A Seed RAW 264.7 Cells (24h incubation) B Pre-treat with Test Compounds (2h) A->B C Stimulate with LPS (24h incubation) B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Incubate (10-15 min) E->F G Read Absorbance (550 nm) F->G H Calculate NO Inhibition & IC50 G->H

Caption: Workflow for the LPS-induced nitric oxide assay.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Test compounds and standard drug (e.g., Indomethacin)

  • Pletismometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3]

  • Measure the paw volume or thickness using a pletismometer or calipers at 0, 1, 2, and 3 hours after the carrageenan injection.[3]

  • Calculate the percentage of edema inhibition for each group compared to the control group (vehicle-treated) using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[5]

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of aminopyrimidine derivatives as a source of novel anti-inflammatory agents. The Pyrazolo[3,4-d]pyrimidine series, in particular, demonstrates potent and selective COX-2 inhibition, with some compounds exhibiting superior in vivo efficacy compared to the standard drug indomethacin. The ability of various aminopyrimidine scaffolds to also inhibit nitric oxide production underscores their multi-target anti-inflammatory profile.

The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field. Future research should focus on optimizing the pharmacokinetic properties of these promising derivatives and further elucidating their precise mechanisms of action on inflammatory signaling pathways. The continued exploration of the vast chemical space of aminopyrimidines holds great promise for the development of safer and more effective treatments for a wide range of inflammatory disorders.

References

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. (2022, May 26). Retrieved from [Link]

  • COX (ovine) Colorimetric Inhibitor Screening Assay Kit from Cayman Chemical. BenchSci. Retrieved from [Link]

  • Protocol Griess Test. (2019, December 8). protocols.io. Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2014). In Characterization of Nanoparticles. Humana Press. Retrieved from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). Pharmaceuticals, 16(7), 987. Retrieved from [Link]

  • Percentage inhibition of carrageenan induced paw edema (aqueous extract). | Download Table. ResearchGate. Retrieved from [Link]

  • Identification of potential TNF-α inhibitors: from in silico to in vitro studies. (2020). Scientific Reports, 10(1), 21017. Retrieved from [Link]

  • Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. (2021). Bioorganic Chemistry, 115, 105193. Retrieved from [Link]

  • Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. (2014). Journal of Ayurveda and Integrative Medicine, 5(2), 108–112. Retrieved from [Link]

  • Percentage of inhibition (%) and IC 50 (mM) values of test compounds on IL-8 secretion a. ResearchGate. Retrieved from [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2015). The Journal of Phytopharmacology, 4(2), 102-105. Retrieved from [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). Molecules, 29(10), 2421. Retrieved from [Link]

  • Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases. (2005). Seminars in Arthritis and Rheumatism, 34(6), 16-21. Retrieved from [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). RSC Advances, 15(44), 31084-31101. Retrieved from [Link]

  • Synthesis and antiinflammatory activity of novel pyrazolo [3,4-d] pyrimidines. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 325-330. Retrieved from [Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. (2023). Molecules, 28(13), 5035. Retrieved from [Link]

  • Percentage inhibition of carrageenan-induced paw edema. ResearchGate. Retrieved from [Link]

  • IC50 values of TNF-a Inhibition. | Download Table. ResearchGate. Retrieved from [Link]

Sources

Inter-laboratory comparison of 4-cyclopropyl-6-methylpyrimidin-2-amine analytical standards

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison of 4-Cyclopropyl-6-methylpyrimidin-2-amine Analytical Standards: A Guide for Researchers

Abstract

The reliability and accuracy of analytical data are foundational to drug discovery, development, and quality control. This integrity is directly reliant on the quality of the analytical standards used for calibration and identification. This guide presents a comprehensive framework for an inter-laboratory comparison of analytical standards for this compound, a key pyrimidine derivative and a known transformation product of the fungicide cyprodinil[1]. We detail the experimental design, analytical methodologies, and data interpretation from a hypothetical inter-laboratory study involving three commercially available reference standards. This document serves as a practical guide for researchers and scientists on establishing a robust, validated, and universally comparable analytical standard for this compound, ensuring data consistency across different laboratories.

The Imperative for High-Quality Analytical Standards

This compound (CAS No. 92238-61-4) is a molecule of significant interest in both environmental analysis and as a potential building block in synthetic chemistry[1][2]. Accurate quantification and identification are critical, necessitating the use of Certified Reference Materials (CRMs) or well-characterized analytical standards. CRMs provide a benchmark for accurate measurement, enabling reliable and consistent results across different labs and instruments[3]. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a principle thoroughly outlined in the ICH Q2(R1) guideline[4]. An inter-laboratory comparison is the ultimate test of a standard's robustness, providing a consensus on its properties and performance under varied conditions[5][6].

Designing the Inter-Laboratory Study

A successful inter-laboratory comparison hinges on a meticulously planned study design. The goal is to assess the purity and impurity profiles of different sources of this compound and to establish a consensus value for a designated primary standard.

Study Participants and Materials
  • Coordinating Laboratory: Manages sample acquisition, blinding, distribution, and final data analysis.

  • Participating Laboratories: A group of five independent, accredited analytical laboratories with expertise in pharmaceutical analysis.

  • Test Materials: Three commercially available analytical standards of this compound, sourced from different manufacturers, were purchased. They are labeled blindly as follows for the study:

    • Standard A

    • Standard B

    • Standard C

Analytical Program

Each laboratory was provided with samples of all three standards and instructed to perform a suite of analyses to determine identity, purity, and impurity profiles. The required analytical techniques were chosen to provide orthogonal (different and complementary) data.

  • Identity Confirmation: Fourier Transform Infrared (FTIR) Spectroscopy.

  • Purity and Impurity Profiling: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Volatile and Semi-Volatile Impurity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Absolute Purity Determination: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

The entire process, from sample distribution to final analysis, follows a structured workflow to ensure consistency and minimize bias.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis CoordLab Coordinating Lab Sourcing Source Standards (A, B, C) CoordLab->Sourcing Blinding Blind & Aliquot Standards Sourcing->Blinding Distribution Distribute to 5 Participating Labs Blinding->Distribution Lab1 Lab 1 Distribution->Lab1 Lab2 Lab 2 Distribution->Lab2 Lab3 Lab 3 Distribution->Lab3 Lab4 Lab 4 Distribution->Lab4 Lab5 Lab 5 Distribution->Lab5 Test Perform Required Tests: - FTIR - HPLC-UV - GC-MS - qNMR Lab1->Test Lab2->Test Lab3->Test Lab4->Test Lab5->Test Collect Collect Raw Data from All Labs Test->Collect Stats Statistical Analysis (Mean, SD, Z-Score) Collect->Stats Report Generate Final Comparison Report Stats->Report G start Receive Inter-Lab Data (HPLC, GC-MS, qNMR) qnmr_check Mean qNMR Purity > 99.5%? start->qnmr_check gcms_check Volatile Impurities < 0.05%? qnmr_check->gcms_check Yes fail Reject Standard (Investigate Source) qnmr_check->fail No hplc_check Any Single Impurity > 0.10% by HPLC? gcms_check->hplc_check Yes gcms_check->fail No pass Qualify as Primary Standard hplc_check->pass No hplc_check->fail Yes

Sources

Comparative Guide to the Structure-Activity Relationship of 4-Cyclopropyl-6-methylpyrimidin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Within this broad class, the 2-aminopyrimidine moiety is particularly significant as a "hinge-binding" motif in many protein kinase inhibitors, mimicking the adenine base of ATP to achieve potent and often selective inhibition.[2][3]

This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) for analogs of 4-cyclopropyl-6-methylpyrimidin-2-amine . We will dissect the role of each substituent on the pyrimidine core, synthesize experimental data from relevant studies, and elucidate the chemical logic behind the design of potent and selective kinase inhibitors based on this privileged scaffold. The insights presented are curated for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Core Scaffold Analysis: The this compound Framework

The parent scaffold presents a unique combination of structural features that contribute to its utility as a template for kinase inhibitors:

  • 2-Aminopyrimidine Core: This group is fundamental for kinase recognition. The endocyclic nitrogen atoms and the exocyclic amino group act as critical hydrogen bond acceptors and donors, respectively, allowing the molecule to anchor into the hinge region of the kinase ATP-binding pocket.

  • 4-Cyclopropyl Group: This small, rigid, and lipophilic group can confer several advantages. It can fit into specific hydrophobic pockets within the active site, enhancing binding affinity. Its rigidity can also reduce the entropic penalty upon binding and improve metabolic stability compared to linear alkyl chains.

  • 6-Methyl Group: This substituent occupies the "gatekeeper" region in many kinases. The size and nature of the group at this position are crucial for modulating selectivity between different kinases, which often have gatekeeper residues of varying sizes (e.g., a small glycine vs. a bulky threonine).

Caption: The core this compound scaffold.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

While comprehensive SAR data on the exact this compound scaffold is consolidated from various studies on related 2,4,6-trisubstituted pyrimidines, a clear picture emerges by analyzing modifications at each key position. The following analysis is based on data from pyrido[2,3-d]pyrimidine and related aminopyrimidine inhibitors targeting kinases like CDK4, ARK5, and JNK.[2][3][4]

Modifications at the C2-Anilino Position

The 2-amino group is almost universally substituted with an aryl or heteroaryl ring (an anilino group) to extend into the kinase active site and form additional interactions.

  • Causality: The anilino ring provides a large surface area for van der Waals interactions and can be functionalized to pick up additional hydrogen bonds or occupy deeper pockets.

  • Key Insights:

    • Substitution Pattern: Meta- and para-substitutions on the anilino ring are generally well-tolerated. For instance, in a series of pyrido[2,3-d]pyrimidine inhibitors, a 4-(4-methyl-piperazin-1-yl)phenylamino group at the C2 position resulted in a highly potent multikinase inhibitor (compound 7x) with IC50 values in the nanomolar range against CDK4 and ARK5.[2][3]

    • Solubilizing Groups: The addition of polar, solubilizing groups to the anilino moiety, such as piperazines or morpholines, often improves pharmacokinetic properties and can enhance activity against certain kinases by interacting with solvent-exposed regions of the active site.[5]

    • Electron-Withdrawing Groups: In some series, the introduction of electron-withdrawing groups can modulate the pKa of the aniline nitrogen, influencing its hydrogen-bonding capability and overall potency.[6]

Modifications at the C4-Position (Cyclopropyl Analogs)

The C4-position is critical for establishing interactions in the hydrophobic region near the kinase hinge.

  • Causality: The size, shape, and lipophilicity of the C4-substituent directly impact the inhibitor's fit and affinity for the ATP-binding pocket.

  • Key Insights:

    • Cycloalkyl vs. Aryl: While the cyclopropyl group is effective, replacing it with larger cycloalkyl groups like cyclopentyl can sometimes lead to enhanced potency, provided the target kinase can accommodate the increased bulk. For example, the potent CDK4 inhibitor PD-0332991 features a cyclopentyl group on the fused pyrido[2,3-d]pyrimidine ring system, highlighting the importance of this position.[3]

    • Aromatic Rings: Substitution with phenyl or other aryl groups at C4 can introduce favorable pi-stacking interactions. Further decoration of these aryl rings with electron-donating groups like methoxy (–OCH₃) has been shown to enhance inhibitory activity against kinases like EGFR and VEGFR-2.

Modifications at the C6-Position (Methyl Analogs)

The C6-substituent points towards the solvent-exposed region of the active site and is a key determinant of kinase selectivity.

  • Causality: This position is adjacent to the "gatekeeper" residue, which varies in size across the kinome. Matching the substituent size to the space available can grant selectivity.

  • Key Insights:

    • Steric Bulk: Replacing the small methyl group with larger or more complex substituents can be a powerful strategy to achieve selectivity. In a series of 2-arylaminopurines, bulky substituents at the C6 position, such as a biphenyl group, led to a remarkable ~2000-fold selectivity for CDK2 over CDK1.[7] This is because the larger group can be accommodated by CDK2 but clashes with the active site of CDK1.

    • Polar Substituents: Introducing polar or hydrogen-bonding moieties at C6 can improve solubility and provide additional interactions with residues at the entrance of the ATP pocket, further enhancing potency.

Comparative SAR Summary Table

The following table summarizes key SAR trends for 2-aminopyrimidine-based kinase inhibitors, drawing parallels to the this compound scaffold.

PositionModification TypeGeneral Impact on ActivityRationale / CausalityRepresentative Example (Target Kinase)
C2-Amino Substitution with substituted anilino ringCrucial for Potency Extends into active site, forms van der Waals contacts and H-bonds.4-(4-methyl-piperazin-1-yl)phenylamino (CDK4/ARK5)[2][3]
C4 Small, rigid cycloalkyl (e.g., Cyclopropyl)Potent & Metabolically Stable Optimal fit in hydrophobic pocket, reduced conformational flexibility.Cyclopentyl in PD-0332991 (CDK4/6)[3]
C4 Substituted PhenylPotency Enhancement Pi-stacking interactions; electron-donating groups often favorable.4-methoxyphenyl (EGFR/VEGFR-2)
C6 Small Alkyl (e.g., Methyl)Baseline Potency Fits into the gatekeeper pocket of many kinases.Core scaffold
C6 Bulky/Aromatic GroupsSelectivity Driver Exploits differences in the size of the gatekeeper pocket.Biphenyl group for CDK2 selectivity[7]
C5 Halogenation (e.g., F, Cl)Modulates Potency Alters ring electronics and can form specific halogen bonds.5-Alkyl substitution for Wee1 selectivity[5]

Experimental Protocols & Validation

The evaluation of novel kinase inhibitors requires a robust and reproducible set of assays. The described workflow is a self-validating system, progressing from biochemical potency to cellular activity.

Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays biochem_ic50 1. In Vitro Kinase Assay (e.g., ADP-Glo) Determine Biochemical IC50 selectivity 2. Kinome Selectivity Profiling (Panel of >100 kinases) Assess Off-Target Effects biochem_ic50->selectivity Confirm Potency cell_potency 3. Cell Proliferation Assay (e.g., MTT / CellTiter-Glo) Determine Cellular GI50 selectivity->cell_potency Confirm Selectivity target_engagement 4. Target Engagement Assay (e.g., Western Blot) Confirm On-Target Effect cell_potency->target_engagement Confirm Cellular Activity

Caption: A standard workflow for the preclinical evaluation of kinase inhibitors.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to virtually any kinase.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound analog (test compound) in the appropriate buffer (e.g., 1% DMSO final concentration).

    • Prepare a solution containing the target kinase and its specific substrate peptide in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.

    • Add 2.5 µL of the test compound dilution or vehicle control.

    • Initiate the reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for the kinase).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Target Pathway Context: The CDK4/6-Rb Signaling Pathway

Many 2-aminopyrimidine derivatives are potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK4.[2][3] Inhibiting CDK4 is a clinically validated strategy in cancer therapy, particularly for hormone receptor-positive breast cancer. The diagram below illustrates the central role of CDK4 in cell cycle progression.

CDK4_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates pRb Rb Protein CyclinD->pRb form complex & phosphorylate (inactivate) CDK46 CDK4/6 CDK46->pRb form complex & phosphorylate (inactivate) Inhibitor Pyrimidine Inhibitor (e.g., Analog 7x) Inhibitor->CDK46 INHIBITS E2F E2F Transcription Factors pRb->E2F sequesters S_Phase S-Phase Entry & Cell Cycle Progression E2F->S_Phase activates transcription for

Caption: Simplified CDK4/6-Rb pathway for cell cycle control.

Expertise & Trustworthiness: By inhibiting CDK4, the this compound analogs prevent the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it sequesters E2F transcription factors. The inability to release E2F prevents the transcription of genes required for S-phase entry, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation. This mechanism is the basis for the therapeutic effect of approved CDK4/6 inhibitors.

Conclusion

The this compound scaffold represents a highly versatile and potent template for the design of kinase inhibitors. The structure-activity relationships discussed herein demonstrate a clear rationale for analog design, governed by established principles of medicinal chemistry.

  • The C2-anilino moiety is the primary driver of potency, with substitutions tailored to exploit specific interactions within the ATP-binding site.

  • The C4-cyclopropyl group provides a favorable combination of lipophilicity and rigidity for strong hydrophobic interactions.

  • The C6-methyl group is a key handle for tuning kinase selectivity by probing the dimensions of the gatekeeper pocket.

Future development of analogs from this series should focus on multi-parameter optimization, balancing biochemical potency with cellular activity, selectivity, and drug-like properties. The strategic application of the SAR principles outlined in this guide can accelerate the discovery of next-generation kinase inhibitors for oncology and other therapeutic areas.

References

  • Jain, A. K., & Sharma, S. (2021). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3090-3104.
  • Sharma, P., & Kumar, V. (2020). A novel class of 2,4-disubstituted pyrimidines (7a–u, 8a–f, 9a–e) that possess substituents with varying steric and electronic properties at the C-2 and C-4 positions, were designed, synthesized and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. European Journal of Medicinal Chemistry, 187, 111953.
  • Kim, K. S., et al. (2003). 2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1673-1677.
  • Singh, P., et al. (2022). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. Journal of Biochemical and Molecular Toxicology, 36(5), e23023.
  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Future Medicinal Chemistry, 15(16).
  • Lacaci, C., et al. (2018). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 23(9), 2315.
  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 12(42), 27351-27363.
  • Smaill, J. B., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-599.
  • Smaill, J. B., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 57(3), 578–599.
  • Patel, K., et al. (2022). Developing New Pyrido[2,3-d]pyrimidine-Based Small Molecules as Potent ATR Inhibitors. ACS Omega, 7(46), 42296–42306.
  • Wang, X., et al. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3090-3104.
  • Boger, D. L., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of Medicinal Chemistry, 53(1), 181-193.
  • Li, J., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 248, 115065.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Patel, M., & Telvekar, V. (2016). The design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted-pyrimidine derivatives as cholinesterase (ChE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2057-2061.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13672658, 4-Cyclopropyl-6-methyl-2-pyrimidinamine. Retrieved January 21, 2026, from [Link].

  • Barvian, M., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935.
  • Fischer, P. M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1689-1707.
  • McIntyre, C. R., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 59, 116675.

Sources

Benchmarking the stability of 4-cyclopropyl-6-methylpyrimidin-2-amine against other fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of agrochemical research and development, the chemical stability of an active ingredient is a cornerstone of its efficacy, safety, and economic viability. A fungicide's ability to withstand degradation from environmental factors such as pH, sunlight, and temperature dictates its shelf-life, performance in the field, and ultimately, its environmental fate. This guide provides an in-depth comparative analysis of the stability of 4-cyclopropyl-6-methylpyrimidin-2-amine, a known environmental transformation product of the anilinopyrimidine fungicide Cyprodinil.[1][2]

The performance of this pyrimidine derivative is benchmarked against a selection of widely used, commercially successful fungicides from distinct chemical classes. The chosen comparators include:

  • Azoxystrobin & Pyraclostrobin: Quinone outside Inhibitors (QoI) or strobilurin fungicides, known for their broad-spectrum activity.[3]

  • Boscalid: A Succinate Dehydrogenase Inhibitor (SDHI) from the carboxamide class, effective against a range of pathogens.[3][4]

  • Tebuconazole: A DeMethylation Inhibitor (DMI) from the triazole class, valued for its systemic properties.[5]

This document is intended for researchers, chemists, and formulation scientists. It delves into the causality behind experimental design, provides robust, replicable protocols, and synthesizes data to offer a clear perspective on the relative stability of these important compounds.

Molecular Structures and Modes of Action

Understanding the chemical structure and mechanism of action is fundamental to interpreting stability data. The stability of a molecule is intrinsically linked to its functional groups and the pathways by which it disrupts fungal biochemistry.

This compound is derived from its parent compound, Cyprodinil. The primary structural difference is the absence of the N-phenyl group, which can have significant implications for its physicochemical properties and stability. Cyprodinil functions by inhibiting the biosynthesis of methionine and the secretion of fungal hydrolytic enzymes, thereby impeding germ tube elongation and mycelial growth.[6]

The comparator fungicides operate via different mechanisms:

  • Strobilurins (Azoxystrobin, Pyraclostrobin): Inhibit mitochondrial respiration by blocking electron transfer at the Quinone 'outside' (Qo) site of the cytochrome bc1 complex (Complex III).[3]

  • SDHIs (Boscalid): Also inhibit mitochondrial respiration, but at a different point—Complex II (succinate dehydrogenase).[3][7]

  • Triazoles (Tebuconazole): Inhibit the C14-demethylase enzyme, which is essential for sterol production in fungi. This disrupts the structure and function of the fungal cell membrane.

Below is a visualization of the molecular structures of the compounds under review.

G cluster_target Target Compound & Parent cluster_comparators Comparator Fungicides Cyprodinil Cyprodinil (Parent Compound) Target This compound (Target Compound) Cyprodinil->Target Transformation Azoxystrobin Azoxystrobin (Strobilurin) Pyraclostrobin Pyraclostrobin (Strobilurin) Boscalid Boscalid (SDHI) Tebuconazole Tebuconazole (Triazole)

Caption: Molecular relationships of the target compound and comparators.

Framework for Stability Assessment: A Self-Validating Approach

To ensure the trustworthiness and scientific integrity of this benchmark, we employ a multi-stressor experimental design. This approach does not merely test stability but interrogates the molecule's resilience under conditions that simulate real-world storage and application scenarios: hydrolysis, photolysis, and thermal stress. The causality for this three-pronged approach is clear: a fungicide may be stable in a controlled storage environment (thermal stability) but degrade rapidly upon dilution in alkaline water (hydrolytic instability) or when exposed to sunlight (photolytic instability). A comprehensive assessment requires all three.

The workflow below illustrates the logical progression of the stability trials. Each test includes a control to ensure that the observed degradation is attributable to the specific stressor being applied.

Sources

Comparative Transcriptomics of Plant Response to 4-Cyclopropyl-6-methylpyrimidin-2-amine Exposure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of plant science and agrochemical development, understanding the molecular underpinnings of a plant's response to chemical exposure is paramount. This guide provides a comprehensive framework for conducting a comparative transcriptomic analysis of plant responses to 4-cyclopropyl-6-methylpyrimidin-2-amine. This pyrimidine derivative is an environmental transformation product of the fungicide cyprodinil[1]. While its direct impact on plant transcriptomes is not yet extensively documented, related pyrimidine compounds have been shown to influence plant growth and development by modulating phytohormonal pathways, exhibiting auxin- and cytokinin-like activities[2][3][4].

This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the experimental design, execution, and interpretation of a comparative RNA-sequencing (RNA-seq) study. We will explore the rationale behind experimental choices, present detailed protocols, and provide a framework for comparing the effects of this compound with other relevant compounds, thereby offering a comprehensive understanding of its potential mode of action at the transcriptional level.

Introduction: The Rationale for a Transcriptomic Approach

The application of transcriptomics, particularly RNA-seq, provides an unbiased and comprehensive view of the cellular response to external stimuli. By quantifying the abundance of every transcript in a cell at a given moment, we can identify genes and pathways that are activated or repressed upon exposure to a chemical compound. For a substance like this compound, whose biological activity in plants is not fully characterized, a transcriptomic approach is invaluable for:

  • Hypothesis Generation: Identifying differentially expressed genes (DEGs) can provide the first clues into the compound's mechanism of action.

  • Pathway Analysis: Understanding which biological pathways are perturbed can reveal the broader physiological consequences of exposure.

  • Comparative Analysis: By comparing the transcriptomic signature of this compound to other known substances, we can infer similarities and differences in their modes of action.

  • Safety and Efficacy Assessment: For agrochemical development, transcriptomics can help identify potential off-target effects and provide molecular markers for desired outcomes.

Designing a Robust Comparative Transcriptomics Study

A well-designed experiment is the cornerstone of reliable and reproducible transcriptomic data.[5][6] This section outlines the critical considerations for designing a study to investigate the effects of this compound on a model plant species, such as Arabidopsis thaliana.

Selection of Comparative Compounds

To provide context to the transcriptomic response elicited by this compound, it is essential to include relevant comparators. Based on existing literature on pyrimidine derivatives, we propose the inclusion of the following:

  • 6-benzylaminopurine (6-BAP): A well-characterized synthetic cytokinin. Given that some pyrimidine derivatives exhibit cytokinin-like activity[2][3], 6-BAP will serve as a positive control for cytokinin pathway activation.

  • Indole-3-acetic acid (IAA): The primary native auxin in plants. As some pyrimidines also show auxin-like effects[2][3], IAA will serve as a positive control for auxin pathway activation.

  • Cyprodinil: The parent fungicide from which this compound is derived[1]. This will help to distinguish the effects of the transformation product from the parent compound.

  • Mock Control: A treatment with the solvent used to dissolve the compounds (e.g., DMSO) to account for any transcriptomic changes induced by the vehicle itself.

Experimental Setup and Treatment Conditions

Plant Material: Arabidopsis thaliana (Col-0) seedlings grown hydroponically under controlled environmental conditions (16h light/8h dark photoperiod, 22°C).

Treatment: 14-day-old seedlings will be treated with 10 µM of each compound (this compound, 6-BAP, IAA, Cyprodinil) or a mock solution. This concentration is a common starting point for screening novel compounds.

Time-course Analysis: To capture both early and late transcriptional responses, samples will be collected at 3 hours, 12 hours, and 24 hours post-treatment. Time-course experiments are crucial for understanding the dynamics of gene expression changes.[7]

Replication: For statistical robustness, a minimum of three biological replicates should be used for each treatment and time point.[5]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Molecular Biology cluster_2 Phase 3: Bioinformatic Analysis A Arabidopsis thaliana Growth B Treatment Application (4-CP-6-MPA, 6-BAP, IAA, Cyprodinil, Mock) A->B C Time-course Sampling (3h, 12h, 24h) B->C D RNA Extraction C->D E RNA Quality Control (RIN > 8) D->E F Library Preparation (poly-A selection) E->F G High-throughput Sequencing (e.g., Illumina NovaSeq) F->G H Raw Read Quality Control (FastQC) G->H I Read Trimming & Filtering (Trimmomatic) H->I J Alignment to Reference Genome (HISAT2) I->J K Gene Expression Quantification (featureCounts) J->K L Differential Gene Expression Analysis (DESeq2) K->L M Functional Enrichment Analysis (GO, KEGG) L->M

Caption: Experimental workflow for comparative transcriptomics.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the key experiments outlined in the workflow.

Plant Growth and Treatment
  • Sterilize Arabidopsis thaliana (Col-0) seeds and sow them on sterile hydroponic mesh in a Magenta box containing 50 mL of half-strength Murashige and Skoog (MS) medium.

  • Grow seedlings for 14 days in a controlled environment chamber.

  • Prepare stock solutions of this compound, 6-BAP, IAA, and Cyprodinil in DMSO.

  • On day 14, add the respective compounds to the hydroponic medium to a final concentration of 10 µM. For the mock control, add an equivalent volume of DMSO.

  • Harvest whole seedlings at 3, 12, and 24 hours post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.

RNA Extraction and Quality Control
  • Homogenize frozen plant tissue using a mortar and pestle or a bead beater.

  • Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are suitable for library preparation.

RNA-seq Library Preparation and Sequencing
  • Prepare RNA-seq libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit with poly-A selection.

  • Quantify the final libraries and assess their size distribution.

  • Pool the libraries and perform paired-end sequencing (e.g., 2x150 bp) on a high-throughput sequencing platform.

Bioinformatic Analysis and Data Interpretation

The bioinformatic analysis pipeline is critical for extracting meaningful biological insights from the raw sequencing data.

Data Pre-processing and Alignment
  • Assess the quality of the raw sequencing reads using FastQC.

  • Trim adapter sequences and low-quality bases using a tool like Trimmomatic.

  • Align the cleaned reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2.

Differential Gene Expression and Functional Analysis
  • Quantify the number of reads mapping to each gene using featureCounts.

  • Perform differential gene expression analysis using a statistical package like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in response to each treatment at each time point compared to the mock control.

  • Perform functional enrichment analysis (Gene Ontology and KEGG pathways) on the lists of differentially expressed genes to identify over-represented biological processes, molecular functions, and cellular components.

Comparative Analysis and Visualization

The core of this guide is the comparative analysis of the transcriptomic responses.

Venn Diagrams: To visualize the overlap of DEGs between different treatments, Venn diagrams can be generated.

Heatmaps: A heatmap of the expression patterns of DEGs across all treatments and time points can reveal clusters of co-regulated genes.

Pathway Comparison: Compare the enriched KEGG pathways for each treatment. This can reveal if this compound activates similar or distinct pathways compared to known phytohormones or its parent compound.

Hypothetical Signaling Pathway Perturbation

Based on the known effects of other pyrimidine derivatives, we can hypothesize potential signaling pathway perturbations by this compound.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Transcriptional Response A 4-Cyclopropyl-6- methylpyrimidin-2-amine B Auxin Signaling (e.g., TIR1/AFB receptors) A->B ? C Cytokinin Signaling (e.g., AHK receptors) A->C ? D Stress Response Pathways (e.g., JA, SA signaling) A->D ? E Auxin-responsive genes (e.g., SAURs, GH3s) B->E F Cytokinin-responsive genes (e.g., Type-A ARRs) C->F G Stress-related genes (e.g., PR proteins, GSTs) D->G

Caption: Hypothesized signaling pathways affected by this compound.

Data Summary and Interpretation

The results of the differential expression analysis should be summarized in a clear and concise table.

TreatmentTime PointUpregulated GenesDownregulated GenesTop Enriched GO Term (Biological Process)
4-CP-6-MPA 3hCountCountExample: Response to stimulus
12hCountCountExample: Hormone-mediated signaling pathway
24hCountCountExample: Cellular metabolic process
6-BAP 3hCountCountExample: Cytokinin-activated signaling pathway
12hCountCountExample: Cell division
24hCountCountExample: Regulation of transcription
IAA 3hCountCountExample: Auxin-activated signaling pathway
12hCountCountExample: Cell wall organization
24hCountCountExample: Root development
Cyprodinil 3hCountCountExample: Defense response
12hCountCountExample: Phenylpropanoid biosynthesis
24hCountCountExample: Xenobiotic metabolic process

This table presents a template for summarizing hypothetical data.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for investigating the transcriptomic effects of this compound on plants. By employing a comparative approach and adhering to best practices in experimental design and data analysis, researchers can generate high-quality, interpretable data that will shed light on the biological activity of this compound. The insights gained from such a study will be invaluable for a wide range of applications, from fundamental plant biology to the development of novel agrochemicals.

References

  • RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol. (2026). Methods in Molecular Biology.
  • Meta-analysis of public RNA sequencing data of abscisic acid-related abiotic stresses in Arabidopsis thaliana. (n.d.). Frontiers in Plant Science.
  • Plant Abiotic Stress RNA-Seq Experimental Design Guide. (n.d.). CD Genomics.
  • Effect Of Pyrimidine And Pyridine Derivatives On The Growth And Photosynthesis Of Pea Microgreens. (2023).
  • Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Veget
  • Comparative transcriptomics reveals context- and strain-specific regulatory programmes of Agrobacterium during plant coloniz
  • Design, execution, and interpretation of plant RNA-seq analyses. (n.d.). Frontiers in Plant Science.
  • A Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes the Synthesis of Primary Metabolites. (n.d.). MDPI.
  • The Use of Thioxopyrimidine Derivatives as New Regulators of Growth and Photosynthesis of Barley. (2024).
  • This compound. (n.d.). Biosynth.
  • Pyrimidine Derivatives As Analogues Of Plant Hormones For Intensification Of Wheat Growth During The Vegetation Period. (2022). Journal of Advances in Biology.
  • Plant stress RNA-seq Nexus: A stress-specific transcriptome database in plant cells. (n.d.).
  • RNA-seq analysis reveals transcriptome reprogramming and alternative splicing during early response to salt stress in tomato root. (2024). Frontiers in Plant Science.
  • Comparative Flower Transcriptome Network Analysis Reveals DEGs Involved in Chickpea Reproductive Success during Salinity. (n.d.). MDPI.
  • Comparative transcriptomics reveals desynchronisation of gene expression during the floral transition between Arabidopsis and Brassica rapa cultivars. (n.d.). bioRxiv.
  • Experimental Design for Time-Series RNA-Seq Analysis of Gene Expression and Alternative Splicing. (n.d.).
  • 4-Cyclopropyl-6-methyl-2-pyrimidinamine. (n.d.). PubChem.

Sources

A Senior Application Scientist's Guide to the In Vivo Efficacy of Novel Aminopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of oncology is continually reshaped by the advent of targeted therapies. Among these, aminopyrimidine-based inhibitors have emerged as a promising class of small molecules, demonstrating potent and selective activity against a range of cancer-driving kinases and other critical cellular targets. This guide provides an in-depth, objective comparison of the in vivo efficacy of several novel aminopyrimidine-based inhibitors, supported by experimental data and detailed methodologies to aid in your research and development endeavors.

The Rise of Aminopyrimidine Inhibitors in Oncology

The aminopyrimidine scaffold has proven to be a versatile platform for the design of potent kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases has led to the development of targeted therapies for a multitude of cancers. This guide will focus on a comparative analysis of novel aminopyrimidine-based inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), Fibroblast Growth Factor Receptor 4 (FGFR4), and tubulin.

Comparative In Vivo Efficacy of Novel Aminopyrimidine-Based Inhibitors

The following table summarizes the in vivo efficacy of selected novel aminopyrimidine-based inhibitors from recent preclinical studies. It is crucial to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.

Compound ID/ClassTarget(s)Cancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsComparator(s)Reference(s)
A23 EGFRDel19/T790M/C797SH1975 NSCLC XenograftNude MiceNot Specified25.5% tumor growth inhibition.[1]Not Specified[1]
UMB103 PLK1/BRD4MYCN-amplified Neuroblastoma PDXImmunocompromised Mice20 mg/kg/daySignificant tumor regression.[2]Vehicle[2]
Compound 8c TubulinMT330 Glioblastoma XenograftImmunocompromised Mice5 mg/kg, twice weekly (IP)66% reduction in tumor volume.[3]Vehicle[3]
Compound 2n FGFR4Hepatocellular Carcinoma (HCC) Xenograft/PDXNot SpecifiedNot SpecifiedPromising in vivo efficacy.[4]Not Specified[4]
HTI-042 TubulinLox Melanoma XenograftAthymic Mice1 mg/kgTumor suppression, relative tumor growth of 0.17 ± 0.11.[5]Vehicle[5]
BI-4732 EGFR activating and resistance mutationsPatient-derived xenograft modelsNot SpecifiedNot SpecifiedRemarkable antitumor efficacy as a single agent.[6]Osimertinib[6]

Understanding the Mechanisms: Key Signaling Pathways

To appreciate the therapeutic rationale behind these inhibitors, it is essential to understand the signaling pathways they target.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7] These pathways are critical for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled tumor growth.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Aminopyrimidine_EGFRi Aminopyrimidine EGFR Inhibitor Aminopyrimidine_EGFRi->EGFR

Caption: EGFR signaling pathway and the point of intervention by aminopyrimidine inhibitors.

BRD4 and PLK1 in Cell Cycle Progression

Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are two key regulators of cell cycle progression, making them attractive targets for cancer therapy. BRD4, an epigenetic reader, plays a crucial role in the transcription of oncogenes like MYC. PLK1 is a serine/threonine kinase that is pivotal for multiple stages of mitosis. Dual inhibition of BRD4 and PLK1 can therefore lead to cell cycle arrest and apoptosis in cancer cells.

BRD4_PLK1_Pathway BRD4 BRD4 MYC_Oncogenes MYC & Other Oncogenes BRD4->MYC_Oncogenes Transcription Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Cell_Cycle_Progression Cell Cycle Progression MYC_Oncogenes->Cell_Cycle_Progression Mitosis Mitosis Cell_Cycle_Progression->Mitosis PLK1 PLK1 PLK1->Mitosis Mitotic Entry & Spindle Assembly Apoptosis Apoptosis Mitosis->Apoptosis Inhibition leads to mitotic catastrophe Aminopyrimidine_Dual_i Dual Aminopyrimidine BRD4/PLK1 Inhibitor Aminopyrimidine_Dual_i->BRD4 Aminopyrimidine_Dual_i->PLK1

Caption: Dual inhibition of BRD4 and PLK1 disrupts cell cycle progression.

Tubulin Polymerization and Mitosis

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division.[8] Disruption of microtubule dynamics by either stabilizing or destabilizing agents leads to mitotic arrest and subsequent apoptosis. Aminopyrimidine-based tubulin inhibitors often bind to the colchicine-binding site on β-tubulin, preventing its polymerization.

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to mitotic arrest Cell_Division Cell_Division Chromosome_Segregation->Cell_Division Aminopyrimidine_Tubulin_i Aminopyrimidine Tubulin Inhibitor Aminopyrimidine_Tubulin_i->Tubulin_Dimers Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by aminopyrimidine-based compounds.

Methodologies for In Vivo Efficacy Assessment

The robust evaluation of novel anticancer agents relies on well-designed and meticulously executed in vivo studies. The following are detailed protocols for key experiments typically employed in the preclinical assessment of aminopyrimidine-based inhibitors.

Xenograft Tumor Growth Inhibition Study

This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.

Workflow Diagram:

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Measurement 6. Tumor Volume & Body Weight Measurement Treatment->Measurement Endpoint 7. Endpoint Analysis Measurement->Endpoint

Caption: Standard workflow for a xenograft tumor growth inhibition study.

Step-by-Step Protocol:

  • Animal Models and Cell Lines:

    • Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude, NOD/SCID) to prevent rejection of human tumor xenografts.

    • Choose a human cancer cell line relevant to the inhibitor's target (e.g., H1975 for EGFR inhibitors, SK-N-BE(2) for neuroblastoma studies).

    • Culture the cancer cells under sterile conditions according to the supplier's recommendations.

  • Tumor Cell Implantation:

    • Harvest cultured cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration of 1x106 to 1x107 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the aminopyrimidine inhibitor and any comparator drugs (e.g., standard-of-care chemotherapy) in a suitable vehicle.

    • Administer the treatments to the mice according to the planned dosing regimen (e.g., daily oral gavage, twice-weekly intraperitoneal injection). The control group should receive the vehicle alone.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

    • Observe the mice for any clinical signs of toxicity.

  • Endpoint Analysis:

    • The study is typically terminated when tumors in the control group reach a specified maximum size or after a predetermined treatment duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the control group.

Pharmacokinetic Study in Mice

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a novel inhibitor is crucial for interpreting efficacy data and designing clinical trials.

Step-by-Step Protocol:

  • Animal and Dosing:

    • Use a sufficient number of mice (typically 3-5 per time point) for blood collection.

    • Administer the aminopyrimidine inhibitor via the intended clinical route (e.g., oral gavage, intravenous injection) at a defined dose.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood can be collected via various methods, such as retro-orbital bleeding or tail vein sampling.

    • Process the blood to obtain plasma or serum, and store the samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the inhibitor in the plasma/serum samples.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

In Vivo Toxicity Assessment

Assessing the safety profile of a novel inhibitor is as important as evaluating its efficacy.

Step-by-Step Protocol:

  • Dose Range Finding Study:

    • Administer the inhibitor to small groups of mice at escalating doses to determine the maximum tolerated dose (MTD).

  • Acute and Sub-chronic Toxicity Studies:

    • Administer the inhibitor at one or more dose levels (including the MTD) for a specified duration (e.g., 7, 14, or 28 days).

    • Monitor the mice daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Pathological and Hematological Analysis:

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver and kidney).

    • Perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related tissue damage.

Benchmarking Against the Standard of Care

A critical aspect of evaluating a novel therapeutic is to compare its performance against the current standard of care for the specific cancer type.

  • Hepatocellular Carcinoma (HCC): For novel FGFR4 inhibitors, a relevant comparator in preclinical models would be sorafenib or lenvatinib, which are established first-line treatments for advanced HCC.[9][10]

  • Neuroblastoma: In high-risk neuroblastoma models, novel agents like the dual PLK1/BRD4 inhibitor UMB103 should be compared against standard chemotherapy regimens, which often include drugs like cyclophosphamide, doxorubicin, and etoposide.[11]

  • Glioblastoma: For glioblastoma, the standard of care is temozolomide (TMZ).[12][13] Therefore, the efficacy of novel tubulin inhibitors like compound 8c should be benchmarked against TMZ in relevant xenograft models.[3]

Conclusion and Future Directions

The aminopyrimidine-based inhibitors presented in this guide demonstrate significant in vivo anti-tumor activity across a range of cancer models by targeting key oncogenic pathways. The provided data and protocols offer a valuable resource for researchers in the field of oncology drug discovery.

The path forward will involve further optimization of these lead compounds to enhance their efficacy, improve their pharmacokinetic properties, and minimize potential toxicities. Head-to-head in vivo comparison studies with standard-of-care agents will be crucial to definitively establish their therapeutic potential. Ultimately, the successful translation of these promising preclinical findings into clinical applications holds the key to improving outcomes for cancer patients.

References

[1] Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. PubMed. Available at: [Link] [11] Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment. PMC. Available at: [Link] [2] Small-Molecule Dual PLK1 and BRD4 Inhibitors are Active Against Preclinical Models of Pediatric Solid Tumors. PubMed Central. Available at: [Link] [9] Animal Models of Hepatocellular Carcinoma: Current Applications in Clinical Research. MDPI. Available at: [Link] [14] Current Standards of Care in Glioblastoma Therapy. NCBI. Available at: [Link] [3] A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. Available at: [Link] [4] 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. PMC. Available at: [Link] [15] Targeting mTOR and Src restricts hepatocellular carcinoma growth in a novel murine liver cancer model. PLOS ONE. Available at: [Link] [16] Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. NIH. Available at: [Link] [17] Novel bioactive 2‐phenyl‐4‐aminopyrimidine derivatives as EGFR inhibitors for the treatment of non‐small cell lung cancer. ResearchGate. Available at: [Link] [18] Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link] [19] Efficacy of a Three Drug-Based Therapy for Neuroblastoma in Mice. MDPI. Available at: [Link] [20] (PDF) 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ResearchGate. Available at: [Link] [21] Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. MDPI. Available at: [Link] [22] A Novel Amino-Pyrimidine Inhibitor Suppresses Tumor Growth Via Microtubule Destabilization and Bmi-1 Down-Regulation. ResearchGate. Available at: [Link] [23] Research with mice suggests new treatment for children with neuroblastoma cancer. Speaking of Research. Available at: [Link] [24] A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. Available at: [Link] [25] Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. ResearchGate. Available at: [Link] [26] Drug Treatment for Advanced Hepatocellular Carcinoma: First-Line and Beyond. PMC. Available at: [Link] [27] Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. PMC. Available at: [Link] [28] (PDF) Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. ResearchGate. Available at: [Link] [29] Commonly used mouse models of hepatocellular carcinoma classified as... ResearchGate. Available at: [Link] [8] Microtubule depolymerization and severing during mitosis. Utrecht University. Available at: [Link] [30] Novel antimitotic agent circumvents tumor resistance in vivo. BioWorld. Available at: [Link] [31] Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. Available at: [Link] [32] In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. PubMed. Available at: [Link] [12] Glioblastoma Medication: Antineoplastic agents, Anticonvulsants, Corticosteroids. Medscape. Available at: [Link] [33] Novel Therapeutic Approaches to Target FGFR Mutations in Solid Tumors. OncLive. Available at: [Link] [10] Hepatocellular Carcinoma (HCC) Medication. Medscape. Available at: [Link] [34] Discovery of Novel, Highly Selective Inhibitors of PLK4 That Demonstrate In Vivo Regressions in TRIM37 High Xenografts​. ORIC Pharmaceuticals. Available at: [Link] [35] Low-risk neuroblastoma standard clinical practice recommendations. SIOP Europe. Available at: [Link] [5] Neuroblastoma Treatments. Memorial Sloan Kettering Cancer Center. Available at: [Link] Therapeutic strategies of glioblastoma (GBM): The current advances in the molecular targets and bioactive small molecule compounds. PubMed Central. Available at: [Link] [13] Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC. PubMed. Available at: [Link] [6] Targeting the EGFR signaling pathway in cancer therapy. PMC. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-cyclopropyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and development, our focus is often fixed on synthesis, screening, and efficacy. However, the lifecycle of a chemical compound extends far beyond its immediate use in an assay. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper disposal of 4-cyclopropyl-6-methylpyrimidin-2-amine (CAS No. 92238-61-4), a substituted pyrimidine amine. The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting the best practices in chemical hygiene and hazardous waste management.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.

1.1. GHS Classification and Core Hazards

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling and disposal requirements.[1] The primary risks associated with this compound are its potential as an irritant and its significant threat to the environment.[1]

Hazard Class GHS Code Hazard Statement Implication for Disposal
Acute Toxicity, OralH302Harmful if swallowedAvoid ingestion. Waste containers must be clearly labeled to prevent accidental consumption.
Skin Corrosion/IrritationH315Causes skin irritationMandates the use of nitrile gloves or other resistant hand protection. Contaminated clothing must be decontaminated or disposed of as hazardous waste.
Serious Eye Damage/IrritationH319Causes serious eye irritationRequires the use of safety glasses or goggles. An eyewash station must be accessible.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationAll handling of open containers or solid waste must be performed in a certified chemical fume hood to prevent inhalation of dusts.
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic lifeStrictly prohibits disposal down the drain or in regular trash. [2][3] This is the most critical hazard from an environmental standpoint, necessitating containment and disposal via a certified hazardous waste vendor.

This data is synthesized from PubChem's Laboratory Chemical Safety Summary (LCSS).[1]

1.2. Environmental Fate and Context

It is noteworthy that this compound is an environmental transformation product of the fungicide Cyprodinil.[1][4] This relationship underscores its potential for environmental persistence and ecological impact. Pyrimidine-based compounds, particularly those used in agrochemicals, are under regulatory scrutiny by agencies like the U.S. Environmental Protection Agency (EPA) for their potential to persist and contaminate ecosystems, for instance, through compost.[5][6] This context reinforces the imperative for controlled, high-temperature incineration as the preferred disposal method to ensure complete destruction.[7]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.

2.1. Required Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense. Before handling waste, ensure the following are correctly worn:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use.[2]

  • Body Protection: A standard laboratory coat.[2]

  • Respiratory Protection: Not typically required when handling waste in a certified chemical fume hood. If weighing or transferring solids outside of a hood, consult your institution's Environmental Health & Safety (EHS) office.

2.2. Waste Segregation: The Causality of Chemical Compatibility

The single most critical step in preventing laboratory accidents is proper waste segregation.[9] Amines are chemically basic and can react exothermically and dangerously with incompatible materials.

  • Designated Amine Waste: Establish a dedicated hazardous waste container for this compound and other compatible amine compounds.

  • Critical Incompatibilities:

    • Acids: NEVER mix amine waste with acidic waste. This can cause a violent neutralization reaction, generating significant heat and potentially releasing fumes.[2][9]

    • Oxidizing Agents: Keep amine waste separate from strong oxidizers (e.g., peroxides, nitrates, permanganates). These mixtures can create highly reactive and potentially explosive conditions.[2]

    • Halogenated Solvents: While not as reactive as acids, it is best practice to segregate amine waste from halogenated solvent waste to simplify the final disposal process for the vendor.[9]

2.3. Containerization and Labeling

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with no cracks or residue on the exterior. The container must have a secure, leak-proof screw-top cap.[2][10]

  • Affix a Hazardous Waste Label: As soon as the container is designated for waste, attach your institution's official hazardous waste label.

  • Complete the Label:

    • Write the full chemical name: "this compound". Avoid using abbreviations or formulas.

    • List all constituents, including any solvents used for rinsing, with their approximate percentages.

    • Clearly mark the relevant hazard boxes (e.g., "Toxic," "Irritant").

    • Fill in the generator's name, lab location, and the date the waste was first added.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects the container's contents from reacting with atmospheric moisture or other chemicals.[2]

2.4. On-Site Accumulation and Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is typically inside a chemical fume hood or a ventilated, secondary containment bin.[2]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.

  • Quantity Limits: Be aware of your facility's limits for hazardous waste accumulation. Do not exceed 90% of the container's capacity to allow for expansion.[10]

2.5. Arranging for Final Disposal

Once the waste container is full or you no longer need it, arrange for pickup through your institution's EHS department or contracted hazardous waste disposal company.[2] These licensed vendors are equipped to transport and dispose of the material in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[11]

Part 3: Spill Management Protocol

Preparedness is key to managing accidental releases effectively.[2]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile materials, or you feel unsafe, evacuate the area and contact your EHS emergency line.

  • Don PPE: Wear the appropriate PPE as described in section 2.1.

  • Contain the Spill: For a solid spill, gently cover it with a dry absorbent material like vermiculite or sand. For a liquid spill, surround the area with absorbent pads or booms to prevent it from spreading.

  • Clean the Spill: Carefully sweep or wipe the contained material from the outside in. Place all contaminated absorbents and cleaning materials into a designated hazardous waste bag or container.

  • Decontaminate the Area: Wipe the spill surface with an appropriate solvent (e.g., water and a mild detergent), and dispose of the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with the spill cleanup debris and arrange for its disposal through your EHS office.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Segregation & Containment cluster_storage Accumulation & Disposal start Waste Generated (Solid Residue, Contaminated Labware, or Solutions) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood container Select Compatible HDPE Waste Container hood->container label_waste Attach & Fill Out Hazardous Waste Label container->label_waste segregate Is waste compatible with 'Amine Waste' stream? label_waste->segregate new_container Start New, Segregated Waste Container segregate->new_container No add_waste Add Waste to Container segregate->add_waste Yes new_container->label_waste close_container Keep Container Tightly Closed add_waste->close_container store Store in Secondary Containment in Satellite Accumulation Area close_container->store full Container Full or No Longer Needed? store->full full->store No ehs Contact EHS for Pickup by Licensed Vendor full->ehs Yes end Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Washington University in St. Louis, Environmental Health & Safety. Available at: [Link]

  • 4-cyclopropyl-6-methyl-pyrimidine-2-ylamine (Ref: CGA 249287). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Available at: [Link]

  • GHS SDS for 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine. XiXisys. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • The University of Calgary Petroleum Waste Management: Amine Process Sludges. The University of Calgary. Available at: [Link]

  • 2-Pyrimidinamine, 4-cyclopropyl-6-methyl-N-phenyl-. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Pyrimidinamine, 4-cyclopropyl-6-methyl-. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Registration Review of Pyridine and Pyrimidine Herbicides. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • This compound, 95% Purity. CP Lab Safety. Available at: [Link]

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • A Strategy to Minimize Reactive Metabolite Formation. ResearchGate. Available at: [Link]_

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). Available at: [Link]

  • 2-Amino-6-methylpyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Navigating the Safe Handling of 4-cyclopropyl-6-methylpyrimidin-2-amine: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The compound 4-cyclopropyl-6-methylpyrimidin-2-amine is a vital building block in modern drug discovery and development. As with any potent chemical intermediate, a thorough understanding of its hazard profile is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), and the implementation of robust operational and disposal plans. Our goal is to empower you with the knowledge to work confidently and safely, making your laboratory a bastion of both innovation and security.

Understanding the Hazard Landscape

Before any handling procedures are initiated, a comprehensive risk assessment is essential. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the potential hazards associated with this compound.

Based on available data, this compound is classified with the following primary hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.

These classifications necessitate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—ingestion, skin contact, eye contact, and inhalation—are effectively mitigated.

The Core of Protection: Selecting the Right PPE

The selection of PPE should not be a one-size-fits-all approach. Instead, it should be tailored to the specific task at hand, considering the quantity of the compound being handled, the potential for aerosolization, and the duration of the procedure.

A Detailed Breakdown of Essential PPE
Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Double-gloving is strongly recommended, especially for prolonged handling.To prevent skin contact and subsequent irritation. The outer glove can be removed and disposed of immediately after a task, minimizing the spread of contamination[2].
Eye and Face Protection ANSI-approved safety glasses with side shields are the minimum requirement. Chemical splash goggles are required for any liquid handling. A face shield should be worn over goggles when there is a significant splash hazard.To protect the eyes from dust particles and splashes, which can cause serious irritation[3][4].
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a high risk of contamination, a disposable, low-permeability gown is recommended.To prevent accidental skin exposure. A disposable gown provides an additional barrier and can be easily removed and disposed of in case of a spill[2].
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. For situations where a fume hood is not feasible (e.g., large-scale operations or spill cleanup), a NIOSH-approved respirator with P2 or P3 particulate filters is required.To avoid the inhalation of dust or aerosols, which can lead to respiratory tract irritation[3]. A chemical fume hood provides the primary engineering control to minimize airborne concentrations.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is the cornerstone of laboratory safety. The following steps provide a procedural framework for the safe handling of this compound.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current certification. The airflow should be adequate to contain any potential dust or vapors.

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for any signs of damage, such as cracks, tears, or discoloration.

  • Prepare Emergency Equipment: Locate the nearest eyewash station and safety shower. Ensure that a spill kit appropriate for solid chemical spills is readily accessible.

  • Review the Procedure: Mentally walk through the entire experimental procedure to identify any potential hazards and ensure all necessary equipment and reagents are in place.

Handling the Compound

PPE_Decision_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_task Task Evaluation cluster_action Action Prep Review Procedure & Assess Risks FumeHood Is a certified chemical fume hood available? Prep->FumeHood Task Handling Solid or Solution? FumeHood->Task Yes Stop STOP! Consult EHS FumeHood->Stop No BasePPE Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat DoubleGlove Implement Double Gloving BasePPE->DoubleGlove Goggles Add Chemical Splash Goggles Goggles->DoubleGlove SplashRisk Significant Splash Risk? DoubleGlove->SplashRisk FaceShield Add Face Shield AerosolRisk High Aerosolization Potential? FaceShield->AerosolRisk Respirator Use NIOSH-approved Respirator (P2/P3) Proceed Proceed with Caution Respirator->Proceed Task->BasePPE Solid (weighing, etc.) Task->Goggles Solution SplashRisk->FaceShield Yes SplashRisk->AerosolRisk No AerosolRisk->Respirator Yes AerosolRisk->Proceed No

Caption: PPE Selection Workflow for Handling this compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood.

    • Use a spatula or other appropriate tool to minimize the generation of dust.

    • Close the container immediately after use.

  • Dissolution and Reactions:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the process is exothermic, ensure adequate cooling is in place.

    • Keep all reaction vessels covered to the extent possible.

  • Post-Handling Decontamination:

    • After handling is complete, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

    • Carefully remove the outer pair of gloves and dispose of them in the designated chemical waste container.

    • Remove the inner gloves, followed by the lab coat and eye protection.

    • Wash hands thoroughly with soap and water[4][5].

Disposal Plan: Managing Waste Responsibly

Proper waste management is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed hazardous waste container. Do not pour any waste containing this compound down the drain, as it is very toxic to aquatic life[1].

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

By adhering to these detailed procedures, you can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment.

References

  • PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Xixisys. (n.d.). Safety Data Sheet for 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine. Retrieved from [Link]

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4-cyclopropyl-6-methylpyrimidin-2-amine

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